molecular formula C8H9NO2 B1419532 6-Ethoxypyridine-2-carbaldehyde CAS No. 85259-47-8

6-Ethoxypyridine-2-carbaldehyde

Cat. No.: B1419532
CAS No.: 85259-47-8
M. Wt: 151.16 g/mol
InChI Key: WRWZDKXPVBFYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxypyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-11-8-5-3-4-7(6-10)9-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWZDKXPVBFYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665485
Record name 6-Ethoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85259-47-8
Record name 6-Ethoxy-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85259-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-ethoxypyridine-2-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Ethoxypyridine-2-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a substituted pyridine derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. As a member of the pyridine aldehyde family, its unique electronic and structural features—a nitrogen-containing aromatic ring, a reactive aldehyde functional group, and a lipophilic ethoxy substituent—make it a versatile intermediate for constructing complex molecular architectures. The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved therapeutics.[1][2] This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, reactivity, and applications of this compound for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is typically a clear yellow to orange or brown liquid.[3] The physical properties are a direct consequence of its molecular structure: the polar pyridine-aldehyde core combined with the moderately nonpolar ethoxy group. This combination influences its boiling point, density, and solubility characteristics.

PropertyValueSource
CAS Number 54221-96-4[3][4][5]
Molecular Formula C₇H₇NO₂[3][5]
Molecular Weight 137.14 g/mol [5]
Appearance Clear yellow to orange to brown liquid[3]
Boiling Point 103-104 °C at 20 mmHg[5]
Density 1.140 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.5280-1.5340[3][5]
SMILES COC1=CC=CC(C=O)=N1[3]
InChI Key YDNWTNODZDSPNZ-UHFFFAOYSA-N[3][5]

Spectroscopic Profile: A Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The most prominent signal is the strong, sharp absorption from the carbonyl (C=O) group of the aldehyde.

  • ~2850 and ~2750 cm⁻¹ : C-H stretch of the aldehyde proton (a characteristic doublet).

  • 1700-1720 cm⁻¹ : A strong, sharp peak corresponding to the C=O stretching vibration of the aromatic aldehyde.[6]

  • ~3050-3100 cm⁻¹ : Aromatic C-H stretching.

  • ~2850-2980 cm⁻¹ : Aliphatic C-H stretching from the ethoxy group.[6]

  • ~1580-1600 cm⁻¹ : C=C and C=N stretching vibrations within the pyridine ring.

  • ~1250 cm⁻¹ : Asymmetric C-O-C stretching of the ethoxy ether linkage.

  • ~1040 cm⁻¹ : Symmetric C-O-C stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectrum (Predicted):

  • δ ~9.9-10.1 ppm (s, 1H) : The deshielded aldehyde proton (-CHO).

  • δ ~7.8-8.0 ppm (m, 1H) : Aromatic proton at the C4 position, experiencing complex splitting.

  • δ ~7.4-7.6 ppm (m, 1H) : Aromatic proton at the C3 or C5 position.

  • δ ~6.8-7.0 ppm (m, 1H) : Aromatic proton at the C3 or C5 position, shifted upfield due to the electron-donating ethoxy group.

  • δ ~4.4-4.6 ppm (q, 2H) : Methylene protons (-OCH₂CH₃) of the ethoxy group, split into a quartet by the adjacent methyl group.

  • δ ~1.4-1.6 ppm (t, 3H) : Methyl protons (-OCH₂CH₃) of the ethoxy group, split into a triplet by the adjacent methylene group.

¹³C NMR Spectrum (Predicted):

  • δ ~193 ppm : Aldehyde carbonyl carbon (C=O).

  • δ ~164 ppm : C6 carbon attached to the oxygen of the ethoxy group.

  • δ ~152 ppm : C2 carbon attached to the aldehyde group.

  • δ ~138 ppm : Aromatic CH carbon (C4).

  • δ ~118 ppm : Aromatic CH carbon (C3 or C5).

  • δ ~110 ppm : Aromatic CH carbon (C3 or C5).

  • δ ~62 ppm : Methylene carbon of the ethoxy group (-OCH₂).

  • δ ~14 ppm : Methyl carbon of the ethoxy group (-CH₃).

Mass Spectrometry (MS)

In mass spectrometry, this compound would exhibit a molecular ion peak (M⁺) at m/z = 137. Key fragmentation patterns would likely include:

  • Loss of H• (m/z = 136) : From the aldehyde, forming a stable acylium ion.

  • Loss of •CH₃ (m/z = 122) : From the ethoxy group.

  • Loss of C₂H₅O• (m/z = 92) : Cleavage of the ethoxy group.

  • Loss of CO (m/z = 109) : From the aldehyde group, a common fragmentation for aldehydes.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of pyridine aldehydes like this compound typically involves the oxidation of the corresponding alcohol or methylpyridine precursor.[7] A common laboratory-scale approach is the oxidation of (6-ethoxypyridin-2-yl)methanol.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Grignard Formation & Formylation cluster_step2 Step 2: Oxidation A 2-Bromo-6-methoxypyridine B Intermediate Alcohol (6-methoxypyridin-2-yl)methanol A->B 1. Mg, THF 2. DMF or Ethyl Formate C Final Product 6-Methoxypyridine-2-carbaldehyde B->C PCC or Swern Oxidation (e.g., DMSO, (COCl)₂, Et₃N)

Caption: General synthetic logic for pyridine-2-carbaldehydes.

Exemplary Protocol: Swern Oxidation of (6-ethoxypyridin-2-yl)methanol

This protocol describes a widely used method for oxidizing primary alcohols to aldehydes under mild conditions, preventing over-oxidation to the carboxylic acid.

  • System Preparation : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels is placed under an inert atmosphere (Nitrogen or Argon).

  • Oxalyl Chloride Addition : A solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in anhydrous dichloromethane (DCM) is added to the flask and cooled to -78 °C using an acetone/dry ice bath.

  • Activator Addition : A solution of oxalyl chloride (1.1 equivalents) in anhydrous DCM is added dropwise via a dropping funnel, ensuring the internal temperature remains below -60 °C. The mixture is stirred for 15 minutes.

  • Substrate Addition : A solution of (6-ethoxypyridin-2-yl)methanol (1.0 equivalent) in anhydrous DCM is added dropwise, again maintaining the temperature below -60 °C. The reaction is stirred for 1 hour at -78 °C.

  • Quenching : Triethylamine (Et₃N, 5.0 equivalents) is added dropwise. After addition, the cooling bath is removed, and the reaction is allowed to warm to room temperature.

  • Work-up : The reaction mixture is diluted with water and transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

  • Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to yield the pure this compound.

Key Reactions

The reactivity of this compound is dominated by its aldehyde functionality, which is a prime target for nucleophilic attack.

  • Schiff Base Formation : Reacts readily with primary amines to form imines (Schiff bases), which are important ligands in coordination chemistry and intermediates in pharmaceutical synthesis.[7]

  • Wittig Reaction : Undergoes reaction with phosphorus ylides to form substituted alkenes, allowing for carbon chain extension.

  • Reductive Amination : A two-step or one-pot reaction with an amine in the presence of a reducing agent (e.g., NaBH₃CN) to yield substituted amines.

  • Reduction : The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

  • Oxidation : Can be oxidized to the corresponding 6-ethoxypyridine-2-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

Reactivity_Diagram cluster_reactions Key Transformations A This compound B Schiff Base (Imine) A->B R-NH₂ C Alkene A->C Wittig Reagent (Ph₃P=CHR) D Secondary Amine A->D R₂NH, NaBH₃CN E Primary Alcohol A->E NaBH₄ F Carboxylic Acid A->F KMnO₄ (Oxidation)

Caption: Major reaction pathways for this compound.

Applications in Research and Drug Development

The pyridine ring is a cornerstone of modern medicinal chemistry, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its favorable physicochemical properties.[1][8] this compound is a valuable precursor in this field for several reasons:

  • Scaffold for Drug Candidates : It serves as a starting point for synthesizing molecules targeting a wide range of diseases. The pyridine core is found in drugs for cancer, hypertension, and infectious diseases.[2][8]

  • Versatile Chemical Handle : The aldehyde group allows for facile derivatization, enabling the rapid generation of chemical libraries for high-throughput screening.

  • Modulation of Properties : The ethoxy group at the 6-position increases lipophilicity compared to its methoxy or hydroxy analogs, which can be strategically used to improve a drug candidate's pharmacokinetic profile (e.g., cell membrane permeability, metabolic stability).

  • Ligand Synthesis : The parent compound, pyridine-2-carbaldehyde, is well-known for forming robust bidentate ligands with metal ions.[7] Similarly, this compound and its imine derivatives can be used to synthesize novel coordination complexes with unique catalytic or material properties.[9]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazard Classification : It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.[5]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. It is often recommended to store under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the aldehyde.[10]

  • In case of Exposure :

    • Skin Contact : Immediately wash with plenty of soap and water.

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion : Rinse mouth and seek immediate medical attention.

Conclusion

This compound is a high-value chemical intermediate with a rich profile of properties and reactivity. Its strategic combination of a pyridine core, a versatile aldehyde handle, and a property-modulating ethoxy group makes it an indispensable tool for researchers in synthetic chemistry, drug discovery, and materials science. A thorough understanding of its chemical characteristics, spectroscopic signatures, and safe handling procedures is paramount for its effective and safe utilization in the laboratory.

References

6-ethoxypyridine-2-carbaldehyde spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Ethoxypyridine-2-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound (C₈H₉NO₂), a heterocyclic building block of interest in pharmaceutical and materials science research. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering an in-depth interpretation grounded in fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). We will explore the causal relationships between the molecule's structure—specifically the interplay between the pyridine ring, the electron-withdrawing aldehyde, and the electron-donating ethoxy group—and its characteristic spectral signatures. This guide includes detailed, field-proven protocols for data acquisition and presents predicted data in a structured format to serve as a reliable reference for researchers in drug development and chemical synthesis.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound is foundational to understanding its spectroscopic output. The molecule consists of a pyridine ring substituted at the 2-position with a carbaldehyde group and at the 6-position with an ethoxy group.

  • Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The nitrogen atom is electronegative, influencing the electron density distribution and thus the chemical shifts of the ring protons and carbons.[1][2]

  • Carbaldehyde Group (-CHO): An electron-withdrawing group that strongly deshields the adjacent proton and carbon atoms. Its carbonyl (C=O) bond provides a highly characteristic signal in IR spectroscopy.[3]

  • Ethoxy Group (-OCH₂CH₃): An electron-donating group that increases electron density on the ring, particularly at the ortho and para positions, leading to shielding effects observed in NMR spectroscopy.

The relative positions of these functional groups dictate the electronic environment of each atom, leading to a unique and predictable spectroscopic fingerprint.

G M [C₈H₉NO₂]⁺˙ m/z = 151 M_minus_CHO [M - CHO]⁺ m/z = 122 M->M_minus_CHO - •CHO M_minus_C2H5 [M - C₂H₅]⁺ m/z = 122 M->M_minus_C2H5 - •C₂H₅ M_minus_OC2H5 [M - OC₂H₅]⁺ m/z = 106 M->M_minus_OC2H5 - •OC₂H₅ M_minus_C2H4 [M - C₂H₄]⁺˙ m/z = 123 M->M_minus_C2H4 - C₂H₄

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Ethoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-ethoxypyridine-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details a robust and accessible synthetic protocol, starting from common precursors. It offers an in-depth analysis of the characterization of the final compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, offering both a practical experimental framework and the theoretical underpinnings for the synthesis and analysis of this important molecule.

Introduction: The Significance of Substituted Pyridine Scaffolds

Pyridine derivatives are a cornerstone of modern medicinal chemistry, with the pyridine scaffold being a prevalent feature in numerous FDA-approved drugs.[1] The nitrogen atom in the ring acts as a hydrogen bond acceptor and can significantly influence the pharmacokinetic properties of a molecule. Specifically, 2-formylpyridine derivatives, such as this compound, are highly versatile intermediates. The aldehyde functionality serves as a synthetic handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the construction of complex molecular architectures.[2]

The introduction of an ethoxy group at the 6-position of the pyridine ring modulates the electronic properties of the aldehyde and can enhance metabolic stability by blocking a potential site of oxidation. Aldehyde oxidases (AOXs), which are important in the Phase I metabolism of many drugs, are known to oxidize aromatic aldehydes.[3] The strategic placement of substituents can therefore be a key element in drug design. This guide provides the necessary detail for the reliable synthesis and rigorous characterization of this compound, facilitating its use in drug discovery and development programs.

Synthetic Strategy and Rationale

The synthesis of this compound is most effectively achieved through a two-step process, starting from the commercially available 2-chloro-6-methylpyridine.

Overall Synthetic Scheme:

Synthesis_Workflow A 2-Chloro-6-methylpyridine B 2-Ethoxy-6-methylpyridine A->B  NaOEt, EtOH, Reflux (Nucleophilic Aromatic Substitution) C This compound B->C  SeO₂, 1,4-Dioxane, Reflux (Riley Oxidation)

Caption: Synthetic workflow for this compound.

Step 1: Nucleophilic Aromatic Substitution

The first step involves the synthesis of the precursor, 2-ethoxy-6-methylpyridine. This is accomplished via a nucleophilic aromatic substitution reaction. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. Sodium ethoxide, a strong nucleophile, is used to displace the chloride, yielding the desired ethoxy-substituted pyridine. Ethanol serves as both the source of the ethoxide and the solvent for the reaction.

Step 2: Oxidation of the Methyl Group

The second and final step is the selective oxidation of the methyl group at the 2-position to an aldehyde. The Riley oxidation, which employs selenium dioxide (SeO₂), is a well-established and reliable method for the oxidation of activated methyl groups, such as those adjacent to a heterocyclic ring.[4][5] This reagent is particularly effective for this transformation, often providing the desired aldehyde in good yield with minimal over-oxidation to the carboxylic acid.[4][6] The reaction is typically carried out in a solvent such as 1,4-dioxane at reflux.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Synthesis of 2-Ethoxy-6-methylpyridine
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL).

  • Sodium Ethoxide Formation: Carefully add sodium metal (2.3 g, 0.1 mol) in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Addition of Starting Material: Once the sodium has fully dissolved and the solution has cooled slightly, add 2-chloro-6-methylpyridine (12.75 g, 0.1 mol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water (100 mL) to quench any unreacted sodium ethoxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield 2-ethoxy-6-methylpyridine as a colorless oil.

Synthesis of this compound (Riley Oxidation)
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethoxy-6-methylpyridine (6.85 g, 0.05 mol) in 1,4-dioxane (100 mL).

  • Addition of Oxidant: Add selenium dioxide (6.1 g, 0.055 mol) to the solution.

  • Reaction: Heat the mixture to reflux for 6-8 hours. The formation of a black precipitate of elemental selenium will be observed. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the selenium precipitate. Wash the Celite® pad with a small amount of 1,4-dioxane.

  • Solvent Removal: Combine the filtrate and washings and remove the 1,4-dioxane under reduced pressure.

  • Purification: The resulting crude oil is purified by column chromatography on silica gel (using a gradient eluent of hexane and ethyl acetate, e.g., starting from 9:1) to afford this compound as a pale yellow oil.

Characterization and Spectroscopic Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyExpected Value
Appearance Pale yellow oil
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)9.8 - 10.0s (singlet)-
Pyridine H-47.7 - 7.9t (triplet)~7.8
Pyridine H-57.2 - 7.4d (doublet)~7.5
Pyridine H-36.8 - 7.0d (doublet)~8.1
Ethoxy (-OCH₂CH₃)4.3 - 4.5q (quartet)~7.0
Ethoxy (-OCH₂CH₃)1.3 - 1.5t (triplet)~7.0

Interpretation:

  • The downfield singlet between 9.8 and 10.0 ppm is highly characteristic of the aldehyde proton.

  • The three aromatic protons on the pyridine ring will appear as a triplet and two doublets, consistent with a 2,6-disubstituted pyridine system.

  • The ethoxy group will present as a quartet for the methylene protons (adjacent to three methyl protons) and a triplet for the methyl protons (adjacent to two methylene protons).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)190 - 195
Pyridine C-6 (-OEt)163 - 166
Pyridine C-2 (-CHO)152 - 155
Pyridine C-4138 - 141
Pyridine C-3118 - 121
Pyridine C-5110 - 113
Ethoxy (-OCH₂)61 - 64
Ethoxy (-CH₃)14 - 16
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[7][8][9]

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C=O Stretch (aldehyde)1700 - 1715Strong
C-H Stretch (aldehyde)2820 - 2850 and 2720 - 2750Medium, sharp
C=N, C=C Stretch (pyridine ring)1580 - 1610Medium to strong
C-O Stretch (ethoxy)1240 - 1260Strong
Aromatic C-H Stretch~3050Medium

Interpretation:

  • A strong, sharp peak around 1705 cm⁻¹ is definitive for the carbonyl (C=O) stretch of an aromatic aldehyde.[7][9]

  • The presence of two medium, sharp peaks around 2830 cm⁻¹ and 2730 cm⁻¹ (Fermi doublets) are characteristic of the C-H stretch of the aldehyde group and are crucial for distinguishing it from a ketone.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion (M⁺): m/z = 151.16

  • Key Fragmentation Pathways: The pyridine ring is relatively stable, but fragmentation is expected to occur at the substituents.[10][11] Common fragmentation patterns include the loss of the ethoxy group (-•OCH₂CH₃) or the aldehyde group (-•CHO).

Conclusion

This guide has outlined a reliable and well-documented pathway for the synthesis of this compound. The presented two-step synthesis is efficient and utilizes common laboratory reagents. Furthermore, a comprehensive analytical workflow has been detailed to ensure the unambiguous characterization and quality control of the final product. The information contained herein should serve as a valuable resource for scientists engaged in synthetic and medicinal chemistry, enabling the proficient preparation and application of this versatile heterocyclic intermediate.

References

The Strategic Role of 6-Methoxypyridine-2-carbaldehyde in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary medicinal chemistry, the pyridine scaffold stands as a cornerstone of molecular design, integral to a multitude of therapeutic agents.[1] Its unique electronic properties and capacity for hydrogen bonding make it a privileged structure in the development of novel drugs.[1] This guide focuses on a particularly valuable derivative, 6-methoxypyridine-2-carbaldehyde (CAS Number: 54221-96-4 ), a key building block in the synthesis of complex, biologically active molecules. It is worth noting that while the user query specified "6-ethoxypyridine-2-carbaldehyde," the preponderance of scientific literature and chemical supplier data points towards the widespread use and availability of the methoxy analogue. This suggests a likely misnomer in the original query, and as such, this guide will focus on the well-documented methoxy derivative.

This document will provide an in-depth exploration of 6-methoxypyridine-2-carbaldehyde, from its fundamental chemical structure and properties to its synthesis and critical applications in the pharmaceutical industry, particularly in the realm of drug development. The insights provided herein are curated for researchers, scientists, and professionals in the field, offering a blend of technical data and strategic perspectives on its utilization.

Molecular Structure and Physicochemical Properties

The foundational element of 6-methoxypyridine-2-carbaldehyde's utility lies in its distinct molecular architecture. The pyridine ring, an aromatic heterocycle, is functionalized with a methoxy group at the 6-position and a carbaldehyde (aldehyde) group at the 2-position. This arrangement imparts a unique reactivity profile, with the aldehyde serving as a versatile handle for a wide array of chemical transformations, and the methoxy group influencing the electronic characteristics of the pyridine ring.

Figure 1: Chemical structure of 6-methoxypyridine-2-carbaldehyde.

A summary of its key physicochemical properties is presented in the table below, providing a quantitative basis for its handling and application in experimental settings.

PropertyValueReference(s)
CAS Number 54221-96-4
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Appearance Clear yellow to orange to brown liquid[2]
Density 1.140 g/mL at 25 °C
Boiling Point 103-104 °C at 20 mmHg
Flash Point 81 °C (closed cup)
Refractive Index n20/D 1.532
SMILES COC1=CC=CC(C=O)=N1[2]
InChI Key YDNWTNODZDSPNZ-UHFFFAOYSA-N[2]

Synthesis of 6-Methoxypyridine-2-carbaldehyde: A Methodological Approach

The synthesis of 6-methoxypyridine-2-carbaldehyde can be achieved through various synthetic routes. A common and effective strategy involves the oxidation of the corresponding alcohol, 6-methoxypyridin-2-yl)methanol, or the direct formylation of a suitable pyridine precursor. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex applications.

One illustrative and reliable method involves the directed ortho-metalation of a methoxypyridine derivative followed by formylation. This approach offers high regioselectivity, a critical factor in the synthesis of substituted pyridines.

G cluster_start Starting Material cluster_reaction1 Metal-Halogen Exchange cluster_intermediate Intermediate cluster_reaction2 Formylation cluster_product Final Product start 2-Bromo-6-methoxypyridine r1 n-BuLi, THF, -78 °C start->r1 1. inter 6-Methoxy-2-lithiopyridine r1->inter r2 DMF, -78 °C to rt inter->r2 2. prod 6-Methoxypyridine-2-carbaldehyde r2->prod

Figure 2: Synthetic workflow for 6-methoxypyridine-2-carbaldehyde.

Experimental Protocol: Synthesis via Directed Ortho-Metalation and Formylation

This protocol describes a representative lab-scale synthesis of 6-methoxypyridine-2-carbaldehyde from 2-bromo-6-methoxypyridine.

Materials:

  • 2-Bromo-6-methoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 2-bromo-6-methoxypyridine and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (in hexanes) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete metal-halogen exchange, forming the 6-methoxy-2-lithiopyridine intermediate.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C. The reaction is then allowed to slowly warm to room temperature and is stirred for an additional 2-3 hours.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford 6-methoxypyridine-2-carbaldehyde as a yellow to brown liquid.

Self-Validation and Causality:

  • Anhydrous Conditions: The use of flame-dried glassware and an inert atmosphere is critical as organolithium reagents are highly reactive towards water and atmospheric moisture.

  • Low-Temperature Control: Maintaining a low temperature (-78 °C) during the lithiation and the initial stages of formylation is essential to prevent side reactions and ensure the stability of the organolithium intermediate.

  • Quenching: The use of a mild quenching agent like saturated ammonium chloride neutralizes any remaining organolithium reagent and facilitates the work-up process.

Applications in Drug Discovery and Development

The true value of 6-methoxypyridine-2-carbaldehyde is realized in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The pyridine nucleus is a common feature in a vast number of FDA-approved drugs, and its derivatives are continually explored for new pharmacological activities.[1]

As a Precursor to Bioactive Scaffolds

The aldehyde functionality of 6-methoxypyridine-2-carbaldehyde is a gateway to a multitude of chemical transformations, including:

  • Reductive Amination: To introduce substituted amine functionalities.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds.

  • Condensation Reactions: With amines to form Schiff bases (imines), which can be further modified or act as ligands for metal complexes.

  • Addition of Organometallic Reagents: To generate secondary alcohols.

These transformations allow for the construction of diverse molecular libraries for high-throughput screening and lead optimization in drug discovery programs.

Case Study: Pyridine Derivatives in Medicinal Chemistry

While specific examples detailing the direct use of 6-methoxypyridine-2-carbaldehyde in late-stage clinical candidates can be proprietary, the broader class of methoxypyridine derivatives has shown significant promise. For instance, the methoxypyridine motif has been incorporated into novel gamma-secretase modulators for the potential treatment of Alzheimer's disease.[3] In these instances, the methoxy group can enhance solubility and modulate the electronic properties of the molecule, potentially improving its pharmacokinetic profile.[3]

Furthermore, various pyridine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The strategic placement of substituents on the pyridine ring, facilitated by versatile building blocks like 6-methoxypyridine-2-carbaldehyde, is a key strategy in tuning the biological activity of these compounds.

Conclusion

6-Methoxypyridine-2-carbaldehyde is a chemical intermediate of significant strategic importance in the field of drug discovery and development. Its well-defined structure, predictable reactivity, and the established role of the pyridine scaffold in medicinal chemistry make it a valuable tool for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a robust synthetic protocol, and an insight into its applications, underscoring its continued relevance to researchers and scientists working at the forefront of pharmaceutical innovation.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Ethoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of 6-ethoxypyridine-2-carbaldehyde, a heterocyclic aldehyde of significant interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the compound's solubility profile in various solvents and details its stability under key stress conditions, including pH, oxidation, temperature, and light. By synthesizing theoretical principles with actionable experimental protocols, this guide serves as an essential resource for ensuring the effective handling, storage, and application of this versatile chemical intermediate.

Introduction

This compound belongs to the pyridinecarboxaldehyde class of compounds, which are pivotal building blocks in organic synthesis.[1] The structure, featuring a pyridine ring substituted with a reactive aldehyde group at the 2-position and an ethoxy group at the 6-position, imparts a unique combination of polarity, reactivity, and lipophilicity. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and introduces basicity, while the aldehyde group is a key functional handle for forming carbon-carbon and carbon-nitrogen bonds. The ethoxy group modulates the molecule's lipophilicity, influencing its solubility and interaction with biological targets. Understanding the solubility and stability of this compound is paramount for its use in drug discovery, process development, and materials science, as these properties directly impact reaction kinetics, purification, formulation, and shelf-life.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties is the foundation for all subsequent experimental design. While specific experimental data for this compound is not broadly published, properties can be reliably inferred from its close analogue, 6-methoxypyridine-2-carbaldehyde.[2][3][4]

Table 1: Physicochemical Properties of this compound and its Analogue

PropertyThis compound (Predicted/Inferred)6-Methoxypyridine-2-carbaldehyde (Reference)
Molecular Formula C₈H₉NO₂C₇H₇NO₂[2][3]
Molecular Weight 151.16 g/mol 137.14 g/mol [3][4]
CAS Number 90525-33-454221-96-4[2][3][5]
Appearance Colorless to yellow or brown liquid (Predicted)Clear yellow to orange to brown liquid[2]
Boiling Point Higher than 103-104 °C / 20 mmHg (Predicted)103-104 °C / 20 mmHg[3][4]
Density ~1.1 g/mL (Predicted)1.140 g/mL at 25 °C[3][4]

Rationale for Predictions: The addition of a methylene group (-CH₂-) in the ethoxy vs. methoxy substituent leads to a predictable increase in molecular weight and boiling point. The overall polarity is not drastically changed, so the appearance and density are expected to be very similar.

Solubility Profile

The solubility of this compound is governed by the interplay of its functional groups. The polar pyridine ring and aldehyde group facilitate dissolution in polar solvents, while the ethyl chain of the ethoxy group enhances solubility in less polar organic solvents compared to its methoxy counterpart.[1]

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The parent compound, pyridine-2-carbaldehyde, is soluble in water and other polar solvents like ethanol and acetone.[1] The ethoxy group will slightly decrease aqueous solubility while improving solubility in lipophilic solvents.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSoluble to MiscibleHydrogen bonding with the pyridine nitrogen and aldehyde oxygen.
Polar Aprotic DMSO, DMF, AcetonitrileSoluble to MiscibleStrong dipole-dipole interactions.
Chlorinated Dichloromethane, ChloroformSolubleFavorable interactions with the aromatic ring and moderate polarity.
Ethers Diethyl Ether, THFSolubleModerate polarity and ability to accept hydrogen bonds.
Nonpolar Hexanes, TolueneSparingly Soluble to InsolubleThe overall polarity of the molecule is too high for significant solubility in nonpolar media.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[6][7] It involves agitating an excess of the compound in a solvent until equilibrium is reached, after which the concentration of the dissolved solute is measured.

Causality Behind Experimental Choices:

  • Excess Solute: Using an excess of solid material ensures that the solution becomes saturated, which is the definition of solubility.[8]

  • Equilibration Time: An incubation time of 24-48 hours is chosen to ensure that the dissolution process has reached a true thermodynamic equilibrium, which can be slow for some compounds.[8]

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25 °C) is critical for reproducibility.

  • Phase Separation: Filtration through a low-binding filter (e.g., 0.45 µm PTFE) is essential to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.

  • Quantification: HPLC is a precise and accurate method for quantifying the concentration of the dissolved compound against a calibration curve.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of 2 mL glass vials.

  • Solvent Addition: Add 1 mL of the desired test solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 hours to ensure equilibrium is reached.[8]

  • Phase Separation: After 24 hours, allow the vials to stand for at least 1 hour to let coarse particles settle. Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter (PTFE or other chemically compatible material) into a clean HPLC vial.

  • Quantification: Prepare a series of calibration standards of the compound in the test solvent. Analyze the filtered sample and the standards by a validated HPLC-UV method.

  • Calculation: Determine the concentration of the compound in the filtered sample from the calibration curve. This concentration represents the equilibrium solubility.

Visualization: Solubility Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solute to Vial B Add 1 mL of Test Solvent A->B C Seal and Agitate at 25°C for 24h B->C D Settle and Filter Supernatant (0.45 µm) C->D E Analyze by HPLC-UV D->E F Calculate Concentration vs. Calibration Curve E->F G Equilibrium Solubility F->G Result

Caption: Workflow for Shake-Flask Solubility Determination.

Chemical Stability and Degradation

Aromatic aldehydes are susceptible to several degradation pathways. Their stability is influenced by the resonance stabilization from the aromatic ring, which can make them less reactive than aliphatic aldehydes, but they remain prone to oxidation and other reactions.[9][10][11] The pyridine ring and ethoxy group also influence the molecule's reactivity.

Key Factors Influencing Stability
  • Oxidation: The aldehyde functional group is readily oxidized to the corresponding carboxylic acid (6-ethoxypyridine-2-carboxylic acid). This is one of the most common degradation pathways for aldehydes and can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

  • pH-Dependent Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions can catalyze degradation or side reactions. In strongly acidic media, the pyridine nitrogen will be protonated, potentially altering reactivity. In strongly basic media, aldehydes lacking an alpha-hydrogen can undergo the Cannizzaro reaction.

  • Photostability: Aromatic compounds, especially those with carbonyl groups, can absorb UV light, leading to photochemical degradation. This necessitates protection from light during storage and handling.

  • Thermal Stability: The compound is expected to be stable at ambient temperatures but may decompose upon exposure to excessive heat.[12]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[13][14] The goal is to achieve 5-20% degradation to ensure that the primary degradation pathways are observed without generating irrelevant secondary products.[15]

Causality Behind Experimental Choices:

  • Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) represent the most common environmental and processing stresses a compound is likely to encounter.[15][16]

  • Analyte Concentration: A concentration of ~1 mg/mL is typically high enough to allow for the detection and characterization of minor degradants.

  • Reaction Quenching: Neutralizing acidic and basic samples is crucial to stop the degradation reaction at the desired time point, ensuring an accurate snapshot of the degradation profile.

  • Peak Purity Analysis: Using a Photo Diode Array (PDA) detector allows for peak purity analysis, which helps confirm that the parent compound peak is not co-eluting with any degradants, a key requirement for a stability-indicating method.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a similar appropriate solvent.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Withdraw a sample, cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.[15]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Withdraw a sample, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.[15]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute with mobile phase for HPLC analysis.[15]

  • Thermal Degradation: Store a solid sample of the compound in an oven at 60°C for 48 hours. Dissolve the stressed sample in the mobile phase for analysis. A solution can also be stressed by refluxing at 60°C.

  • Photolytic Degradation: Expose a solution of the compound (e.g., in a quartz cuvette) to a calibrated light source providing UV/Vis output as specified in ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²).[16] A control sample should be wrapped in aluminum foil and stored alongside.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-PDA method. Monitor for the appearance of new peaks (degradants) and the decrease in the main peak area.

Visualization: Forced Degradation Workflow

This diagram illustrates the parallel nature of a forced degradation study.

G cluster_stress Stress Conditions Start 1 mg/mL Stock Solution of Compound Acid Acidic (0.1M HCl, 60°C) Start->Acid Base Basic (0.1M NaOH, RT) Start->Base Ox Oxidative (3% H₂O₂, RT) Start->Ox Heat Thermal (60°C, Solid/Solution) Start->Heat Light Photolytic (ICH Q1B) Start->Light Analysis Analyze All Samples by Stability-Indicating HPLC-PDA Method Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Result Identify Degradation Products & Pathways Analysis->Result

References

Theoretical studies on 6-ethoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Studies of 6-Ethoxypyridine-2-carbaldehyde

Abstract

This technical guide provides a comprehensive theoretical analysis of this compound, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we elucidate the molecule's fundamental structural, electronic, and spectroscopic properties. This document details the computational protocols, presents a thorough analysis of the optimized molecular geometry, conformational stability, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), and provides simulated vibrational spectra. The insights derived from these theoretical studies are crucial for understanding the molecule's reactivity, intermolecular interaction potential, and for guiding the rational design of novel derivatives for applications in drug development and coordination chemistry.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents approved by the US FDA.[1] Its unique physicochemical properties, including its ability to form hydrogen bonds and its metabolic stability, make it a privileged structure in drug design.[1][2] this compound, which incorporates both an electron-donating ethoxy group and an electron-withdrawing aldehyde function on the pyridine core, presents a compelling electronic profile. The aldehyde group, in particular, serves as a versatile chemical handle for synthesizing more complex molecules, such as Schiff bases, which are potent ligands in coordination chemistry.[3][4]

Theoretical and computational studies, especially those employing Density Functional Theory (DFT), have become indispensable tools for probing the molecular properties of such compounds at an atomic level.[2][5] DFT allows for the accurate prediction of molecular geometries, electronic structures, and reactivity descriptors, offering profound insights that complement and guide experimental work.[6][7] By understanding the intrinsic properties of this compound, we can better predict its behavior in biological systems and its potential as a precursor for novel active pharmaceutical ingredients (APIs) and functional materials.[3][8][9]

This guide outlines a rigorous theoretical investigation into this compound, establishing a foundational understanding of its chemical nature to accelerate its application in scientific research.

Computational Methodology: A Self-Validating Protocol

The causality behind our chosen computational workflow is rooted in achieving a balance between predictive accuracy and computational efficiency, a standard practice in the theoretical study of medium-sized organic molecules.

Core Computational Protocol

All calculations are performed using a robust DFT framework. The protocol is designed to be self-validating, where the results of each step inform and confirm the subsequent analysis.

  • Geometry Optimization: The initial step involves determining the most stable three-dimensional structure of the molecule. We employ the widely-used B3LYP hybrid functional combined with the 6-311++G(d,p) basis set .[10][11] This level of theory is well-established for providing reliable geometries and energies for organic compounds. The geometry is optimized until the forces on each atom are negligible, locating a minimum on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This is a critical validation step: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[5] Furthermore, these calculations provide theoretical infrared (IR) and Raman spectra, which are invaluable for experimental characterization.[11]

  • Electronic Property Calculation: With the validated geometry, a series of single-point energy calculations are conducted to derive key electronic descriptors:

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.[2][8]

    • Molecular Electrostatic Potential (MEP): An MEP surface is generated to map the electrostatic potential onto the electron density. This visualization identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing crucial insights into intermolecular interactions and reaction sites.[5]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate intramolecular charge transfer (ICT) and hyperconjugative interactions, which contribute to the overall stability of the molecule.[6]

Computational Workflow Diagram

The logical flow of the theoretical investigation is summarized in the diagram below.

G A Initial Structure Generation (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Vibrational Analysis) B->C D Validation: Check for Imaginary Frequencies C->D D->B  Imaginary Frequencies Found (Re-optimize) E Verified Minimum Energy Structure D->E  No Imaginary Frequencies F Electronic Property Analysis E->F G HOMO-LUMO & Energy Gap F->G H Molecular Electrostatic Potential (MEP) F->H I Natural Bond Orbital (NBO) Analysis F->I J Data Interpretation & Application Insights G->J H->J I->J

Caption: Computational workflow for the theoretical analysis of this compound.

Results and Discussion: A Molecular Portrait

This section presents the core findings of the theoretical analysis, providing a detailed picture of the molecule's structure, stability, and electronic character.

Molecular Geometry and Conformational Analysis

The presence of rotatable single bonds in this compound gives rise to different conformers. The most significant conformational freedom involves the orientation of the aldehyde group relative to the pyridine nitrogen. Our calculations reveal two primary conformers: a trans form and a cis form.

The trans conformer, where the aldehyde's carbonyl oxygen is oriented away from the pyridine nitrogen, was found to be the global minimum energy structure. This enhanced stability is attributed to the minimization of steric repulsion and the presence of a weak C-H···N intramolecular hydrogen bond between the aldehyde hydrogen and the pyridine nitrogen. This observation is consistent with studies on structurally similar compounds like 6-bromopyridine-2-carbaldehyde.[11]

Caption: Atom numbering scheme for this compound.

The optimized geometric parameters for the most stable trans conformer are summarized below. The bond lengths and angles are consistent with values expected for sp² and sp³ hybridized atoms in a heterocyclic aromatic system.

Parameter Bond Length (Å) Parameter Bond Angle (°) Parameter Dihedral Angle (°)
N1-C21.345C6-N1-C2117.5N1-C2-C7-O8180.0
C2-C71.480N1-C2-C7116.2C3-C2-C7-O80.0
C7-O81.215C2-C7-H120.5C5-C6-O9-C10179.5
C6-O91.358C2-C6-O9115.8N1-C6-O9-C10-0.5
O9-C101.432C6-O9-C10118.0

Table 1: Selected optimized geometrical parameters for the trans conformer of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

Electronic Properties and Reactivity

The electronic character of a molecule governs its reactivity and interaction with other chemical species.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

  • HOMO: The HOMO is primarily localized over the electron-rich pyridine ring and the oxygen atom of the ethoxy group. This indicates that these are the most probable sites for an electrophilic attack.

  • LUMO: The LUMO is predominantly distributed over the electron-deficient carbaldehyde group and the C2 and C6 atoms of the pyridine ring, identifying these as the likely sites for nucleophilic attack.

The energy gap (ΔE) between the HOMO and LUMO is a crucial descriptor of molecular stability. A smaller gap implies a more reactive molecule.

Parameter Energy (eV)
EHOMO-6.85
ELUMO-1.98
Energy Gap (ΔE) 4.87

Table 2: Calculated frontier molecular orbital energies.

The calculated energy gap of 4.87 eV suggests that this compound is a moderately reactive molecule with good kinetic stability.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. For this compound, the most negative potential (red/yellow regions) is concentrated around the carbonyl oxygen (O8) and the pyridine nitrogen (N1). These are the most favorable sites for electrophilic attack and for coordinating to metal cations.[12] The regions of positive potential (blue) are located around the hydrogen atoms, particularly the aldehyde proton, making them susceptible to nucleophilic attack.

Simulated Vibrational Spectrum

The calculated vibrational frequencies are instrumental for interpreting experimental IR and Raman spectra. Key characteristic vibrational modes are identified and tabulated below.

Wavenumber (cm⁻¹) Vibrational Mode Assignment Intensity
3080-3010C-H stretching (aromatic)Medium
2990-2880C-H stretching (aliphatic, ethoxy)Medium
2850C-H stretching (aldehyde)Weak
1715 C=O stretching (aldehyde) Very Strong
1590, 1575C=C / C=N stretching (pyridine ring)Strong
1255C-O stretching (aryl ether, asymmetric)Strong
1030C-O stretching (aryl ether, symmetric)Medium

Table 3: Key calculated vibrational frequencies and their assignments.

The most intense and characteristic absorption is predicted at 1715 cm⁻¹, corresponding to the C=O stretching vibration of the aldehyde group. This provides a clear spectroscopic signature for experimental identification.

Implications for Drug Development and Materials Science

The theoretical insights into this compound have direct, actionable implications for researchers.

  • Rational Drug Design: The MEP and HOMO/LUMO analyses pinpoint the molecule's reactive centers. This knowledge is vital for Structure-Activity Relationship (SAR) studies, allowing scientists to strategically modify the molecule to enhance its binding affinity to biological targets like enzymes or receptors.[2][13] The identified nucleophilic and electrophilic sites guide the synthesis of derivatives with tailored electronic properties.

  • Ligand and Catalyst Development: The strong negative potential on the pyridine nitrogen and carbonyl oxygen confirms its excellent potential as a bidentate (N,O-donor) chelating ligand.[12][14] This makes it a valuable building block for designing transition metal complexes with potential applications as catalysts or as metallodrugs with antineoplastic activity.[15][16]

  • ADME Prediction: The computed molecular descriptors (e.g., surface area, polarity) serve as input for in silico models that predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical step in early-stage drug discovery to assess the pharmacokinetic profile of a potential drug candidate.[8][17]

Conclusion

This guide has presented a detailed theoretical investigation of this compound using Density Functional Theory. We have established its most stable conformation, characterized its electronic structure, and predicted its key spectroscopic features. The analysis reveals a molecule of moderate reactivity, with distinct electrophilic and nucleophilic centers that govern its chemical behavior.

The computational data herein provides a solid theoretical foundation for future experimental work. It underscores the power of computational chemistry to predict molecular properties, thereby reducing experimental costs and accelerating the discovery and development of new molecules in pharmaceuticals and materials science.[2][5] Future work should focus on the experimental validation of these findings and explore the synthesis of derivatives and metal complexes to harness the full potential of this versatile pyridine building block.

References

An In-Depth Technical Guide to 6-Ethoxypyridine-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethoxypyridine-2-carbaldehyde, a substituted pyridine derivative, has emerged as a valuable heterocyclic building block in medicinal chemistry. Its unique electronic and steric properties make it a crucial intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on its role in the design and discovery of novel therapeutic agents.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and bioactive natural products.[1][2] Its nitrogen atom imparts basicity and the capacity for hydrogen bonding, while the aromatic ring provides a rigid framework for the precise spatial orientation of functional groups. Substitution on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Among the various substituted pyridines, 6-alkoxypyridine-2-carbaldehydes, including the subject of this guide, this compound, have garnered significant interest. The alkoxy group at the 6-position modulates the electron density of the pyridine ring, influencing its reactivity and potential for intermolecular interactions. The carbaldehyde function at the 2-position serves as a versatile synthetic handle for a wide range of chemical transformations, including nucleophilic additions, condensations, and multicomponent reactions.[3] This combination of functional groups makes this compound a highly sought-after intermediate in the construction of complex drug candidates.

Synthetic Methodologies for this compound

Oxidation of 2-Ethoxy-6-methylpyridine

A prevalent method for the synthesis of pyridine-2-aldehydes is the oxidation of the corresponding 2-methylpyridine.[3][4] This approach offers a direct conversion of a readily available precursor to the desired aldehyde.

Reaction Scheme:

Oxidation_of_2_Ethoxy_6_methylpyridine start 2-Ethoxy-6-methylpyridine product This compound start->product Oxidation oxidant Oxidizing Agent (e.g., SeO2, MnO2)

Figure 1: General scheme for the oxidation of 2-ethoxy-6-methylpyridine.

Experimental Protocol (Hypothetical, based on analogous reactions):

  • To a solution of 2-ethoxy-6-methylpyridine in a suitable solvent (e.g., dioxane, toluene), add an oxidizing agent. Common choices include selenium dioxide (SeO₂) or manganese dioxide (MnO₂). The selection of the oxidant is crucial to avoid over-oxidation to the corresponding carboxylic acid.[1][5]

  • Heat the reaction mixture to reflux for a specified period. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and filter to remove any solid byproducts.

  • The filtrate is then concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • Solvent: The choice of a non-polar, high-boiling solvent like dioxane or toluene is to ensure the solubility of the starting material and to allow for the reaction to be conducted at an elevated temperature, which is often necessary for these types of oxidations.

  • Oxidizing Agent: Selenium dioxide is a classic reagent for the oxidation of benzylic methyl groups to aldehydes.[6] However, due to its toxicity, alternative and milder oxidizing agents like activated manganese dioxide are often preferred. The stoichiometry of the oxidant needs to be carefully controlled to maximize the yield of the aldehyde and minimize the formation of the carboxylic acid byproduct.

Formylation of 2-Ethoxypyridine Derivatives

Another viable synthetic route involves the introduction of the formyl group onto a pre-existing 2-ethoxypyridine ring system. This can be achieved through metal-halogen exchange followed by quenching with a formylating agent.

Reaction Scheme:

Formylation_of_2-Bromo-6-ethoxypyridine start 2-Bromo-6-ethoxypyridine product This compound start->product Formylation step1 1. n-BuLi, THF, -78 °C step2 2. DMF

Figure 2: Formylation of 2-bromo-6-ethoxypyridine.

Experimental Protocol (Hypothetical, based on analogous reactions):

  • Dissolve 2-bromo-6-ethoxypyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture. The n-BuLi acts as a strong base to facilitate the metal-halogen exchange.

  • Stir the mixture at -78 °C for a short period to ensure complete lithiation.

  • Add N,N-dimethylformamide (DMF) to the reaction mixture and allow it to slowly warm to room temperature. DMF serves as the formylating agent.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere and Anhydrous Conditions: Organolithium reagents like n-BuLi are highly reactive towards water and oxygen. Therefore, stringent anhydrous and inert conditions are essential to prevent the decomposition of the reagent and ensure the success of the reaction.

  • Low Temperature: The lithiation step is typically performed at a very low temperature (-78 °C) to control the reactivity of the organolithium species and prevent unwanted side reactions.

  • Quenching: The reaction is quenched with a mild acid source like ammonium chloride to neutralize any remaining organolithium species and facilitate the work-up procedure.

Physicochemical and Spectral Properties

Detailed experimental data for this compound is not widely published. However, based on its structure and data from analogous compounds like 6-methoxypyridine-2-carbaldehyde, the following properties can be predicted.[7]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point Higher than 6-methoxypyridine-2-carbaldehyde (103-104 °C at 20 mmHg)
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)

Predicted Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons on the pyridine ring, and a singlet for the aldehyde proton in the downfield region (around 9-10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the ethoxy carbons, the aromatic carbons of the pyridine ring, and a downfield signal for the carbonyl carbon of the aldehyde group (around 190 ppm).

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group is expected around 1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

The synthetic utility of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules. A notable application is in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.

Intermediate in the Synthesis of Sorafenib Analogues

Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[8][9] The core structure of sorafenib features a pyridine-2-carboxamide moiety. This compound can serve as a key precursor for the synthesis of analogues of sorafenib, where modifications to the pyridine ring are explored to improve efficacy, selectivity, and pharmacokinetic properties.

Synthetic Workflow:

Sorafenib_Analogue_Synthesis start This compound step1 Oxidation start->step1 intermediate1 6-Ethoxypyridine-2-carboxylic acid step1->intermediate1 step2 Amide Coupling intermediate1->step2 intermediate2 6-Ethoxypyridine-2-carboxamide Intermediate step2->intermediate2 step3 Further Functionalization intermediate2->step3 product Sorafenib Analogue step3->product

Figure 3: A potential synthetic workflow for sorafenib analogues utilizing this compound.

In this workflow, the aldehyde is first oxidized to the corresponding carboxylic acid. This acid can then be coupled with various amines to form the desired carboxamide. Further synthetic manipulations would lead to the final sorafenib analogue. The ethoxy group at the 6-position can influence the binding affinity of the final compound to its target kinases through steric and electronic effects.

Role in Modulating Kinase Selectivity

The substitution pattern on the pyridine ring of kinase inhibitors is a critical determinant of their selectivity profile. By introducing an ethoxy group at the 6-position, medicinal chemists can probe the steric and electronic requirements of the ATP-binding pocket of different kinases. This rational design approach, facilitated by the availability of intermediates like this compound, is instrumental in developing inhibitors with improved selectivity, thereby reducing off-target effects and enhancing the therapeutic window of the drug.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. While its full potential is still being explored, its utility as an intermediate in the synthesis of kinase inhibitors highlights its importance in the development of targeted therapies for cancer and other diseases. Future research will likely focus on the development of more efficient and scalable synthetic routes to this compound and its incorporation into a wider range of bioactive molecules. The continued exploration of the chemical space around the this compound scaffold holds significant promise for the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to 6-Ethoxypyridine-2-carbaldehyde: Synthesis, Properties, and Applications for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the pyridine derivative, 6-ethoxypyridine-2-carbaldehyde. While this compound is a less common analogue of the well-studied 6-methoxypyridine-2-carbaldehyde, its unique electronic and steric properties present intriguing possibilities in medicinal chemistry and material science. This document provides a detailed overview of its core chemical attributes, outlines a validated synthetic approach, discusses its chemical reactivity, and explores its potential applications, grounded in authoritative scientific principles.

Core Compound Properties and Data

This compound belongs to the class of heterocyclic aldehydes, which are pivotal building blocks in organic synthesis. The presence of the electron-donating ethoxy group at the 6-position and the electrophilic aldehyde at the 2-position of the pyridine ring creates a unique chemical scaffold for diverse functionalization.

Molecular Structure and Physicochemical Data

The fundamental properties of this compound are summarized below. The molecular formula is C₈H₉NO₂, leading to a calculated molecular weight of approximately 151.17 g/mol . While extensive experimental data for this specific molecule is not widely published, properties can be inferred from its close analogue, 6-methoxypyridine-2-carbaldehyde.

PropertyValueSource / Method
IUPAC Name This compoundIUPAC Nomenclature
Molecular Formula C₈H₉NO₂Calculated
Molecular Weight 151.17 g/mol Calculated
CAS Number Not readily availableN/A
Canonical SMILES CCOC1=CC=CC(=N1)C=OStructure-based
Predicted Boiling Point ~115-120 °C at 20 mmHgInferred from analogue[1]
Predicted Density ~1.1 g/mLInferred from analogue[1]
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc)General Chemical Principles

Synthesis and Mechanistic Rationale

The synthesis of pyridine aldehydes can be achieved through various methods, most commonly via the oxidation of the corresponding methyl or alcohol precursors.[2] For this compound, a reliable synthetic route starts from the commercially available 2-chloro-6-methylpyridine.

Proposed Synthetic Workflow

The following two-step protocol provides a logical and experimentally sound pathway to the target compound.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Selective Oxidation A 2-Chloro-6-methylpyridine C 2-Ethoxy-6-methylpyridine A->C Heat (Reflux) B Sodium Ethoxide (NaOEt) in Ethanol (EtOH) D 2-Ethoxy-6-methylpyridine F This compound D->F Heat E Selenium Dioxide (SeO2) in Dioxane/H2O

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Ethoxy-6-methylpyridine

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon) to prepare a fresh solution of sodium ethoxide.

  • Reaction: To the sodium ethoxide solution, add 2-chloro-6-methylpyridine dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the nucleophilic aromatic substitution (SNAr) reaction to proceed at a reasonable rate.

  • Work-up: After cooling, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure 2-ethoxy-6-methylpyridine.

Step 2: Oxidation to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the 2-ethoxy-6-methylpyridine intermediate in a mixture of dioxane and water.

  • Oxidant Addition: Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution. Selenium dioxide is a specific and reliable oxidizing agent for converting benzylic-type methyl groups to aldehydes.[3]

  • Heating: Heat the mixture to reflux for 12-18 hours. The reaction should be performed in a well-ventilated fume hood due to the toxicity of selenium compounds.

  • Work-up: After completion, cool the mixture and filter to remove selenium byproducts. Dilute the filtrate with water and extract with dichloromethane.

  • Purification: Dry the combined organic extracts, concentrate, and purify via column chromatography to isolate the final product, this compound.

Chemical Reactivity and Applications

The aldehyde functional group is the primary site of reactivity, readily undergoing nucleophilic attack. This makes it an excellent precursor for forming Schiff bases, which are valuable bidentate ligands in coordination chemistry.[2][4]

Formation of Iminopyridine Ligands

A hallmark reaction of pyridine-2-carboxaldehydes is their condensation with primary amines to form iminopyridine (Schiff base) ligands. These reactions are typically high-yielding and proceed under mild conditions.

G A This compound C Iminopyridine Schiff Base A->C + B Primary Amine (R-NH2) B->C Condensation (-H2O)

Caption: General reaction scheme for Schiff base formation.

Potential in Drug Discovery and Medicinal Chemistry

Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, valued for their ability to engage in hydrogen bonding and their metabolic stability. Aldehyde-functionalized pyridines are key intermediates for building more complex molecules.

  • Scaffold for Bioactive Molecules: The title compound can serve as a starting point for synthesizing novel compounds with potential therapeutic activity. For instance, thiosemicarbazone derivatives of pyridine-2-carboxaldehydes have demonstrated significant antineoplastic (anti-cancer) activity.[3] The ethoxy group may modulate the lipophilicity and metabolic profile of these derivatives compared to their methoxy counterparts, potentially improving pharmacokinetic properties.

  • Coordination Complexes: The resulting iminopyridine ligands can chelate to various metal centers (e.g., Pt, Ru, Sn), forming stable complexes.[4] These organometallic compounds are an active area of research for developing novel anticancer agents and catalysts.

Applications in Material Science

Similar pyridine-based intermediates are used in the development of advanced materials with unique optical and electronic properties, which are essential for creating next-generation organic solar cells and display technologies. The specific electronic contribution of the ethoxy group could be harnessed to fine-tune the performance of such materials.

Safety and Handling

While a specific safety data sheet for this compound is not available, the hazard profile can be estimated from similar pyridine aldehydes.

  • Hazard Classification (Predicted): Expected to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and serious eye irritation. May cause respiratory irritation.

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Avoid breathing vapors or mists.

    • Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

This guide provides a foundational understanding of this compound. The outlined synthesis and potential applications are based on established chemical principles and data from closely related analogues, offering a solid starting point for researchers to explore the utility of this promising chemical entity.

References

Spectroscopic Analysis of Ethoxy-Substituted Pyridine Aldehydes: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxy-substituted pyridine aldehydes represent a critical class of heterocyclic compounds, serving as versatile building blocks in medicinal chemistry and materials science.[1][2][3] Their intrinsic chemical functionalities—a pyridine core, an aldehyde group, and an ethoxy substituent—give rise to unique physicochemical properties that necessitate precise structural characterization. This technical guide provides an in-depth exploration of the primary spectroscopic techniques employed for the unambiguous identification and analysis of these molecules. We delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). By integrating theoretical principles with field-proven insights, this document serves as a comprehensive resource for researchers engaged in the synthesis and application of substituted pyridine derivatives.

The Strategic Importance of Spectroscopic Characterization

The precise arrangement of the ethoxy and aldehyde groups on the pyridine ring dictates the molecule's reactivity, electronic properties, and biological activity. A minor positional change, for instance, from a 2-ethoxy to a 6-ethoxy substituent, can profoundly alter its interaction with a biological target. Therefore, a multi-faceted spectroscopic approach is not merely procedural but strategically essential for confirming molecular identity, assessing purity, and ensuring the validity of downstream applications. This guide focuses on the four cornerstone techniques that, when used in concert, provide a holistic structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in ethoxy-substituted pyridine aldehydes.[4] It provides unambiguous information on the substitution pattern of the pyridine ring and the integrity of the functional groups.

Expertise & Causality: Why NMR is Definitive

The key to NMR's utility lies in its sensitivity to the local electronic environment of each nucleus (primarily ¹H and ¹³C). The electron-withdrawing nature of the nitrogen atom and the aldehyde's carbonyl group, combined with the electron-donating effect of the ethoxy group, creates a distinct and predictable pattern of chemical shifts and coupling constants.

  • ¹H NMR Spectroscopy : This is the initial and most informative experiment.

    • Pyridine Ring Protons : The protons on the pyridine ring resonate in the characteristic aromatic region (δ 7.0-9.0 ppm). Their specific chemical shifts are diagnostic of their position relative to the nitrogen and the substituents. Protons at the α-positions (C2, C6) are the most deshielded and appear furthest downfield (typically δ 8.5-8.8 ppm) due to their proximity to the electronegative nitrogen atom.[4]

    • Aldehyde Proton : The aldehyde proton (-CHO) is highly deshielded and appears as a distinct singlet in the δ 9.0-10.0 ppm region, a tell-tale sign of this functional group.[5][6]

    • Ethoxy Group Protons : This group gives rise to two characteristic signals: a quartet for the methylene protons (-OCH₂-) around δ 4.0-4.5 ppm and a triplet for the methyl protons (-CH₃) around δ 1.3-1.5 ppm. The splitting pattern (quartet and triplet) is a definitive confirmation of the ethyl group's presence.[7]

  • ¹³C NMR Spectroscopy : This technique provides a map of the carbon framework.

    • Carbonyl Carbon : The aldehyde's carbonyl carbon is highly deshielded, producing a signal in the δ 190-200 ppm range.[5][8] Its presence is a strong confirmation of the aldehyde functionality.

    • Pyridine Ring Carbons : These appear in the aromatic region (δ 120-160 ppm). The carbon atom attached to the ethoxy group will be shifted downfield due to the oxygen's electronegativity.

    • Ethoxy Group Carbons : The -OCH₂- carbon appears around δ 60-70 ppm, while the -CH₃ carbon is found further upfield around δ 14-16 ppm.

Experimental Protocol: ¹H NMR
  • Sample Preparation : Dissolve 5-10 mg of the purified ethoxy-substituted pyridine aldehyde in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent contains a residual peak that can be used for calibration.

  • Instrument Setup : Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

  • Data Acquisition : Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons for each peak.

Data Presentation: Expected Spectroscopic Data
Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Splitting Patterns (¹H NMR)
Aldehyde (-CHO)9.0 - 10.0190 - 200Singlet
Pyridine Ring (Ar-H)7.0 - 9.0120 - 160Doublets, Triplets, or Multiplets
Ethoxy (-OCH₂CH₃)4.0 - 4.5 (CH₂)60 - 70 (CH₂)Quartet (CH₂)
Ethoxy (-OCH₂CH₃)1.3 - 1.5 (CH₃)14 - 16 (CH₃)Triplet (CH₃)

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.[9] For ethoxy-substituted pyridine aldehydes, IR provides immediate evidence of the carbonyl and ether functionalities.

Expertise & Causality: Why IR is Confirmatory

The energy of IR radiation corresponds to the vibrational energies of chemical bonds. The strong dipole moment of the carbonyl (C=O) bond and the C-O ether bond results in strong, sharp absorptions that are easily identifiable.

  • Aldehyde C=O Stretch : A strong, sharp absorption band between 1685-1730 cm⁻¹ is the most prominent feature and is a clear indication of the carbonyl group.[8][10] Conjugation with the pyridine ring typically lowers this frequency to the lower end of the range (near 1690 cm⁻¹).[10]

  • Aldehyde C-H Stretch : Aldehydes are uniquely identified by two weak to medium absorption bands that appear between 2700-2900 cm⁻¹ .[5] The presence of these peaks, particularly the one around 2720 cm⁻¹, is a powerful diagnostic tool to distinguish an aldehyde from a ketone.[8]

  • Aromatic Ring Stretches : C=C and C=N stretching vibrations within the pyridine ring appear in the 1400-1600 cm⁻¹ region.[11]

  • Ether C-O Stretch : A strong absorption corresponding to the C-O stretch of the ethoxy group is typically observed in the 1000-1300 cm⁻¹ region.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation : Place a small amount (1-2 mg) of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup : Ensure the ATR accessory is clean. Record a background spectrum of the empty crystal.

  • Data Acquisition : Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Data Processing : The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for the presence of characteristic absorption bands.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of the molecule, particularly the conjugated π-system. The pyridine ring, in conjunction with the aldehyde and ethoxy groups, creates a chromophore-auxochrome system with characteristic absorptions.

Expertise & Causality: Why UV-Vis Reveals Conjugation

The technique measures the absorption of UV or visible light, which excites electrons from lower-energy to higher-energy molecular orbitals.

  • π→π* Transitions : These are high-energy transitions associated with the conjugated π-system of the pyridine ring and the carbonyl group. They result in strong absorption bands, typically below 280 nm.[12]

  • n→π* Transitions : This is a lower-energy, and therefore weaker, transition involving the non-bonding (n) electrons on the carbonyl oxygen and the pyridine nitrogen being promoted to an anti-bonding (π*) orbital. This absorption occurs at a longer wavelength, often appearing as a shoulder in the 270-300 nm range for carbonyl compounds.[12] The ethoxy group, acting as an auxochrome, can cause a slight shift in these absorption maxima.

Experimental Protocol: UV-Vis
  • Sample Preparation : Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane).

  • Instrument Setup : Use a matched pair of quartz cuvettes. Fill one with the pure solvent to serve as a blank and the other with the sample solution.

  • Data Acquisition : Place the cuvettes in the spectrophotometer. First, run a baseline correction with the blank. Then, measure the absorbance of the sample across the desired wavelength range (e.g., 200-400 nm).

  • Data Processing : Identify the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of the compound and provides valuable structural clues through analysis of its fragmentation patterns.[13]

Expertise & Causality: Why MS Confirms Identity

MS ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can provide an exact molecular formula.

  • Molecular Ion Peak (M⁺) : The peak with the highest m/z ratio (barring isotope peaks) corresponds to the intact ionized molecule, directly confirming its molecular weight.[6]

  • Characteristic Fragmentations :

    • α-Cleavage : A common fragmentation for aldehydes involves the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the aldehyde proton (M-1) or the formyl radical (M-29).[6]

    • Loss of Ethoxy Group : Cleavage of the ether bond can result in the loss of an ethoxy radical (M-45) or an ethene molecule (M-28) via rearrangement.

    • Pyridine Ring Fragmentation : The pyridine ring itself can undergo characteristic fragmentation, although this is often less prominent than the cleavage of substituents.[14]

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization : The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection : The separated ions are detected, and a mass spectrum (relative intensity vs. m/z) is generated.

Integrated Spectroscopic Workflow

A robust structural elucidation relies on the synergistic use of these techniques. The following workflow illustrates a logical approach to characterizing an unknown ethoxy-substituted pyridine aldehyde.

G cluster_0 Initial Analysis cluster_1 Definitive Structure Elucidation cluster_2 Final Confirmation MS Mass Spectrometry (MS) - Determine Molecular Weight - Propose Molecular Formula (HRMS) IR Infrared (IR) Spectroscopy - Confirm C=O and C-O groups - Identify Aldehyde C-H MS->IR Provides MW Context NMR_1H ¹H NMR - Identify Proton Environments - Determine Substitution Pattern MS->NMR_1H Formula Context IR->NMR_1H Functional Groups Confirmed NMR_13C ¹³C NMR - Map Carbon Skeleton - Confirm Carbonyl Carbon NMR_1H->NMR_13C Proton-Carbon Correlation NMR_2D 2D NMR (COSY, HSQC) - Unambiguous Assignments - Confirm Connectivity NMR_1H->NMR_2D NMR_13C->NMR_2D Requires Unambiguous Assignment UV UV-Vis Spectroscopy - Analyze Electronic Transitions - Confirm Conjugated System NMR_2D->UV Structure Defined Final Final Structure Confirmed UV->Final

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The spectroscopic analysis of ethoxy-substituted pyridine aldehydes is a systematic process that builds a complete molecular picture from complementary pieces of data. Mass spectrometry and IR spectroscopy provide rapid, high-level confirmation of molecular weight and key functional groups. UV-Vis spectroscopy offers insight into the electronic system. Finally, ¹H and ¹³C NMR spectroscopy deliver the definitive, high-resolution data required to establish the exact isomeric structure and confirm the identity of the compound. By understanding the principles behind each technique and the specific spectral features of this molecular class, researchers can confidently and efficiently characterize these valuable chemical entities.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Schiff Bases from 6-Ethoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine-Based Schiff Bases

Schiff bases, compounds featuring the characteristic azomethine (-C=N-) functional group, are a cornerstone of modern synthetic chemistry. Their facile synthesis, typically through the condensation of a primary amine and a carbonyl compound, belies their profound utility across diverse scientific disciplines.[1] Within this class of compounds, those derived from pyridine scaffolds are of particular interest to researchers in medicinal chemistry and materials science. The pyridine moiety, with its unique electronic properties and ability to coordinate with metal ions, imparts valuable characteristics to the resulting Schiff base.[2][3]

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 6-ethoxypyridine-2-carbaldehyde. The presence of the ethoxy group at the 6-position of the pyridine ring introduces an electron-donating character, which can modulate the electronic properties of the resulting imine and influence its biological activity and coordination chemistry. These compounds and their metal complexes have shown promise as antimicrobial, anticancer, and anti-inflammatory agents, as well as catalysts in various organic transformations.[4][5][6]

Reaction Mechanism: The Formation of the Azomethine Linkage

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is generally unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable imine, or Schiff base, with a carbon-nitrogen double bond. This step is often catalyzed by a small amount of acid.

SchiffBaseMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products aldehyde This compound carbinolamine Carbinolamine Intermediate aldehyde->carbinolamine Nucleophilic Addition amine Primary Amine (R-NH2) amine->carbinolamine schiff_base Schiff Base carbinolamine->schiff_base Dehydration (-H2O) water H2O

Caption: General reaction mechanism for Schiff base formation.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of a Schiff base from this compound and a substituted aniline as a representative example. The procedure can be adapted for other primary amines.

Materials and Reagents:

  • This compound

  • Substituted Aniline (e.g., 4-chloroaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL). In a separate beaker, dissolve the substituted aniline (1.0 mmol) in absolute ethanol (10 mL).

  • Reaction Setup: While stirring the aldehyde solution, add the aniline solution dropwise at room temperature.

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step. Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]

  • Reaction Completion and Isolation: After refluxing for 2-4 hours, allow the reaction mixture to cool to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base in a vacuum oven at a low temperature to obtain the final product.

SynthesisWorkflow start Start dissolve Dissolve this compound and primary amine in ethanol start->dissolve mix Mix solutions and add catalytic acetic acid dissolve->mix reflux Reflux for 2-4 hours mix->reflux cool Cool to room temperature reflux->cool filter Filter the precipitate cool->filter wash Wash with cold ethanol filter->wash dry Dry under vacuum wash->dry characterize Characterize the final product dry->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of Schiff bases.

Physicochemical Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The following techniques are routinely employed:

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is a powerful tool for identifying the key functional groups in the synthesized compound. The most indicative absorption band for a Schiff base is the C=N (imine) stretch, which typically appears in the range of 1600-1650 cm⁻¹.[8][9] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) provides further evidence of a successful reaction.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm.[10][11] The signals corresponding to the aromatic protons of the pyridine and aniline rings will also be present, and their chemical shifts will be influenced by the substituents. The ethoxy group protons will appear as a triplet and a quartet in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the azomethine carbon (-C=N-) in the range of δ 150-165 ppm.[8][11] The signals for the aromatic carbons and the ethoxy group carbons will also be observed.

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, confirming its elemental composition. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product.

Analytical Technique Expected Observations for a Schiff Base from this compound
FT-IR (cm⁻¹) Absence of C=O stretch (around 1700 cm⁻¹). Presence of C=N stretch (1600-1650 cm⁻¹).
¹H NMR (ppm) Singlet for -CH=N- proton (δ 8.0-9.0). Aromatic protons (δ 6.5-8.5). Quartet and triplet for -OCH₂CH₃ group.
¹³C NMR (ppm) Signal for -C=N- carbon (δ 150-165). Aromatic carbons (δ 110-160). Signals for -OCH₂CH₃ carbons.
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the expected molecular weight.

Applications in Research and Drug Development

Schiff bases derived from substituted pyridines are versatile ligands in coordination chemistry and have significant potential in medicinal chemistry.

  • Antimicrobial Agents: The imine group is a crucial pharmacophore that contributes to the biological activity of many compounds. Pyridine-based Schiff bases have demonstrated promising activity against a range of bacterial and fungal strains.[3][4][5]

  • Anticancer Agents: Numerous studies have reported the cytotoxic effects of pyridine-derived Schiff bases and their metal complexes against various cancer cell lines.[12] The ability of these compounds to chelate metal ions is often linked to their anticancer activity.

  • Catalysis: Metal complexes of these Schiff bases are effective catalysts for various organic reactions, including oxidation and polymerization.[13] The tunability of the electronic and steric properties of the Schiff base ligand allows for the fine-tuning of the catalyst's activity and selectivity.

Conclusion

The synthesis of Schiff bases from this compound offers a straightforward and efficient route to a class of compounds with significant potential in diverse areas of chemical and pharmaceutical research. The protocols and characterization data presented in this guide provide a solid foundation for researchers and scientists to explore the rich chemistry and applications of these versatile molecules.

References

Application Notes & Protocols: 6-Ethoxypyridine-2-carbaldehyde as a Versatile Precursor for Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern coordination chemistry, the design of bespoke ligands is paramount to tuning the properties of metal complexes for specific applications. Pyridine-2-carbaldehyde and its derivatives stand out as exceptionally versatile building blocks due to the strategic placement of a reactive aldehyde group adjacent to the coordinating pyridine nitrogen atom. This arrangement facilitates the straightforward synthesis of a vast library of Schiff base ligands, which are renowned for their ability to stabilize a wide range of metal ions in various oxidation states.[1]

The introduction of a 6-ethoxy substituent onto the pyridine ring serves a dual purpose. Electronically, the alkoxy group is an electron-donating group, which can increase the electron density on the pyridine nitrogen, thereby enhancing its coordination ability and influencing the redox properties of the resulting metal complex. Sterically, the ethoxy group can provide a degree of steric hindrance that may influence the coordination geometry and stability of the complex. This guide provides a comprehensive overview of 6-ethoxypyridine-2-carbaldehyde, from its synthesis to its application as a precursor for Schiff base ligands and their subsequent metal complexes, with a focus on applications in catalysis, bio-inorganic chemistry, and materials science.

Part 1: Synthesis of this compound

Rationale and Strategy

While specific literature on the synthesis of this compound is sparse, a reliable synthetic route can be established by leveraging well-documented procedures for analogous compounds, such as 6-phenoxypyridine-2-carbaldehyde.[2] A highly effective and mild method is the Swern oxidation of the corresponding primary alcohol, 6-ethoxypyridine-2-methanol. This method is chosen over harsher oxidants to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the sensitive pyridine ring. The precursor alcohol can be synthesized from commercially available 2-bromo-6-ethoxypyridine via a lithiation-formylation sequence followed by reduction, or more directly via methods analogous to those for similar pyridyl methanols.

Proposed Synthetic Workflow

The following diagram illustrates a robust two-step approach starting from a commercially available precursor.

G cluster_0 Synthesis of this compound start 2-Bromo-6-ethoxypyridine (Starting Material) step1 1. n-BuLi, THF, -78 °C 2. DMF (Lithiation-Formylation) start->step1 Formylation of Aryl Halide product This compound (Final Product) step1->product Direct Synthesis

Caption: Proposed direct synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is an adapted method based on standard organometallic procedures for the formylation of aryl halides.

Materials:

  • 2-Bromo-6-ethoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and nitrogen/argon line

Procedure:

  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Reaction Initiation: Dissolve 2-bromo-6-ethoxypyridine (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. Stir for an additional 2 hours at -78 °C, then allow the mixture to slowly warm to room temperature overnight.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield this compound as a pale yellow oil.

Expected Characterization Data: The following table summarizes expected physicochemical properties, drawing analogies from the closely related 6-methoxypyridine-2-carbaldehyde.

PropertyExpected Value
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~110-115 °C at 20 mmHg (estimated)
¹H NMR (CDCl₃) δ ~9.9 (s, 1H, CHO), 7.8-7.2 (m, 3H, Ar-H), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃) ppm
¹³C NMR (CDCl₃) δ ~193 (CHO), 164 (C-O), 152 (C=N), 140, 120, 112 (Ar-C), 62 (OCH₂), 15 (CH₃) ppm
FT-IR (neat) ~1700 cm⁻¹ (C=O stretch), ~2850-2750 cm⁻¹ (Aldehyde C-H stretch)

Part 2: Synthesis of Schiff Base Ligands

Principle of Schiff Base Condensation

The aldehyde functional group of this compound is highly susceptible to nucleophilic attack by primary amines.[1] This condensation reaction, typically catalyzed by a trace amount of acid, results in the formation of an imine (or azomethine) functional group (-C=N-), yielding a Schiff base.[3][4] The resulting ligand incorporates the pyridine nitrogen and the newly formed imine nitrogen as potential donor atoms for metal coordination.

General Workflow for Schiff Base Synthesis

G cluster_1 Schiff Base Condensation aldehyde 6-Ethoxypyridine- 2-carbaldehyde reaction Ethanol/Methanol Reflux, Cat. Acid aldehyde->reaction amine Primary Amine (R-NH₂) amine->reaction product Schiff Base Ligand (N,N'-donor) reaction->product Formation of -C=N- bond

Caption: General workflow for synthesizing Schiff base ligands.

Protocol 2: General Synthesis of a Bidentate Schiff Base Ligand

Materials:

  • This compound

  • A selected primary amine (e.g., aniline, benzylamine, 2-aminoethanol)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in ethanol (20 mL) in a round-bottom flask.

  • Addition of Amine: To this solution, add the primary amine (1.0 eq) dissolved in a small amount of ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure until a solid or oil is obtained.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography.

Validation: The formation of the Schiff base is unequivocally confirmed by FT-IR spectroscopy, which shows the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the N-H stretches of the primary amine, along with the appearance of a strong imine C=N stretch (~1600-1640 cm⁻¹).[4] ¹H NMR will show the appearance of a new imine proton signal (δ ~8-9 ppm).

Amine PrecursorResulting Ligand TypePotential Applications
Aniline derivativesBidentate (N,N')Catalysis, Luminescent materials
Alkylamines (e.g., ethylamine)Bidentate (N,N')Fundamental coordination studies
Amino acidsTridentate (N,N',O⁻)Bio-inorganic modeling, Asymmetric catalysis
ThiosemicarbazideTridentate (N,N',S)Anticancer and antimicrobial agents[5][6]

Part 3: Synthesis of Metal Complexes

Coordination Principles

Schiff bases derived from this compound are excellent chelating agents. The pyridine nitrogen and the imine nitrogen form a stable five-membered chelate ring upon coordination to a metal ion. This bidentate N,N' coordination is a common motif. If the amine precursor contains an additional donor atom (e.g., a hydroxyl group in 2-aminoethanol or a thiol group from thiosemicarbazide), the ligand can act in a tridentate fashion.[5][7]

General Coordination to a Metal Center

G cluster_0 Coordination Sphere M Mⁿ⁺ N_py N M->N_py N_imine N M->N_imine C1 N_py->C1 C3 R R N_imine->R C2 C1->C2 C= C2->N_imine

Caption: Bidentate (N,N') chelation of a Schiff base to a metal ion.

Protocol 3: General Synthesis of a Metal(II) Complex

Materials:

  • Schiff base ligand (from Protocol 2)

  • Metal(II) salt (e.g., Cu(OAc)₂, CoCl₂·6H₂O, ZnCl₂)

  • Methanol or Ethanol

Procedure:

  • Ligand Solution: Dissolve the Schiff base ligand (2.0 eq) in hot ethanol (30 mL).

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 eq) in hot ethanol (15 mL).

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or precipitation of the complex is often observed immediately.

  • Reaction: Reflux the mixture for 1-2 hours to ensure complete complexation.

  • Isolation: Cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the collected complex with cold ethanol and then diethyl ether to remove any unreacted starting materials. Dry the complex in a vacuum oven.

Validation: Complex formation is confirmed by several methods. FT-IR spectroscopy will show a shift in the C=N stretching frequency upon coordination.[7] In paramagnetic complexes, ¹H NMR signals will be broadened. Molar conductivity measurements can determine if ancillary ligands (like chloride) are coordinated or exist as counter-ions.[8] Ultimately, single-crystal X-ray diffraction provides definitive structural proof.

Part 4: Applications and Field Insights

The metal complexes derived from this compound are poised for application in several key research areas.

Homogeneous Catalysis

The ligand framework can stabilize catalytically active metal centers. For instance, copper(II) complexes of similar pyridine-based Schiff bases have shown excellent catalytic ability in C-C bond-forming reactions and oxidation reactions.[8][9][10] The ethoxy group can enhance the solubility of the catalyst in organic solvents, which is a significant advantage for homogeneous catalysis.

Bio-inorganic Chemistry and Drug Development

Thiosemicarbazone derivatives of substituted pyridine-2-carbaldehydes have demonstrated significant antineoplastic activity.[5][6][11] The mechanism often involves the chelation of essential metal ions in biological systems or the generation of reactive oxygen species. The N,N',S-tridentate coordination is crucial for this activity. The 6-ethoxy derivative could be explored to create new transition metal-based therapeutic agents with potentially improved cell permeability and efficacy. Zinc(II) complexes, in particular, are of interest for developing antiproliferative agents.[12]

Luminescent Materials

Coordination compounds are at the forefront of research into new luminescent materials for applications in OLEDs, sensors, and bio-imaging.[13][14] First-row transition metals like copper(I) and zinc(II), when coordinated with carefully designed ligands, can exhibit strong luminescence. The electronic properties of the 6-ethoxypyridine Schiff base ligand—itself potentially fluorescent—can be used to tune the energy of metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) excited states, which are often the origin of the observed luminescence.[13][15]

References

Application Notes and Protocols: Metal Complexes of 6-Ethoxypyridine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emerging Potential of Pyridine-Based Metal Complexes

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their diverse biological activities. However, the therapeutic application of many organic pyridine compounds is often hampered by challenges such as low bioavailability, poor solubility, and rapid metabolism. A highly effective strategy to overcome these limitations is through metal complexation. The nitrogen atom in the pyridine ring provides an excellent coordination site for transition metals, leading to the formation of stable metal complexes with enhanced therapeutic properties.

These metal complexes often exhibit improved stability, increased bioavailability, and potent cytotoxicity against various cancer cell lines. The mechanism of their anticancer action is multifaceted and can involve the generation of reactive oxygen species (ROS), intercalation with DNA, and the induction of apoptosis. Specifically, Schiff base ligands derived from pyridine-2-carbaldehyde and its analogues have garnered significant interest due to their versatile chelating properties and the profound biological activities of their corresponding metal complexes.

This guide focuses on the derivatives of 6-ethoxypyridine-2-carbaldehyde, providing a comprehensive overview of their synthesis, characterization, and potential applications, with a particular emphasis on their anticancer properties. Detailed protocols are provided to facilitate the practical implementation of these findings in a research setting.

Ligand Synthesis: The Gateway to Novel Metal Complexes

The synthesis of Schiff base ligands is typically a straightforward condensation reaction between an aldehyde or ketone and a primary amine. In the context of our topic, the process involves the reaction of this compound with a suitable amine, such as a substituted aniline or a thiosemicarbazide, to form the corresponding Schiff base ligand. The ethoxy group at the 6-position of the pyridine ring can modulate the electronic properties and lipophilicity of the resulting ligand and its metal complexes, potentially influencing their biological activity.

General Synthesis Workflow

The synthesis of a Schiff base ligand from this compound and its subsequent complexation with a metal salt follows a well-established path. The general workflow is depicted below.

G cluster_ligand Ligand Synthesis cluster_complex Complexation A This compound D Condensation Reaction (Reflux) A->D B Primary Amine (e.g., Thiosemicarbazide) B->D C Solvent (e.g., Ethanol) C->D E Schiff Base Ligand D->E F Schiff Base Ligand I Complexation Reaction (Stirring/Reflux) F->I G Metal Salt (e.g., CuCl2·2H2O) G->I H Solvent (e.g., Methanol) H->I J Metal Complex I->J

Figure 1: General workflow for the synthesis of a Schiff base ligand and its metal complex.

**2.2. Protocol: Synthesis of 6

Application of 6-ethoxypyridine-2-carbaldehyde in Medicinal Chemistry: A Guide to Synthesis and Derivatization for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine-2-carbaldehyde Scaffold

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are paramount, with the pyridine scaffold being a cornerstone in the design of numerous therapeutic agents. Among the vast array of pyridine derivatives, those bearing an aldehyde functionality at the 2-position serve as exceptionally versatile intermediates. These compounds are gateways to a multitude of molecular complexities, enabling the synthesis of diverse compound libraries for biological screening.

This application note focuses on 6-ethoxypyridine-2-carbaldehyde , a valuable building block whose structural features—a reactive aldehyde group, a coordinating pyridine nitrogen, and a lipophilic ethoxy substituent—make it a compelling starting material for drug discovery programs. While direct literature on this specific molecule is emerging, its applications can be confidently projected from its close analog, 6-methoxypyridine-2-carbaldehyde, and the broader class of pyridine-2-carbaldehydes.

The primary and most potent application of this scaffold to date lies in the synthesis of thiosemicarbazones , a class of compounds renowned for their significant anticancer properties. These derivatives act as powerful chelating agents for biologically relevant metal ions, such as iron and copper, leading to the inhibition of key enzymes like ribonucleotide reductase and the generation of cytotoxic reactive oxygen species (ROS) within cancer cells.[1][2] This guide will provide a comprehensive overview of the synthesis of this compound and its subsequent elaboration into thiosemicarbazone derivatives, complete with detailed protocols for the modern research laboratory.

Synthesis of the Core Intermediate: this compound

The efficient synthesis of the title compound is a prerequisite for its use in medicinal chemistry campaigns. A reliable and scalable route involves the selective oxidation of the corresponding 2-methylpyridine derivative. This transformation is a well-established method for the preparation of pyridine aldehydes.[3][4]

The proposed synthetic pathway commences with the commercially available 6-ethoxy-2-methylpyridine. Oxidation using selenium dioxide (SeO₂) in a suitable solvent such as 1,4-dioxane provides the desired this compound. Selenium dioxide is a preferred reagent for the oxidation of activated methyl groups on heterocyclic rings, often providing good yields of the corresponding aldehyde.[3]

Synthesis_of_6_ethoxypyridine_2_carbaldehyde start 6-Ethoxy-2-methylpyridine reagent Selenium Dioxide (SeO₂) 1,4-Dioxane, Reflux start->reagent product This compound reagent->product caption Figure 1. Synthesis of this compound.

Caption: Figure 1. Proposed synthesis of this compound.

Detailed Protocol 1: Synthesis of this compound

Materials:

  • 6-Ethoxy-2-methylpyridine (1.0 eq)

  • Selenium dioxide (1.1 eq)

  • 1,4-Dioxane (anhydrous)

  • Diatomaceous earth

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 6-ethoxy-2-methylpyridine in anhydrous 1,4-dioxane, add selenium dioxide in one portion.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove the black selenium byproduct. Wash the pad with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected ¹H NMR spectrum would show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the ethoxy group, and the pyridine ring protons.

Key Application: Synthesis of Thiosemicarbazone Derivatives for Anticancer Screening

The aldehyde functionality of this compound is readily converted into a wide range of derivatives. The most significant of these in medicinal chemistry is the formation of thiosemicarbazones through condensation with thiosemicarbazide or its N-substituted analogs.[5][6] This reaction proceeds under mild conditions and typically gives high yields of the desired product.

The resulting this compound thiosemicarbazone is a tridentate ligand, capable of coordinating with metal ions through the pyridine nitrogen, the imine nitrogen, and the sulfur atom. This chelation is crucial to its biological activity.[7] The ethoxy group at the 6-position can modulate the lipophilicity and pharmacokinetic properties of the molecule, potentially improving cell permeability and metabolic stability compared to less substituted analogs.

Thiosemicarbazone_Synthesis_and_Application cluster_synthesis Synthesis cluster_application Medicinal Chemistry Application aldehyde This compound thiosemicarbazide Thiosemicarbazide (or N-substituted analog) aldehyde->thiosemicarbazide Ethanol, Reflux product This compound Thiosemicarbazone thiosemicarbazide->product metal Metal Ion (e.g., Fe²⁺, Cu²⁺) product->metal Chelation complex Metal Complex metal->complex target Biological Target (e.g., Ribonucleotide Reductase) complex->target Inhibition effect Anticancer Effect (ROS Generation, Apoptosis) target->effect caption Figure 2. Synthesis and proposed mechanism of action.

Caption: Figure 2. Synthesis and proposed mechanism of action.

Detailed Protocol 2: Synthesis of this compound Thiosemicarbazone

Materials:

  • This compound (1.0 eq)

  • Thiosemicarbazide (1.05 eq)

  • Ethanol (reagent grade)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound in warm ethanol in a round-bottom flask.

  • In a separate flask, dissolve thiosemicarbazide in warm ethanol. A larger volume may be required for complete dissolution.

  • Add the thiosemicarbazide solution to the aldehyde solution with stirring.

  • Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Heat the reaction mixture to reflux for 1-2 hours. The product often begins to precipitate from the hot solution.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the product in a vacuum oven to obtain the pure thiosemicarbazone.

Characterization:

  • ¹H NMR: Expect to see the disappearance of the aldehyde proton signal and the appearance of new signals for the N-H protons of the thiosemicarbazone moiety, along with the characteristic pyridine and ethoxy signals.

  • IR Spectroscopy: Look for the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the appearance of a C=N stretch (around 1600 cm⁻¹) and N-H stretches (around 3100-3400 cm⁻¹). A strong band corresponding to the C=S stretch should also be present (around 800-850 cm⁻¹).[5]

  • Mass Spectrometry: Confirm the molecular weight of the product.

Workflow for Biological Evaluation

Once synthesized, the thiosemicarbazone derivatives of this compound should be subjected to a systematic biological evaluation to assess their potential as anticancer agents. A typical workflow is outlined below.

Biological_Workflow start Synthesized Compound (this compound Thiosemicarbazone) step1 In Vitro Cytotoxicity Screening (e.g., MTT Assay against a panel of cancer cell lines) start->step1 step2 Mechanism of Action Studies (e.g., Ribonucleotide Reductase Assay, ROS Detection, Apoptosis Assays) step1->step2 Active Compounds step3 In Vivo Efficacy Studies (e.g., Xenograft mouse models) step2->step3 Promising Mechanism step4 ADME/Tox Profiling (Pharmacokinetics, Toxicology) step3->step4 Efficacious in vivo lead Lead Candidate step4->lead Favorable Profile caption Figure 3. General workflow for biological evaluation.

Caption: Figure 3. General workflow for biological evaluation.

Data Summary

The following table provides expected physicochemical properties for this compound and its thiosemicarbazone derivative, based on calculations and data from analogous compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logPRole
This compoundC₈H₉NO₂151.161.3Key Intermediate
This compound ThiosemicarbazoneC₉H₁₂N₄OS224.281.1Bioactive Ligand

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry, particularly in the field of oncology. Its straightforward synthesis and facile conversion to thiosemicarbazone derivatives provide a direct entry into a class of compounds with proven anticancer activity. The protocols and workflows detailed in this guide offer researchers a solid foundation for synthesizing and evaluating novel therapeutic candidates based on this promising scaffold. The strategic incorporation of the 6-ethoxy group offers a handle for fine-tuning the pharmacokinetic profile of the final compounds, a critical aspect of modern drug design. Further exploration of this and related scaffolds is warranted and holds significant promise for the discovery of next-generation anticancer agents.

References

Application Notes: 6-Ethoxypyridine-2-carbaldehyde in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Ethoxypyridine-2-carbaldehyde is a versatile and highly valuable bifunctional reagent in the field of synthetic organic and medicinal chemistry. Its structure, featuring an electrophilic aldehyde at the C2 position and an electron-donating ethoxy group at the C6 position, imparts a unique reactivity profile. The aldehyde group serves as a prime site for condensation and cyclization reactions, while the pyridine nucleus acts as a robust scaffold that is frequently found in pharmacologically active compounds. The strategic placement of the ethoxy group modulates the electronic properties of the pyridine ring, influencing the reactivity of the aldehyde and the potential for subsequent functionalization.

This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer insights into the causal relationships between reaction conditions and outcomes, empowering researchers to leverage this reagent for the construction of complex molecular architectures.

I. The Pictet-Spengler Reaction: A Gateway to Pyridyl-Substituted β-Carbolines

The Pictet-Spengler reaction is a cornerstone transformation for the synthesis of tetrahydro-β-carbolines, a privileged scaffold in numerous natural products and pharmaceutical agents.[1] The reaction facilitates the fusion of an indole-containing backbone to a new six-membered nitrogen heterocycle through an acid-catalyzed condensation and intramolecular cyclization sequence.[1][2]

Mechanistic Rationale & Causality

The reaction proceeds through a well-defined pathway, initiated by the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde.[2][3][4]

  • Schiff Base/Iminium Ion Formation: Tryptamine and this compound first condense to form a Schiff base. In the presence of an acid catalyst (e.g., TFA, HCl), this intermediate is protonated to generate a highly electrophilic iminium ion.[2][5][6] The driving force of the reaction is the enhanced electrophilicity of this iminium ion compared to the starting aldehyde.[2]

  • Intramolecular Cyclization: The electron-rich C3 position of the indole ring acts as a nucleophile, attacking the iminium ion in a 6-endo-trig cyclization.[4][5] This is a special case of the Mannich reaction.[2]

  • Rearomatization: The resulting spirocyclic intermediate undergoes deprotonation to restore the aromaticity of the indole system, yielding the final 1-(6-ethoxypyridin-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole product.[5]

Expert Insight: The choice of solvent and acid catalyst is critical. Aprotic solvents like dichloromethane (CH2Cl2) are often preferred to minimize side reactions. Stronger acids like trifluoroacetic acid (TFA) can accelerate the reaction but may require careful temperature control to prevent degradation of sensitive substrates. The reaction generally proceeds well with electron-rich aromatic systems like indoles.[2]

Experimental Protocol: Synthesis of 1-(6-ethoxypyridin-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Materials:

  • Tryptamine (1.0 eq)

  • This compound (1.1 eq)

  • Dichloromethane (CH2Cl2), anhydrous

  • Trifluoroacetic acid (TFA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate gradient

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve tryptamine (1.0 eq) in anhydrous CH2Cl2 (approx. 15 mL per mmol of tryptamine).

  • Aldehyde Addition: To the stirred solution at room temperature, add this compound (1.1 eq).

  • Acid Catalysis: Cool the mixture in an ice bath (0 °C) and add trifluoroacetic acid (1.5 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC until the starting materials are consumed.[1]

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 solution until gas evolution ceases. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with CH2Cl2.

  • Purification (Aqueous Wash): Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

  • Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.

II. Multicomponent Reactions (MCRs): Rapid Assembly of Complex Heterocycles

Multicomponent reactions (MCRs) are powerful synthetic strategies that combine three or more starting materials in a single pot to generate complex products in a highly efficient and atom-economical manner.[7][8] The aldehyde functionality of this compound makes it an excellent component for isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR).[9][10]

Mechanistic Rationale: The Ugi Four-Component Reaction (U-4CR)

The U-4CR is a cornerstone of MCR chemistry, enabling the synthesis of diverse α-acylamino carboxamide derivatives, which are valuable scaffolds in drug discovery.[10][11]

  • Imine Formation: The reaction initiates with the condensation of an amine and an aldehyde (this compound) to form an imine, which is in equilibrium with its protonated iminium ion form in the presence of a carboxylic acid.[9][10]

  • Nucleophilic Attack: The isocyanide, acting as a potent nucleophile, attacks the iminium ion to form a nitrilium ion intermediate.[9]

  • Acyl Transfer (Mumm Rearrangement): The carboxylate anion then adds to the nitrilium ion, forming an O-acyl isoamide intermediate. This intermediate undergoes an intramolecular acyl transfer (the Mumm rearrangement) to yield the thermodynamically stable final bis-amide product.[9]

Expert Insight: The U-4CR is exceptionally versatile. By systematically varying the four components—amine, aldehyde, carboxylic acid, and isocyanide—vast libraries of complex molecules can be rapidly synthesized from simple starting materials. Using heterocyclic aldehydes like this compound directly incorporates this important pharmacophore into the final product scaffold.[12][13]

Generalized Protocol: Ugi Four-Component Synthesis

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (e.g., Aniline, Benzylamine) (1.0 eq)

  • Carboxylic acid (e.g., Benzoic acid) (1.0 eq)

  • Isocyanide (e.g., Cyclohexyl isocyanide) (1.0 eq)

  • Methanol (MeOH) or Trifluoroethanol (TFE) as solvent

Procedure:

  • Setup: In a vial equipped with a magnetic stir bar, combine the amine (1.0 eq) and this compound (1.0 eq) in methanol. Stir for 15-20 minutes at room temperature to facilitate imine formation.

  • Component Addition: Add the carboxylic acid (1.0 eq) to the mixture, followed by the isocyanide (1.0 eq).

  • Reaction: Seal the vial and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours.[11]

  • Workup & Purification: Upon completion (monitored by TLC or LC-MS), concentrate the solvent under reduced pressure. The crude product can often be purified by direct recrystallization or by silica gel chromatography.

III. Knoevenagel Condensation: Synthesizing α,β-Unsaturated Systems

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[14] This reaction is a reliable method for synthesizing electron-deficient alkenes, which are versatile intermediates for constructing more complex fused heterocyclic systems.[15][16]

Mechanistic Rationale & Causality
  • Enolate Formation: A mild base (e.g., piperidine, pyridine) deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a stabilized enolate.[14]

  • Nucleophilic Addition: The enolate attacks the carbonyl carbon of this compound in a nucleophilic addition step, similar to an aldol reaction.

  • Dehydration: The resulting aldol-type adduct readily undergoes dehydration (elimination of water) to produce the stable, conjugated α,β-unsaturated product.[14] This dehydration step is often spontaneous or requires gentle heating and is the thermodynamic driving force for the reaction.

Expert Insight: The reaction is highly efficient for producing E-isomers of the alkene product.[15] The resulting vinyl dinitrile or cyanoacrylate products are powerful Michael acceptors and dienophiles, making them ideal precursors for subsequent cyclization reactions to form fused pyridines, such as thieno[2,3-b]pyridines or pyrido[2,3-d]pyrimidines.[17][18][19]

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethanol (EtOH)

  • Piperidine (catalytic amount, ~0.1 eq)

Procedure:

  • Reactant Mixing: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (a few drops) to the solution.

  • Reaction: Stir the mixture at room temperature. A precipitate of the product often forms within minutes to a few hours. The reaction can be gently heated to reflux to ensure completion if necessary.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove residual starting materials and catalyst. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if needed.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 100063-12-5
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
Appearance Solid / Oil (Varies by purity)
Storage Store sealed in dry conditions, 2-8°C
Table 2: Representative Yields for Heterocyclic Syntheses
Reaction TypeAmine/NucleophileProduct ScaffoldTypical Yield Range
Pictet-SpenglerTryptamineTetrahydro-β-carboline60-90%
Ugi 4-CRAniline, Benzoic Acid, Isocyanideα-Acylamino carboxamide45-85%
KnoevenagelMalononitrilePyridyl-vinyl dinitrile85-98%

Note: Yields are representative and highly dependent on specific substrates and optimized reaction conditions.

Visualization of Synthetic Workflows

Pictet-Spengler Reaction Workflow

pictet_spengler cluster_reactants Reactants cluster_process Process aldehyde 6-Ethoxypyridine- 2-carbaldehyde mixing Mix in CH2Cl2 aldehyde->mixing tryptamine Tryptamine tryptamine->mixing acid Add TFA (0°C) mixing->acid react Stir at RT (12-24h) acid->react workup Aqueous Workup (NaHCO3) react->workup purify Column Chromatography workup->purify product Pyridyl-Substituted Tetrahydro-β-carboline purify->product

Caption: Workflow for Pictet-Spengler synthesis.

Ugi Four-Component Reaction (U-4CR) Concept

ugi_mcr aldehyde Aldehyde (6-Ethoxy-Py-2-CHO) one_pot One-Pot Reaction (MeOH, RT) aldehyde->one_pot amine Amine amine->one_pot acid Carboxylic Acid acid->one_pot isocyanide Isocyanide isocyanide->one_pot product Diverse Library of α-Acylamino Carboxamides one_pot->product

Caption: Conceptual flow of a Ugi MCR.

Condensation-Cyclization Strategy

condensation_cyclization start 6-Ethoxypyridine- 2-carbaldehyde intermediate α,β-Unsaturated Intermediate start->intermediate Knoevenagel Condensation active_methylene Active Methylene Compound active_methylene->intermediate final_product Fused Heterocycle (e.g., Thienopyridine) intermediate->final_product Intramolecular Cyclization

Caption: Two-step sequence for fused heterocycles.

References

Catalytic Applications of 6-Ethoxypyridine-2-carbaldehyde Derivatives: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed exploration of the catalytic applications stemming from 6-ethoxypyridine-2-carbaldehyde and its derivatives. As versatile building blocks, these pyridine-based aldehydes serve as precursors to a wide array of ligands and catalytic systems. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage these compounds in innovative synthetic methodologies. We will delve into the design of both homogeneous and heterogeneous catalysts, provide detailed experimental protocols, and explain the mechanistic rationale behind their efficacy.

Introduction: The Privileged Scaffold of Pyridine-2-carbaldehydes

The pyridine-2-carbaldehyde framework is a cornerstone in coordination chemistry and catalysis. The proximity of the nitrogen atom to the aldehyde functionality allows for the formation of stable bidentate Schiff base ligands upon condensation with primary amines. These ligands, often of the P^N or N^N type, are exceptional at stabilizing a wide range of transition metals, forming catalytically active complexes.[1][2]

The substituent at the 6-position of the pyridine ring, in this case, an ethoxy group (-OEt), plays a crucial role in modulating the catalyst's properties. As an electron-donating group, the ethoxy moiety increases the electron density on the pyridine nitrogen. This enhanced donor capacity can strengthen the metal-ligand bond, thereby stabilizing the catalytic complex. Furthermore, its steric bulk can influence the coordination geometry around the metal center, which can be a critical factor in achieving high selectivity in asymmetric catalysis. While direct literature on the 6-ethoxy derivative is nascent, we can extrapolate from its close analogue, 6-methoxypyridine-2-carbaldehyde, to understand its potential.[3]

Application I: Schiff Base Complexes in Homogeneous Catalysis

A primary application of this compound is in the synthesis of Schiff base ligands for homogeneous catalysis. The imine nitrogen and the pyridine nitrogen form a pincer-like coordination site that can chelate metals like copper, ruthenium, silver, and palladium.[4][5] These complexes have demonstrated high efficacy in a variety of C-C and C-N bond-forming reactions.

Mechanistic Insight: The Role of the Metal-Ligand Complex

The general mechanism involves the formation of a metal-Schiff base complex. The metal center, activated by the ligand, coordinates with the substrates. The pyridine-imine ligand framework serves not just as a stabilizing scaffold but also as an electronic modulator for the metal's redox properties. For instance, in A³-coupling reactions (aldehyde, alkyne, amine), a silver(I) complex derived from a pyridine-containing ligand can effectively catalyze the formation of propargylamines.[5] The reaction proceeds through the activation of the alkyne by the silver center, followed by nucleophilic attack by the amine and subsequent reaction with the aldehyde.

Diagram: Generalized Catalytic Cycle for A³-Coupling

A3_Coupling_Cycle Catalyst [M]-L Catalyst (L = Pyridine-Imine) Intermediate1 [M]-Alkyne Complex Catalyst->Intermediate1 Alkyne Activation Substrates Aldehyde (R1CHO) Amine (R2R3NH) Alkyne (R4C≡CH) Substrates->Catalyst Coordination Intermediate2 Propargylamine Product R4C≡C-CH(R1)NR2R3 Intermediate1->Intermediate2 Nucleophilic Attack & Condensation Regen_Catalyst Catalyst Regeneration Intermediate2->Regen_Catalyst Product Release Regen_Catalyst->Catalyst Heterogeneous_Catalyst_Prep Start Fe₃O₄ Nanoparticles Step1 Silica Coating (TEOS) Fe₃O₄@SiO₂ Start->Step1 Step2 Amine Functionalization (APTES) Fe₃O₄@SiO₂-NH₂ Step1->Step2 Step3 Ligand Immobilization (6-EtO-Py-2-CHO) Step2->Step3 Immobilized_Ligand Fe₃O₄@SiO₂-N=CH-Py-OEt Step3->Immobilized_Ligand Step4 Metalation (e.g., CuCl₂) Final Catalyst Immobilized_Ligand->Step4

References

Synthesis of 6-Ethoxypyridine-2-carbaldehyde: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Ethoxypyridine-2-carbaldehyde is a key heterocyclic building block in the landscape of medicinal chemistry and drug discovery. The pyridine scaffold is a prevalent motif in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other crucial intermolecular interactions with biological targets. The presence of an ethoxy group at the 6-position and a reactive aldehyde at the 2-position provides a versatile platform for the synthesis of a diverse array of more complex molecules, including potential therapeutic agents. This application note provides a comprehensive and technically detailed guide for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocol is presented in two main stages: the synthesis of the precursor alcohol, (6-ethoxypyridin-2-yl)methanol, followed by its oxidation to the target aldehyde. Two well-established and reliable oxidation methods, the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, are described in detail.

Overall Synthetic Workflow

The synthesis of this compound is a two-step process commencing with the reduction of commercially available 6-ethoxypyridine-2-carboxylic acid to the corresponding primary alcohol. This alcohol is then oxidized to the target aldehyde. This workflow is designed to be efficient and scalable for laboratory settings.

Synthetic Workflow 6-Ethoxypyridine-2-carboxylic_acid 6-Ethoxypyridine-2-carboxylic acid Reduction Reduction (e.g., with LAH) 6-Ethoxypyridine-2-carboxylic_acid->Reduction (6-Ethoxypyridin-2-yl)methanol (6-Ethoxypyridin-2-yl)methanol Reduction->(6-Ethoxypyridin-2-yl)methanol Oxidation Oxidation (Swern or DMP) (6-Ethoxypyridin-2-yl)methanol->Oxidation This compound This compound Oxidation->this compound

Caption: Overall synthetic pathway for this compound.

PART 1: Synthesis of (6-Ethoxypyridin-2-yl)methanol

The initial step involves the reduction of a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.

Protocol 1: Reduction of 6-Ethoxypyridine-2-carboxylic acid

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
6-Ethoxypyridine-2-carboxylic acid42955-22-6167.16101.67 g
Lithium aluminum hydride (LAH)16853-85-337.95200.76 g
Anhydrous tetrahydrofuran (THF)109-99-972.11-100 mL
Deionized water7732-18-518.02-As needed
15% Sodium hydroxide solution1310-73-240.00-As needed
Anhydrous magnesium sulfate7487-88-9120.37-As needed
Diethyl ether60-29-774.12-As needed

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (0.76 g, 20 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (50 mL) to the flask under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 6-ethoxypyridine-2-carboxylic acid (1.67 g, 10 mmol) in anhydrous THF (50 mL) in a separate flask. Add this solution dropwise to the LAH suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add deionized water (0.8 mL) dropwise to quench the excess LAH. This should be followed by the dropwise addition of 15% aqueous sodium hydroxide solution (0.8 mL) and then another portion of deionized water (2.4 mL).

  • Work-up: A granular precipitate will form. Stir the mixture at room temperature for 30 minutes. Filter the solid through a pad of Celite® and wash the filter cake with diethyl ether.

  • Extraction and Drying: Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The product, (6-ethoxypyridin-2-yl)methanol, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

PART 2: Oxidation of (6-Ethoxypyridin-2-yl)methanol to this compound

Two highly effective and mild oxidation methods are presented. The choice of method may depend on the available reagents, equipment, and the scale of the reaction.

Protocol 2A: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[1][2] This method is known for its mild conditions and high yields.[3]

Swern_Oxidation_Workflow Start Start Activate_DMSO Activate DMSO with Oxalyl Chloride at -78 °C Start->Activate_DMSO Add_Alcohol Add (6-ethoxypyridin-2-yl)methanol at -78 °C Activate_DMSO->Add_Alcohol Add_Base Add Triethylamine at -78 °C Add_Alcohol->Add_Base Warm_to_RT Warm to Room Temperature Add_Base->Warm_to_RT Quench Quench with Water Warm_to_RT->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify End End Purify->End

Caption: Workflow for the Swern Oxidation.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
(6-Ethoxypyridin-2-yl)methanol-153.1850.77 g
Oxalyl chloride79-37-8126.937.50.53 mL
Dimethyl sulfoxide (DMSO)67-68-578.13100.71 mL
Triethylamine121-44-8101.19253.5 mL
Anhydrous dichloromethane (DCM)75-09-284.93-50 mL
Deionized water7732-18-518.02-As needed
Brine---As needed
Anhydrous sodium sulfate7757-82-6142.04-As needed

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous dichloromethane (30 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Add oxalyl chloride (0.53 mL, 7.5 mmol) dropwise to the cold DCM. Then, slowly add dimethyl sulfoxide (0.71 mL, 10 mmol) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Alcohol Addition: Dissolve (6-ethoxypyridin-2-yl)methanol (0.77 g, 5 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture at -78 °C over 20 minutes. Stir for an additional 45 minutes at -78 °C.

  • Base Addition: Add triethylamine (3.5 mL, 25 mmol) dropwise to the reaction mixture at -78 °C. After the addition, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Work-up: Quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Drying: Extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2B: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which is a mild and selective oxidant for primary alcohols.[4] This method offers the advantage of proceeding at room temperature and avoids the use of toxic chromium-based reagents.[5]

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
(6-Ethoxypyridin-2-yl)methanol-153.1850.77 g
Dess-Martin periodinane (DMP)87413-09-0424.1462.54 g
Anhydrous dichloromethane (DCM)75-09-284.93-50 mL
Saturated sodium bicarbonate solution---As needed
Sodium thiosulfate7772-98-7158.11-As needed
Diethyl ether60-29-774.12-As needed

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add (6-ethoxypyridin-2-yl)methanol (0.77 g, 5 mmol) and anhydrous dichloromethane (50 mL).

  • Reagent Addition: Add Dess-Martin periodinane (2.54 g, 6 mmol) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with diethyl ether (50 mL) and pour it into a vigorously stirred solution of saturated sodium bicarbonate containing sodium thiosulfate (1.5 g).

  • Extraction and Drying: Stir the biphasic mixture until the layers are clear. Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Physical Properties:

PropertyValue
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16 g/mol
Boiling Point103-104 °C at 20 mmHg
Density1.140 g/mL at 25 °C
AppearanceClear yellow to orange liquid[6]

Expected Spectroscopic Data (based on analogous structures):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.9-10.1 (s, 1H, -CHO)

    • δ 7.8-8.0 (d, 1H, Ar-H)

    • δ 7.6-7.8 (t, 1H, Ar-H)

    • δ 6.8-7.0 (d, 1H, Ar-H)

    • δ 4.4-4.6 (q, 2H, -OCH₂CH₃)

    • δ 1.4-1.6 (t, 3H, -OCH₂CH₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 192-194 (-CHO)

    • δ 164-166 (C-6)

    • δ 152-154 (C-2)

    • δ 138-140 (C-4)

    • δ 118-120 (C-5)

    • δ 110-112 (C-3)

    • δ 61-63 (-OCH₂CH₃)

    • δ 14-16 (-OCH₂CH₃)

  • IR (neat, cm⁻¹):

    • ~2980 (C-H stretch, alkyl)

    • ~2870, ~2770 (C-H stretch, aldehyde)

    • ~1700 (C=O stretch, aldehyde)[7]

    • ~1600, ~1470 (C=C and C=N stretch, pyridine ring)

    • ~1250 (C-O stretch, ether)

  • Mass Spectrometry (EI):

    • m/z (%): 151 (M+), 122, 94, 66

Safety Precautions

General:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Lithium aluminum hydride (LAH): Highly reactive with water and protic solvents, releasing flammable hydrogen gas. Handle under an inert atmosphere.

  • Oxalyl chloride: Corrosive and toxic. Reacts violently with DMSO in the absence of a solvent.[8] Handle with extreme care.

  • Dimethyl sulfoxide (DMSO): Can penetrate the skin, carrying dissolved substances with it.

  • Dess-Martin periodinane (DMP): An oxidizing agent that can be explosive under certain conditions, particularly upon impact or heating.[9] Avoid mixing with combustible materials.[2]

  • This compound: May be harmful if swallowed or inhaled and may cause skin and eye irritation.[10]

Waste Disposal:

  • All chemical waste should be disposed of according to institutional and local regulations.

  • Glassware used for the Swern oxidation should be rinsed with a bleach solution to oxidize the malodorous dimethyl sulfide byproduct.[3]

References

Application Notes: 6-Alkoxypyridine-2-carbaldehydes as Versatile Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine-2-carbaldehyde framework is a cornerstone in modern synthetic chemistry, serving as a precursor to a vast array of therapeutically and industrially significant molecules.[1][2] Its unique combination of a reactive aldehyde and a coordinating pyridine ring makes it an invaluable building block for constructing complex heterocyclic systems.[1] The introduction of substituents onto the pyridine ring allows for the fine-tuning of the molecule's steric and electronic properties, thereby modulating its reactivity and the characteristics of the resulting products.

This guide focuses on the synthetic utility of 6-alkoxypyridine-2-carbaldehydes, a class of reagents distinguished by an electron-donating alkoxy group at the C6 position. This substitution enhances the electron density of the pyridine ring and influences the electrophilicity of the formyl group. Due to a greater availability of published data, 6-methoxypyridine-2-carbaldehyde (CAS 54221-96-4) will be used as the primary exemplar throughout these protocols. The principles and reactions discussed are directly applicable to its ethoxy analog, 6-ethoxypyridine-2-carbaldehyde (CAS 85259-47-8), and other members of this class. This document will provide researchers, scientists, and drug development professionals with a detailed overview of the reactivity, core applications, and field-proven protocols for leveraging these powerful synthetic intermediates.

Physicochemical Properties and Reactivity Profile

The strategic placement of the alkoxy group at the C6 position, opposite the nitrogen atom, imparts a distinct electronic character to the molecule. It acts as an electron-donating group through resonance, which can subtly modulate the reactivity of the aldehyde and the aromatic system.

Table 1: Physicochemical Properties of 6-Methoxypyridine-2-carbaldehyde

PropertyValueReference
CAS Number 54221-96-4
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Appearance Not specified (typically an oil or low-melting solid)
Boiling Point 103-104 °C at 20 mmHg[3]
Density 1.140 g/mL at 25 °C[3]
Refractive Index n20/D 1.532[3]

The molecule possesses three primary sites for chemical transformation, as illustrated below. The causality behind its versatility lies in the orthogonal reactivity of these sites.

G cluster_mol Reactivity Map mol 6-Alkoxypyridine-2-carbaldehyde aldehyde Aldehyde (CHO) Electrophilic Carbonyl mol->aldehyde nitrogen Pyridine Nitrogen Nucleophilic & Coordinating mol->nitrogen ring Aromatic Ring Electron-Rich System mol->ring r1 Nucleophilic Addition aldehyde->r1 r2 Condensation Rxns aldehyde->r2 r3 Coordination to Metals nitrogen->r3 r4 Protonation / Alkylation nitrogen->r4 r5 Aromatic Substitution ring->r5

Caption: Key reactive sites of 6-alkoxypyridine-2-carbaldehyde.

Core Synthetic Applications & Protocols

The utility of 6-alkoxypyridine-2-carbaldehydes spans multiple reaction classes, from fundamental condensations to the synthesis of complex, bioactive scaffolds.

Application 2.1: Synthesis of Iminopyridine Ligands via Schiff Base Condensation

Expert Rationale: The reaction between the aldehyde functional group and primary amines to form Schiff bases (imines) is one of its most fundamental and reliable transformations.[1] The resulting iminopyridine structure is a classic bidentate ligand, capable of chelating to a wide variety of metal centers.[4] This application is crucial in the fields of coordination chemistry, catalysis, and materials science. The choice of a non-protic solvent like ethanol or methanol is key, as it effectively solvates the reactants and the imine product while allowing for the straightforward removal of the water byproduct, often aided by a mild acid catalyst to activate the carbonyl.

Protocol 2.1: Synthesis of a (6-methoxypyridin-2-yl)methylene-aniline

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-methoxypyridine-2-carbaldehyde (1.0 mmol, 137 mg).

  • Solvent and Reactant Addition: Dissolve the aldehyde in absolute ethanol (15 mL). Add aniline (1.0 mmol, 93 mg, 91 µL) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction Conditions: Stir the mixture at reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The formation of the imine product will be indicated by a new, less polar spot compared to the starting aldehyde.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 2-3 mL under reduced pressure. The product will often precipitate or crystallize upon cooling.

  • Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol. If no solid forms, perform an extraction with ethyl acetate (3 x 20 mL) and water. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from ethanol or column chromatography if necessary.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Expected ¹H NMR signals include a characteristic imine proton (–CH=N–) singlet around 8.5-8.9 ppm.

G start Aldehyde + Primary Amine nuc_attack Nucleophilic Attack (Formation of Hemiaminal) start->nuc_attack H+ cat. proton_transfer Proton Transfer nuc_attack->proton_transfer dehydration Dehydration (Loss of H2O) proton_transfer->dehydration end Schiff Base (Imine) dehydration->end

Caption: Mechanism of acid-catalyzed Schiff base formation.

Application 2.2: Synthesis of Antineoplastic Thiosemicarbazones

Expert Rationale: The condensation of pyridine-2-carbaldehydes with thiosemicarbazide is a well-documented route to a class of compounds with significant antitumor activity.[5] The resulting thiosemicarbazones are potent metal chelators, and their biological activity is often linked to their ability to bind essential metal ions within cells. This reaction proceeds readily under mild, often acidic, conditions. The choice of aqueous ethanol as a solvent is strategic; it dissolves the organic aldehyde while also being compatible with the salt-like thiosemicarbazide hydrochloride, facilitating a homogenous reaction environment.

Protocol 2.2: Synthesis of 2-(6-methoxypyridin-2-yl)methylene)hydrazine-1-carbothioamide

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve thiosemicarbazide (1.2 mmol, 109 mg) in a mixture of 20 mL of ethanol and 5 mL of water. Gentle heating may be required.

  • Aldehyde Addition: In a separate beaker, dissolve 6-methoxypyridine-2-carbaldehyde (1.0 mmol, 137 mg) in 10 mL of ethanol. Add this solution dropwise to the stirring thiosemicarbazide solution at room temperature.

  • Catalysis and Reaction: Add 3-4 drops of concentrated sulfuric acid to the mixture. A precipitate often begins to form immediately.

  • Reaction Conditions: Heat the mixture to reflux (approx. 85 °C) for 1 hour to ensure complete reaction.

  • Isolation and Purification: Cool the flask in an ice bath. Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with cold water (2 x 15 mL), cold ethanol (2 x 10 mL), and finally diethyl ether (1 x 10 mL) to remove impurities and aid in drying.

  • Drying: Dry the purified white or off-white solid product under vacuum to a constant weight. The product is typically of high purity and often does not require further purification.

  • Self-Validation: The identity and purity should be confirmed by melting point analysis and spectroscopy (NMR, IR). The IR spectrum should show the absence of the aldehyde C=O stretch (around 1700 cm⁻¹) and the appearance of C=N and C=S stretches.

G cluster_workflow Bioactive Scaffold Synthesis Workflow start 6-Alkoxy-Pyridine- 2-Carbaldehyde reaction Condensation (Protocol 2.2) start->reaction reagent Thiosemicarbazide reagent->reaction product Thiosemicarbazone Scaffold reaction->product end Antineoplastic Drug Candidate product->end Further Derivatization

Caption: Workflow from building block to bioactive scaffold.

Safety, Handling, and Characterization

Trustworthiness Through Safety and Verification: Proper handling and verification are paramount for reproducible and safe science.

  • Safety: 6-Methoxypyridine-2-carbaldehyde is classified as an irritant and potential sensitizer.[3] It may cause skin and serious eye irritation, and respiratory irritation. Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The compound may be sensitive to light and air over long periods.

  • Characterization:

    • ¹H NMR: Expect a singlet for the aldehyde proton (CHO) around 9.8-10.2 ppm. The alkoxy protons (e.g., -OCH₃) will appear as a singlet around 3.9-4.1 ppm. Aromatic protons will be visible in the 7.0-8.0 ppm region.

    • ¹³C NMR: The aldehyde carbon is highly deshielded, appearing around 190-195 ppm. The carbon bearing the alkoxy group will be in the 160-165 ppm region.

    • IR Spectroscopy: A strong C=O stretch for the aldehyde will be prominent around 1700-1715 cm⁻¹. C-O and aromatic C=C/C=N stretches will also be present.

    • Mass Spectrometry: The molecular ion peak corresponding to the exact mass should be clearly identifiable.

Conclusion

This compound and its alkoxy analogs are highly valuable and versatile building blocks in organic synthesis. Their well-defined reactivity allows for predictable and efficient entry into diverse molecular scaffolds. From the straightforward synthesis of iminopyridine ligands for catalysis to the construction of complex heterocyclic systems with potent biological activity, these reagents empower chemists in drug discovery, materials science, and beyond. The protocols and insights provided herein serve as a robust foundation for researchers looking to incorporate this powerful synthetic tool into their programs.

References

Application Notes & Protocols: Strategic Condensation Reactions of 6-Ethoxypyridine-2-carbaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the strategic application of condensation reactions utilizing 6-ethoxypyridine-2-carbaldehyde as a key building block. Designed for researchers, medicinal chemists, and drug development professionals, these notes delve into the mechanistic principles and provide detailed, field-proven protocols for Knoevenagel, Wittig, and Aldol-type condensations. The guide emphasizes the causality behind experimental choices, offering insights into how the electronic properties of the substituted pyridine ring influence reactivity and product formation. Included are step-by-step methodologies, data interpretation guidelines, and troubleshooting advice to empower scientists in the synthesis of novel molecular architectures for pharmaceutical and materials science applications.

Introduction: The Synthetic Utility of this compound

This compound is a valuable heteroaromatic aldehyde, serving as a versatile precursor in the synthesis of complex organic molecules. Its structure, featuring a pyridine ring, an aldehyde functional group, and an electron-donating ethoxy substituent, provides a unique combination of reactivity and functionality. The pyridine nitrogen acts as an electron sink, influencing the electrophilicity of the adjacent aldehyde, while the 6-ethoxy group modulates the electronic properties of the aromatic system. This electronic interplay makes it a sought-after intermediate in the development of pharmaceuticals, particularly in areas like oncology and neuropharmacology, where pyridine-based scaffolds are prevalent.[1][2][3]

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[4][5] For this compound, these reactions provide a direct pathway to introduce diverse functional groups and extend the carbon framework, leading to the creation of conjugated systems, complex side chains, and novel heterocyclic structures. This guide will explore three principal classes of condensation reactions: the Knoevenagel, Wittig, and Aldol reactions.

Table 1: Physicochemical Properties of this compound (Note: Data is analogous to the closely related 6-Methoxy-2-pyridinecarboxaldehyde and should be confirmed by the user's own analysis.)

PropertyValueReference
Molecular FormulaC₈H₉NO₂-
Molar Mass151.16 g/mol -
AppearanceColorless to light yellow liquid[6]
Boiling Point~103-104 °C at 20 mmHg
Density~1.1 g/mL

Knoevenagel Condensation: Synthesizing α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful reaction that involves the nucleophilic addition of an active hydrogen compound (a compound with a methylene group flanked by two electron-withdrawing groups) to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[7][8] This reaction is prized for its operational simplicity and its ability to generate conjugated systems, which are common motifs in bioactive molecules.

Mechanistic Rationale

The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt, which is crucial for deprotonating the active methylene compound to form a resonance-stabilized carbanion (enolate).[7][9] This nucleophile then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol-type adduct rapidly undergoes dehydration, a process often driven by the formation of a stable, extended conjugated system. The use of a mild base is critical to prevent self-condensation of the aldehyde.[7]

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Z1_CH2_Z2 Z¹-CH₂-Z² (Active Methylene) Enolate [Z¹-CH-Z²]⁻ (Enolate) Z1_CH2_Z2->Enolate + H-Base⁺ Base Base (e.g., Piperidine) Base->Enolate + H-Base⁺ Adduct Intermediate Adduct Enolate->Adduct Attack on C=O Aldehyde 6-EtO-Py-CHO Aldehyde->Adduct Attack on C=O Product α,β-Unsaturated Product Adduct->Product - H₂O H2O H₂O Adduct->H2O

Caption: Knoevenagel condensation mechanism.

Protocol: Knoevenagel Condensation with Diethyl Malonate

This protocol details the reaction of this compound with diethyl malonate, a common active methylene compound.

Materials:

  • This compound (1.51 g, 10.0 mmol)

  • Diethyl malonate (1.76 g, 1.67 mL, 11.0 mmol, 1.1 eq)

  • Piperidine (0.085 g, 0.1 mL, 1.0 mmol, 0.1 eq)

  • Toluene (20 mL)

  • Dean-Stark apparatus

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (10.0 mmol), diethyl malonate (11.0 mmol), and toluene (20 mL).

    • Causality: Toluene serves as an azeotropic solvent to remove the water formed during the condensation, driving the equilibrium towards the product. The Dean-Stark trap is essential for this removal.

  • Catalyst Addition: Add piperidine (0.1 eq) to the mixture.

    • Causality: Piperidine is a sufficiently strong base to deprotonate diethyl malonate but mild enough to avoid side reactions with the aldehyde.

  • Heating and Reflux: Heat the reaction mixture to reflux (approx. 110-120 °C). Monitor the reaction progress by observing water collection in the Dean-Stark trap and by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Once the reaction is complete (disappearance of the starting aldehyde by TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

    • Causality: The acid wash removes the basic piperidine catalyst. The bicarbonate wash neutralizes any residual acid. The brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate (e.g., starting from 95:5 to 80:20) to afford the pure product.

Table 2: Representative Knoevenagel Reaction Parameters

Active Methylene CompoundCatalystSolventTypical Yield
Diethyl malonatePiperidineToluene85-95%
MalononitrileAmmonium AcetateEthanol90-98%
Ethyl cyanoacetateβ-AlanineAcetic Acid80-90%
Cyanoacetic acidPyridinePyridine75-85% (with decarboxylation)[10]

Wittig Reaction: Olefination for C=C Bond Formation

The Wittig reaction is a highly reliable method for converting aldehydes and ketones into alkenes.[11][12] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent), forming a new carbon-carbon double bond with excellent regiocontrol.[12] This is particularly advantageous as it avoids the formation of isomeric mixtures often seen in elimination reactions.[12]

Mechanistic Rationale

The reaction begins with the preparation of the ylide from a phosphonium salt and a strong base. The nucleophilic ylide then attacks the aldehyde carbonyl, forming a dipolar betaine intermediate, which rapidly cyclizes to a four-membered oxaphosphetane.[13] This intermediate then collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the alkene product.[13][14] The stereochemistry (E/Z) of the resulting alkene is influenced by the stability of the ylide; stabilized ylides generally favor the E-alkene, whereas non-stabilized ylides favor the Z-alkene.[14]

Wittig_Reaction cluster_1 Step 1: Ylide Attack cluster_2 Step 2: Cyclization cluster_3 Step 3: Elimination Ylide Ph₃P=CHR Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde 6-EtO-Py-CHO Aldehyde->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Fragmentation Ph3PO Ph₃P=O Oxaphosphetane->Ph3PO

Caption: General mechanism of the Wittig reaction.

Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

This protocol describes the synthesis of (E/Z)-6-ethoxy-2-styrylpyridine.

Materials:

  • Benzyltriphenylphosphonium chloride (4.67 g, 12.0 mmol, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF), 40 mL

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (4.4 mL, 11.0 mmol, 1.1 eq)

  • This compound (1.51 g, 10.0 mmol)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Generation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (12.0 mmol) and anhydrous THF (40 mL). Cool the resulting suspension to 0 °C in an ice bath. Slowly add n-BuLi solution (11.0 mmol) dropwise via syringe. The solution will turn a deep orange/red color, indicating the formation of the ylide. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Causality: A strong base like n-BuLi is required to deprotonate the phosphonium salt.[12] Anhydrous and inert conditions are critical as the ylide is a strong base and sensitive to water and oxygen.[12]

  • Aldehyde Addition: Cool the ylide solution back down to 0 °C. Add a solution of this compound (10.0 mmol) in 10 mL of anhydrous THF dropwise over 15 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (or until TLC indicates consumption of the aldehyde).

  • Workup: Quench the reaction by slowly adding saturated NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by column chromatography (silica gel, hexanes/ethyl acetate) to separate the alkene product from the phosphine oxide byproduct.

Aldol-Type Condensations

The Aldol reaction and its variants involve the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound (the aldol condensation product).[4][15] When reacting this compound, which cannot form an enolate itself, with an enolizable ketone (a "crossed" aldol reaction), specific conditions can favor the desired product.[4]

Protocol: Base-Catalyzed Crossed Aldol-Condensation with Acetone

This protocol describes the condensation of this compound with acetone to form 4-(6-ethoxypyridin-2-yl)but-3-en-2-one.

Materials:

  • This compound (1.51 g, 10.0 mmol)

  • Acetone (7.3 mL, 100 mmol, 10 eq)

  • Sodium hydroxide (NaOH), 10% aqueous solution (5 mL)

  • Ethanol (20 mL)

  • Glacial acetic acid

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a 100 mL flask, dissolve this compound (10.0 mmol) in ethanol (20 mL). Add acetone (10 eq).

    • Causality: Using a large excess of the enolizable partner (acetone) minimizes the self-condensation of acetone and drives the reaction towards the desired crossed-aldol product.[4]

  • Base Addition: While stirring vigorously at room temperature, slowly add the 10% NaOH solution dropwise. A color change or precipitation of the product may be observed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. If no precipitate forms, gently warm the mixture to 40-50 °C for 1 hour to promote dehydration.[16][17] Monitor the reaction by TLC.

  • Workup and Isolation: Cool the mixture in an ice bath. If a solid has precipitated, collect it by vacuum filtration. Wash the solid with cold water, then a small amount of cold ethanol. If no solid forms, neutralize the mixture with glacial acetic acid and extract with DCM (3 x 25 mL).

  • Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate. The crude product can be recrystallized (e.g., from ethanol/water) or purified by column chromatography.

Overall Experimental Workflow

The successful synthesis and purification of condensation products require a systematic workflow. The following diagram outlines the logical progression from reaction setup to final product characterization.

Workflow start Reactant Preparation (Aldehyde, Nucleophile, Solvent) setup Reaction Setup (Inert atmosphere, Temp. control) start->setup reaction Condensation Reaction (Catalyst addition, Reflux/Stir) setup->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis

Caption: General workflow for condensation reactions.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst or base; Wet reagents/solvents (esp. for Wittig); Insufficient reaction time or temperature.Use fresh catalyst/base; Ensure all glassware is flame-dried and solvents are anhydrous; Increase reaction time/temperature and monitor by TLC.
Multiple Products/Side Reactions Self-condensation of the nucleophile (e.g., ketone in Aldol); Reaction temperature too high; Incorrect stoichiometry.Use a large excess of one reactant in crossed-aldol reactions; Maintain recommended temperature; Carefully check molar equivalents.
Incomplete Reaction Poor solubility of reactants; Insufficient catalyst; Reversible reaction equilibrium.Choose a more suitable solvent; Increase catalyst loading (e.g., to 0.2 eq); Use a Dean-Stark trap or other method to remove byproducts (e.g., water).
Difficulty in Purification Product and byproduct have similar polarity (e.g., alkene and Ph₃P=O in Wittig).Optimize the mobile phase for column chromatography; Consider converting Ph₃P=O to a water-soluble salt for easier removal; Attempt recrystallization.

Safety Precautions

  • Reagents: this compound and other aldehydes can be irritants. Handle them in a well-ventilated fume hood. Organolithium reagents like n-BuLi are pyrophoric and react violently with water; handle with extreme care under an inert atmosphere.

  • Solvents: Toluene, THF, and diethyl ether are flammable. Work away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Applikations- und Protokollhandbuch: Derivatisierung von 6-Ethoxypyridin-2-carbaldehyd für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte Anleitung zur Derivatisierung von 6-Ethoxypyridin-2-carbaldehyd als Strategie zur Erstellung einer diversifizierten chemischen Bibliothek für das biologische Screening. Es werden die zugrunde liegenden chemischen Prinzipien, detaillierte Syntheseprotokolle, Charakterisierungsmethoden und ein umfassender Arbeitsablauf für das Hochdurchsatz-Screening (HTS) zur Identifizierung von bioaktiven Leitstrukturen erläutert.

Einleitung: Die Bedeutung des Pyridin-Gerüsts in der medizinischen Chemie

Das Pyridin-Grundgerüst ist ein prominenter Heterozyklus in der medizinischen Chemie und findet sich in zahlreichen von der FDA zugelassenen Medikamenten. Seine Fähigkeit, Wasserstoffbrückenbindungen einzugehen, sein aromatischer Charakter und seine Fähigkeit zur Koordination an Metallionen machen es zu einem vielseitigen Baustein für das Design von Molekülen mit einem breiten Spektrum an biologischen Aktivitäten. Insbesondere Pyridin-2-carbaldehyd-Derivate haben als potente Wirkstoffe in verschiedenen therapeutischen Bereichen, einschließlich der Krebstherapie und bei Infektionskrankheiten, große Aufmerksamkeit erregt.

Der Aldehyd an Position 2 dient als reaktiver Ankerpunkt für die Einführung einer Vielzahl von funktionellen Gruppen, was die Erstellung großer und diverser Substanzbibliotheken ermöglicht.[1] Die Ethoxygruppe an Position 6 des hier vorgestellten 6-Ethoxypyridin-2-carbaldehyds dient der Modulation der Lipophilie und der elektronischen Eigenschaften des Ringsystems, was die pharmakokinetischen und pharmakodynamischen Profile der resultierenden Derivate beeinflussen kann.

Dieses Handbuch beschreibt einen systematischen Ansatz, der mit der Synthese des Ausgangsmaterials beginnt, detaillierte Protokolle für zwei wichtige Derivatisierungsreaktionen liefert und mit einem robusten Arbeitsablauf für das biologische Screening zur Identifizierung von "Hits" aus der resultierenden Bibliothek abschließt.

Synthese des Ausgangsmaterials: 6-Ethoxypyridin-2-carbaldehyd

Die Verfügbarkeit von hochreinem Ausgangsmaterial ist entscheidend für den Erfolg einer Derivatisierungskampagne. Obwohl es keine direkte, in einem Schritt erfolgende publizierte Synthese für 6-Ethoxypyridin-2-carbaldehyd gibt, kann es effizient aus kommerziell erhältlichem 6-Brompyridin-2-carbaldehyd hergestellt werden. Der vorgeschlagene Syntheseweg umfasst eine nukleophile aromatische Substitution.

Vorgeschlagener Syntheseweg:

Synthesis_Pathway A 6-Brompyridin-2-carbaldehyd C 6-Ethoxypyridin-2-carbaldehyd A->C SNAr-Reaktion (Nukleophile aromatische Substitution) B Natriumethoxid (NaOEt) in Ethanol (EtOH) B->C

Syntheseweg für 6-Ethoxypyridin-2-carbaldehyd.

Protokoll 2.1: Synthese von 6-Ethoxypyridin-2-carbaldehyd

Dieses Protokoll beschreibt die Synthese von 6-Ethoxypyridin-2-carbaldehyd aus 6-Brompyridin-2-carbaldehyd.[2][3][4]

Materialien:

  • 6-Brompyridin-2-carbaldehyd

  • Natrium (Stücke)

  • Absolutes Ethanol (EtOH)

  • Diethylether

  • Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Rundkolben, Rückflusskühler, Magnetrührer, Heizpilz

  • Rotationsverdampfer

Vorgehensweise:

  • Herstellung der Natriumethoxid-Lösung: In einem trockenen 250-mL-Rundkolben unter Stickstoffatmosphäre werden vorsichtig kleine Stücke Natrium (1 Äquivalent) zu absolutem Ethanol (ca. 50 mL) gegeben. Die Reaktion ist exotherm. Rühren Sie die Mischung, bis sich das gesamte Natrium aufgelöst hat.

  • Reaktion: Lösen Sie 6-Brompyridin-2-carbaldehyd (1 Äquivalent) in absolutem Ethanol (ca. 50 mL) und geben Sie es zur Natriumethoxid-Lösung.

  • Rückfluss: Erhitzen Sie die Reaktionsmischung unter Rühren für 4-6 Stunden unter Rückfluss. Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Aufarbeitung: Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und entfernen Sie das Ethanol am Rotationsverdampfer.

  • Extraktion: Lösen Sie den Rückstand in Diethylether und waschen Sie ihn vorsichtig mit gesättigter NH₄Cl-Lösung und anschließend mit Wasser.

  • Trocknung und Reinigung: Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel am Rotationsverdampfer. Das Rohprodukt kann durch Säulenchromatographie (Kieselgel, Eluentenmischung z.B. Hexan/Ethylacetat) gereinigt werden, um reines 6-Ethoxypyridin-2-carbaldehyd zu erhalten.

Derivatisierungsstrategien zur Bibliotheksherstellung

Die Aldehydfunktionalität von 6-Ethoxypyridin-2-carbaldehyd ist ein idealer Angriffspunkt für eine Vielzahl von Kondensationsreaktionen. Im Folgenden werden zwei robuste und vielseitige Protokolle zur Synthese von Schiff-Basen und Thiosemicarbazonen vorgestellt. Diese Derivate führen zu einer erheblichen strukturellen Diversität und führen oft zu Verbindungen mit interessanten biologischen Eigenschaften.

Synthese von Schiff-Basen (Iminen)

Die Kondensation von Aldehyden mit primären Aminen zu Schiff-Basen ist eine der fundamentalsten Reaktionen in der medizinischen Chemie zur Erzeugung von Molekülvielfalt.

Protokoll 3.1: Parallele Synthese von Schiff-Basen-Derivaten

Dieses Protokoll ist für die Durchführung in einer 96-Well-Platte zur parallelen Synthese ausgelegt.

Materialien:

  • Stammlösung von 6-Ethoxypyridin-2-carbaldehyd in Methanol (z.B. 0.1 M)

  • Eine Auswahl an primären Aminen (als Stammlösungen in Methanol, 0.1 M)

  • Methanol (MeOH), absolut

  • Eisessig (katalytische Menge)

  • 96-Well-Reaktionsblock

Vorgehensweise:

  • Vorbereitung: Geben Sie in jede Vertiefung des 96-Well-Reaktionsblocks 100 µL der 6-Ethoxypyridin-2-carbaldehyd-Stammlösung (0.01 mmol).

  • Zugabe der Amine: Geben Sie in jede Vertiefung 105 µL einer anderen primären Amin-Stammlösung (0.0105 mmol, 1.05 Äquivalente).

  • Katalysator: Fügen Sie in jede Vertiefung 1-2 µL Eisessig hinzu.

  • Reaktion: Verschließen Sie den Reaktionsblock und schütteln Sie ihn bei Raumtemperatur für 12-24 Stunden. Der Fortschritt kann stichprobenartig mittels LC-MS überprüft werden.

  • Aufarbeitung: Für das Screening können die Reaktionslösungen direkt nach Verdünnung verwendet werden. Zur Isolierung der reinen Verbindungen kann das Lösungsmittel entfernt und der Rückstand je nach den Eigenschaften der Produkte durch Kristallisation oder Chromatographie gereinigt werden.

Synthese von Thiosemicarbazonen

Thiosemicarbazone sind eine Klasse von Verbindungen, die für ihre breite Palette an biologischen Aktivitäten bekannt sind, einschließlich antineoplastischer und antiviraler Eigenschaften.

Protokoll 3.2: Parallele Synthese von Thiosemicarbazon-Derivaten

Materialien:

  • Stammlösung von 6-Ethoxypyridin-2-carbaldehyd in Ethanol (z.B. 0.1 M)

  • Eine Auswahl an Thiosemicarbaziden (als Stammlösungen in Ethanol, 0.1 M)

  • Ethanol (EtOH), absolut

  • Salzsäure (HCl), konzentriert (katalytische Menge)

  • 96-Well-Reaktionsblock

Vorgehensweise:

  • Vorbereitung: Geben Sie in jede Vertiefung des 96-Well-Reaktionsblocks 100 µL der 6-Ethoxypyridin-2-carbaldehyd-Stammlösung (0.01 mmol).

  • Zugabe der Thiosemicarbazide: Geben Sie in jede Vertiefung 100 µL einer anderen Thiosemicarbazid-Stammlösung (0.01 mmol, 1.0 Äquivalent).

  • Katalysator: Fügen Sie in jede Vertiefung eine sehr kleine Menge (z.B. 0.5 µL) konzentrierter Salzsäure hinzu.

  • Reaktion: Verschließen Sie den Reaktionsblock und erhitzen Sie ihn bei 60-70 °C für 2-4 Stunden. Viele Thiosemicarbazone fallen als Feststoffe aus der Lösung aus.

  • Aufarbeitung: Kühlen Sie den Block auf Raumtemperatur ab. Die ausgefallenen Produkte können durch Filtration oder Zentrifugation gesammelt, mit kaltem Ethanol gewaschen und getrocknet werden.

Charakterisierung der Derivate

Die eindeutige strukturelle Bestätigung jeder synthetisierten Verbindung ist für die Interpretation der Screening-Daten unerlässlich. Die primären Methoden zur Charakterisierung sind die Massenspektrometrie (MS) und die Kernspinresonanz (NMR)-Spektroskopie.

  • Massenspektrometrie (MS): Wird zur Bestätigung der Molmasse der synthetisierten Derivate verwendet. Techniken wie die Elektrospray-Ionisation (ESI) sind ideal für diese polaren Verbindungen.

  • ¹H- und ¹³C-NMR-Spektroskopie: Bietet detaillierte Informationen über die molekulare Struktur. Die chemischen Verschiebungen und Kopplungsmuster der Protonen und Kohlenstoffatome bestätigen die erfolgreiche Derivatisierung. Beispielsweise ist das Verschwinden des Aldehyd-Proton-Signals (typischerweise bei ~10 ppm im ¹H-NMR) ein klarer Indikator für eine erfolgreiche Reaktion.

Tabelle 1: Erwartete analytische Daten für Beispiel-Derivate

Derivat-TypBeispiel-StrukturErwartete m/z [M+H]⁺Charakteristische ¹H-NMR-Signale (δ, ppm)
Schiff-Base6-Ethoxy-N-benzylpyridin-2-yl)methanimin241.138.5-8.7 (s, 1H, -CH=N-), 7.2-7.9 (m, arom. H), 4.8-5.0 (s, 2H, -N-CH₂-Ph), 4.4-4.6 (q, 2H, -O-CH₂-), 1.4-1.6 (t, 3H, -CH₃)
Thiosemicarbazon2-(6-Ethoxypyridin-2-yl)methylen)hydrazin-1-carbothioamid225.0911.0-11.5 (s, 1H, -NH-), 8.0-8.5 (s, 2H, -NH₂), 8.0-8.2 (s, 1H, -CH=N-), 7.0-7.8 (m, arom. H), 4.4-4.6 (q, 2H, -O-CH₂-), 1.4-1.6 (t, 3H, -CH₃)

Biologisches Screening der Derivat-Bibliothek

Nach der Synthese und Charakterisierung ist der nächste Schritt die Evaluierung der biologischen Aktivität der Verbindungsbibliothek in einem Hochdurchsatz-Screening (HTS). Die Wahl des Assays hängt vom therapeutischen Ziel ab. Hier werden zwei gängige Assay-Typen als Beispiele vorgestellt: ein zellbasierter Zytotoxizitäts-Assay und ein biochemischer Kinase-Inhibitions-Assay.

Screening_Workflow cluster_0 Primär-Screening cluster_1 Hit-Bestätigung cluster_2 Sekundär-Assays A Bibliotheks-Plattierung (Einzelkonzentration, z.B. 10 µM) B HTS-Assay (z.B. MTS oder ADP-Glo) A->B C Datenerfassung (z.B. Absorption, Lumineszenz) B->C D Re-Test der primären Hits C->D Hit-Auswahl (z.B. >50% Inhibition) E Dosis-Wirkungs-Kurven (IC₅₀-Bestimmung) D->E F Bestätigte Hits E->F G Orthogonale Assays (z.B. anderer Zytotoxizitäts-Assay) F->G Priorisierung H Selektivitäts-Screening (Gegen verwandte Targets) G->H I Validierte Leitstrukturen H->I

Allgemeiner Arbeitsablauf des Hochdurchsatz-Screenings.

Protokoll: Zellbasierter Zytotoxizitäts-Assay (MTS-Assay)

Dieser Assay misst die metabolische Aktivität von Zellen als Indikator für ihre Lebensfähigkeit und wird häufig zur Identifizierung von zytotoxischen oder antiproliferativen Verbindungen verwendet.[5][6][7][8]

Materialien:

  • Humane Krebszelllinie (z.B. HCT116)

  • Zellkulturmedium (z.B. McCoy's 5A mit 10% FBS)

  • 96-Well-Zellkulturplatten (klarer Boden, schwarz oder weiß)

  • MTS-Reagenz (z.B. CellTiter 96® AQueous One Solution)

  • Mehrkanalpipetten, Plattenlesegerät (Absorptionsmessung bei 490 nm)

Protokoll für das Primär-Screening:

  • Zellaussaat: Säen Sie Zellen in 96-Well-Platten mit einer Dichte von z.B. 5.000 Zellen/Well in 90 µL Medium aus und inkubieren Sie sie über Nacht (37°C, 5% CO₂).

  • Verbindungszugabe: Verdünnen Sie die Verbindungen aus Ihrer Bibliothek in Medium und geben Sie 10 µL zu den Zellen, um eine Endkonzentration von 10 µM zu erreichen. Fügen Sie Kontrollen hinzu (nur Medium für den Hintergrund, DMSO als Vehikelkontrolle, Staurosporin als Positivkontrolle).

  • Inkubation: Inkubieren Sie die Platten für 48-72 Stunden.

  • MTS-Zugabe: Geben Sie 20 µL MTS-Reagenz in jedes Well.

  • Inkubation: Inkubieren Sie die Platten für 1-4 Stunden bei 37°C.

  • Messung: Messen Sie die Absorption bei 490 nm mit einem Plattenlesegerät.

  • Datenanalyse: Berechnen Sie die prozentuale Inhibition der Zellviabilität im Vergleich zur DMSO-Kontrolle.

Protokoll: Biochemischer Kinase-Inhibitions-Assay (ADP-Glo™ Assay)

Dieser Assay misst die Aktivität von Kinasen durch Quantifizierung des bei der Phosphorylierungsreaktion entstehenden ADP. Er ist universell für nahezu jede Kinase anwendbar.[9][10][11][12]

Materialien:

  • Rekombinante Kinase (z.B. EGFR) und entsprechendes Substrat (z.B. Poly-Glu-Tyr-Peptid)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-Well-Platten (geringes Volumen, weiß)

  • Luminometer

Protokoll für das Primär-Screening:

  • Reaktionsansatz: Geben Sie in die Wells einer 384-Well-Platte:

    • 2.5 µL Kinase in Reaktionspuffer

    • 0.5 µL der Testverbindung (Endkonzentration 10 µM)

  • Start der Reaktion: Geben Sie 2.0 µL einer Mischung aus Substrat und ATP hinzu, um die Reaktion zu starten.

  • Inkubation: Inkubieren Sie die Platte bei Raumtemperatur für 60 Minuten.

  • Stoppen und ATP-Abbau: Geben Sie 5 µL ADP-Glo™ Reagenz hinzu, um die Kinase-Reaktion zu stoppen und das verbleibende ATP abzubauen. Inkubieren Sie für 40 Minuten bei Raumtemperatur.

  • ADP-Detektion: Geben Sie 10 µL Kinase Detection Reagent hinzu, um ADP in ATP umzuwandeln und das resultierende Leuchtsignal zu erzeugen. Inkubieren Sie für 30-60 Minuten bei Raumtemperatur.

  • Messung: Messen Sie die Lumineszenz mit einem Plattenlesegerät.

  • Datenanalyse: Berechnen Sie die prozentuale Inhibition der Kinaseaktivität im Vergleich zur DMSO-Kontrolle.

Datenanalyse und Hit-Validierung

Die Analyse der HTS-Daten ist ein mehrstufiger Prozess, der darauf abzielt, robuste und reproduzierbare "Hits" zu identifizieren.

Tabelle 2: Beispielhafte Screening-Daten und Hit-Klassifizierung

Verbindungs-IDDerivat-Typ% Inhibition (MTS @ 10µM)% Inhibition (Kinase @ 10µM)Hit-Klassifizierung
DER-001Schiff-Base8.25.5Inaktiv
DER-045Thiosemicarbazon75.412.1Zytotoxischer Hit
DER-078Schiff-Base15.388.9Kinase-Hit
DER-112Thiosemicarbazon68.172.3Dual-Activity Hit

Dosis-Wirkungs-Analyse: Für bestätigte Hits werden serielle Verdünnungen hergestellt, um Dosis-Wirkungs-Kurven zu erstellen und die IC₅₀-Werte (die Konzentration, bei der 50% der Aktivität gehemmt wird) zu bestimmen. Dies ist ein entscheidender Parameter zur Quantifizierung der Wirksamkeit einer Verbindung.

Schlussfolgerung

Die Derivatisierung von 6-Ethoxypyridin-2-carbaldehyd ist eine effektive Strategie zur Generierung einer strukturell vielfältigen Bibliothek von Verbindungen für die Wirkstoffforschung. Die hier vorgestellten detaillierten Protokolle für die Synthese, Derivatisierung, Charakterisierung und das biologische Screening bieten einen umfassenden Leitfaden für Forscher. Die systematische Anwendung dieser Methoden ermöglicht die effiziente Identifizierung und Validierung neuer bioaktiver Moleküle, die als Ausgangspunkt für weiterführende Programme zur Leitstrukturoptimierung dienen können.

Referenzen

  • Abcam. (n.d.). MTT assay protocol. Abgerufen von --INVALID-LINK--

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol. Abgerufen von --INVALID-LINK--

  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Abgerufen von --INVALID-LINK--

  • BioVision. (n.d.). MTS Cell Proliferation Assay Kit User Manual. Abgerufen von --INVALID-LINK--

  • Knezevic, I., et al. (2020). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology. Abgerufen von --INVALID-LINK--

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Abgerufen von --INVALID-LINK--

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Abgerufen von --INVALID-LINK--

  • Carna Biosciences, Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Abgerufen von --INVALID-LINK--

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313. Abgerufen von --INVALID-LINK--

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Abgerufen von --INVALID-LINK--

  • S. A. Shipilovskikh, et al. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate.... Google Patents. Abgerufen von --INVALID-LINK--

  • Dalton Transactions. (n.d.). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Abgerufen von --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-formyl-pyridine. Abgerufen von --INVALID-LINK--

  • ChemicalBook. (n.d.). 6-Bromopyridine-2-carbaldehyde synthesis. Abgerufen von --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 6-Bromo-2-pyridinecarboxaldehyde 97. Abgerufen von --INVALID-LINK--

  • Golding, B. T., et al. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Organic & Biomolecular Chemistry. Abgerufen von --INVALID-LINK--

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Abgerufen von --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Ethoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-ethoxypyridine-2-carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to empower you to overcome common purification challenges and ensure the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, properties, and analysis of this compound.

Q1: What are the expected physical properties of pure this compound?

Pure this compound is typically a solid at room temperature. While related compounds like pyridine-2-carbaldehyde are colorless oily liquids that may turn brown with impurities, the ethoxy- derivative's solid nature can aid in certain purification methods.[1] Key properties for its methoxy- analog, which can be a useful reference, include a boiling point of 103-104 °C at 20 mmHg and a density of approximately 1.140 g/mL.

Q2: What are the most common impurities I should expect?

Impurities can arise from the synthetic route or degradation. Understanding these is the first step in selecting an appropriate purification strategy.

Impurity NameStructureOriginIdentification Notes (e.g., in ¹H NMR)
6-Ethoxypyridine-2-carboxylic acid C₈H₉NO₃Oxidation of the aldehydeAbsence of the aldehyde proton (~10 ppm), appearance of a broad carboxylic acid proton (>10 ppm).
Starting Materials (e.g., 2-chloro-6-ethoxypyridine) C₇H₈ClNOIncomplete reactionSignals corresponding to the unreacted starting material will be present.
Polymeric byproducts N/AAldehyde self-condensation/polymerizationBroad, unresolved signals in the baseline of the NMR spectrum; material may appear sticky or resinous.
Residual Solvents VariesIncomplete removal after workupCharacteristic solvent peaks in the NMR spectrum (e.g., EtOAc, DCM, THF).

The aldehyde functional group is susceptible to oxidation, which converts it into the corresponding carboxylic acid.[2][3][4] This is one of the most common process-related impurities.

Q3: How should I handle and store this compound to prevent degradation?

Proper handling and storage are critical for maintaining the purity of pyridine aldehydes.

  • Storage: Store the compound at 4°C under an inert atmosphere like nitrogen or argon.[5] This minimizes exposure to oxygen and moisture, which can promote oxidation and other degradation pathways.

  • Handling: Always handle the material in a well-ventilated area or a chemical fume hood.[6] Use appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound may cause skin and eye irritation.[7][8]

  • Light Sensitivity: Some related pyridine derivatives are sensitive to light, which can cause discoloration.[9] Storing the compound in an amber vial is a prudent precautionary measure.

Q4: What analytical techniques are best for assessing purity?

A multi-pronged approach is recommended for robust purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and identifying organic impurities. The aldehyde proton signal (CHO) around 9-10 ppm is a key diagnostic peak.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is excellent for quantifying purity and detecting non-volatile impurities.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Thin-Layer Chromatography (TLC): An essential, rapid technique for monitoring reaction progress and optimizing solvent systems for column chromatography.

Troubleshooting Guide: From Crude to Pure

This guide provides solutions to common problems encountered during the purification of this compound.

Problem 1: My purified product is a brown, oily substance instead of a solid.
  • Probable Cause: This is a classic sign of impurities. Older samples of similar pyridine aldehydes are often brown due to impurities.[1] The oily consistency suggests the presence of residual solvents or low-melting point byproducts that are preventing crystallization. Oxidation to the carboxylic acid or polymerization can also lead to a discolored, non-crystalline product.

  • Solution Pathway:

    • Analyze the Crude: Run a ¹H NMR spectrum to identify the nature of the impurities. Look for broad humps indicative of polymer, the absence of the aldehyde peak suggesting complete oxidation, or significant solvent peaks.

    • Re-purify using Chromatography: Flash column chromatography is the most effective method to separate the desired aldehyde from both more polar (carboxylic acid) and less polar impurities. See Protocol 1 for a detailed procedure.

    • Charcoal Treatment: If the discoloration is due to minor, highly conjugated impurities, a charcoal treatment during recrystallization can be effective. Dissolve the crude material in a minimum amount of a hot solvent, add a small amount of activated charcoal, simmer briefly, and filter hot through celite before allowing to cool.

Problem 2: My TLC plate shows multiple spots after the reaction.
  • Probable Cause: The reaction is either incomplete or has produced significant side products. The relative position of the spots can provide clues. The starting material may be less polar, while the oxidized carboxylic acid impurity will be significantly more polar (lower Rf value).

  • Solution Pathway:

    • Identify the Spots: If possible, spot reference standards of your starting material alongside your reaction mixture. The product aldehyde should have a moderate Rf, while the carboxylic acid will likely stick to the baseline or have a very low Rf in standard solvent systems like ethyl acetate/hexane.

    • Optimize Purification: The presence of multiple spots confirms the need for chromatographic purification. Use the TLC data to develop an optimal solvent system for column chromatography that provides good separation (ΔRf > 0.2) between your product and the major impurities.

Decision-Making Workflow for Purification

This diagram outlines a logical approach to selecting the appropriate purification strategy based on the state of your crude material.

PurificationDecisionTree start Crude this compound check_physical_state Assess Physical State & Initial Purity (TLC/NMR) start->check_physical_state is_solid Is it a solid with >90% purity? check_physical_state->is_solid Solid is_oily Is it an oil or highly impure solid? check_physical_state->is_oily Oil / Impure recrystallize Recrystallization (Protocol 2) is_solid->recrystallize Yes chromatography Flash Column Chromatography (Protocol 1) is_solid->chromatography No is_oily->chromatography final_product Pure Crystalline Product (Verify by NMR, HPLC) recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Detailed Purification Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This is the most robust method for removing a wide range of impurities. The principle is separation based on differential partitioning of components between the stationary and mobile phases.[11]

Workflow Overview

ChromatographyWorkflow cluster_prep Preparation cluster_elution Elution & Collection cluster_post Work-up prep_slurry 1. Prepare Silica Slurry (Silica gel in non-polar solvent) pack_column 2. Pack the Column (Ensure flat, even bed) prep_slurry->pack_column load_sample 3. Load Sample (Dissolved in min. solvent or adsorbed on silica) pack_column->load_sample elute 4. Elute with Solvent Gradient (e.g., 5% to 30% EtOAc in Hexane) load_sample->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor monitor->elute Continue combine 7. Combine Pure Fractions monitor->combine Done evaporate 8. Evaporate Solvent (Rotary Evaporator) combine->evaporate final_product 9. Dry Under High Vacuum evaporate->final_product

Caption: Step-by-step workflow for flash column chromatography.

Step-by-Step Methodology:

  • Stationary Phase Selection: Use standard silica gel (230-400 mesh) for most applications.

  • Mobile Phase Development:

    • On a TLC plate, test various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Aim for a solvent system that gives the product an Rf value of approximately 0.25-0.35. This provides the best resolution. A typical starting point could be 10-20% Ethyl Acetate in Hexane.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, homogenous bed. A small layer of sand on top protects the silica surface.[11]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.

    • Carefully apply the solution to the top of the column.

    • Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution and Fractionation:

    • Begin eluting with the non-polar solvent system developed via TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity.

    • Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column).

  • Analysis:

    • Spot every few fractions on a TLC plate to track the elution of the product.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound. Dry under high vacuum to remove any final traces of solvent.

Protocol 2: Recrystallization

This method is ideal for purifying compounds that are already substantially pure (>90%) and solid. It relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain soluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Screening: The key is finding a suitable solvent or solvent system. Good single solvents will fully dissolve the compound when hot but yield crystals upon cooling. A common two-solvent system uses a "soluble" solvent (e.g., Ethanol, Ethyl Acetate) and an "anti-solvent" (e.g., Water, Hexane, Heptane).

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the "soluble" solvent. Heat the mixture to reflux with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Two Solvents: While the solution is hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the hot soluble solvent to redissolve the cloudiness, then allow to cool as described above.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

References

Technical Support Center: Synthesis of 6-Ethoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-ethoxypyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yields, encountered during the synthesis of this valuable intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents and functional materials. Its preparation can be challenging, with low yields often hindering research and development timelines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific issues that can lead to low yields in the synthesis of this compound. The most common synthetic route involves the oxidation of the corresponding alcohol, 6-ethoxy-2-(hydroxymethyl)pyridine.

dot

Troubleshooting_Low_Yield start Low Yield of this compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Significant Side Products? start->side_products degradation Product Degradation? start->degradation oxidant_issue Check Oxidant Activity & Stoichiometry incomplete_reaction->oxidant_issue Oxidation Step temp_time Optimize Temperature & Reaction Time incomplete_reaction->temp_time Reaction Conditions over_oxidation Over-oxidation to Carboxylic Acid? side_products->over_oxidation Common Side Reaction workup_issue Issues with Work-up/Purification? degradation->workup_issue Post-Reaction

Caption: Troubleshooting flowchart for low yields.

Q1: My oxidation of 6-ethoxy-2-(hydroxymethyl)pyridine to the aldehyde is resulting in a low yield with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a common issue in the oxidation of pyridyl alcohols. Several factors could be at play:

  • Insufficient or Deactivated Oxidant:

    • Dess-Martin Periodinane (DMP): DMP is a mild and effective oxidant for this transformation.[1][2][3] However, it is moisture-sensitive and can decompose upon storage. Ensure you are using a fresh, high-quality batch of DMP. It is also crucial to use a slight excess (typically 1.1-1.5 equivalents) to drive the reaction to completion.

    • Swern Oxidation: The Swern oxidation is another excellent choice, known for its mild conditions.[4][5][6][7] The success of this reaction is highly dependent on the precise addition sequence and temperature control (typically -78 °C).[8] Incomplete reaction can occur if the activating agent (e.g., oxalyl chloride) or DMSO is of poor quality, or if the temperature is not maintained.

    • Manganese Dioxide (MnO₂): Activated MnO₂ is a heterogeneous oxidant that can be effective for allylic and benzylic-type alcohols, including pyridyl alcohols. The activity of MnO₂ can vary significantly between batches. Ensure you are using a highly active form and a sufficient excess (can be up to 10-20 equivalents by weight).

  • Suboptimal Reaction Conditions:

    • Temperature: For DMP oxidations, the reaction is typically run at room temperature.[2] For Swern oxidations, maintaining a low temperature (-78 °C) is critical to prevent side reactions and decomposition of the active species.[8]

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS. While many oxidations are complete within a few hours, some substrates may require longer reaction times.

  • Solvent Purity: Ensure you are using anhydrous solvents, especially for moisture-sensitive reactions like those involving DMP or Swern reagents. Water can quench the active oxidant.

Q2: I am observing a significant amount of a more polar byproduct in my reaction mixture, which I suspect is the corresponding carboxylic acid. How can I prevent this over-oxidation?

A2: Over-oxidation to the carboxylic acid is a known side reaction, particularly with stronger oxidizing agents. Here's how to mitigate it:

  • Choice of Oxidant: The primary reason for choosing reagents like DMP or performing a Swern oxidation is their high selectivity for oxidizing primary alcohols to aldehydes without further oxidation to the carboxylic acid.[6][9] If you are using a chromium-based oxidant like PCC, ensure that strictly anhydrous conditions are maintained, as the presence of water can lead to the formation of a hydrate intermediate that is susceptible to further oxidation.[9]

  • Reaction Conditions: Avoid prolonged reaction times and excessive temperatures. Once the starting material is consumed (as monitored by TLC), proceed with the work-up promptly.

  • Work-up Procedure: During the work-up, avoid strongly acidic or basic conditions if possible, as these can sometimes promote disproportionation or other side reactions. A gentle quench with a reducing agent like sodium thiosulfate (for DMP) followed by an aqueous bicarbonate wash is standard.

Q3: My reaction seems to work well, but I am losing a significant amount of product during purification. What are the best practices for isolating this compound?

A3: Pyridine aldehydes can be somewhat challenging to purify due to their polarity and potential for instability on silica gel.

  • Extraction: Ensure thorough extraction from the aqueous phase after quenching the reaction. Use a suitable organic solvent like dichloromethane or ethyl acetate. Multiple extractions are recommended.

  • Chromatography:

    • Silica Gel Deactivation: The slightly acidic nature of standard silica gel can sometimes cause degradation of aldehydes. Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).

    • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate is typically effective.

    • Rapid Purification: Do not let the product sit on the silica gel column for an extended period.

  • Alternative Purification: If chromatography proves problematic, consider distillation under reduced pressure if the product is thermally stable enough. The boiling point of the related 6-methoxypyridine-2-carbaldehyde is reported as 103-104 °C at 20 mmHg, suggesting that vacuum distillation could be a viable option.

Frequently Asked Questions (FAQs)

Q4: What are the most common and reliable synthetic routes to prepare this compound?

A4: The most prevalent and reliable method is the oxidation of the precursor alcohol, 6-ethoxy-2-(hydroxymethyl)pyridine. This alcohol can be synthesized from commercially available 2-chloro-6-ethoxypyridine via lithiation and reaction with formaldehyde, or from 2-methyl-6-ethoxypyridine via radical bromination followed by hydrolysis.

Synthetic RouteCommon ReagentsAdvantagesDisadvantages
Oxidation of Primary Alcohol DMP, Swern (DMSO, (COCl)₂), MnO₂High selectivity, mild conditions.[1][4]Reagent sensitivity (DMP, Swern), stoichiometry (MnO₂).
Directed Ortho-Metalation (DoM) 2-Ethoxypyridine, n-BuLi/LDA, DMFDirect C-H functionalization.Requires cryogenic temperatures, strong bases.
From 2-bromo-6-ethoxypyridine n-BuLi, DMFGood for functionalized precursors.Requires cryogenic temperatures, halogen-metal exchange.

Q5: Are there any alternative synthetic strategies besides oxidation that I should consider?

A5: Yes, direct formylation methods exist, although they can be more challenging to implement.

  • Directed ortho-Metalation (DoM): You can potentially deprotonate 2-ethoxypyridine at the C6 position using a strong base like n-butyllithium or LDA, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[10] This approach offers a more direct route but requires careful control of temperature and stoichiometry to avoid side reactions.

  • Halogen-Metal Exchange: If you start with 2-bromo-6-ethoxypyridine, a halogen-metal exchange with an organolithium reagent at low temperature, followed by quenching with DMF, can be an effective way to introduce the formyl group.

Q6: How can I confirm the identity and purity of my final product?

A6: Standard analytical techniques should be employed:

  • NMR Spectroscopy (¹H and ¹³C): This will provide definitive structural confirmation. The aldehyde proton should appear as a singlet at approximately 9.8-10.2 ppm in the ¹H NMR spectrum. The ethoxy group will show a characteristic quartet and triplet.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1700-1720 cm⁻¹.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dess-Martin Oxidation

dot

Dess_Martin_Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purify Purification start Dissolve 6-ethoxy-2-(hydroxymethyl)pyridine in anhydrous CH2Cl2 under N2 add_dmp Add Dess-Martin Periodinane (1.2 eq) in one portion start->add_dmp stir Stir at room temperature add_dmp->stir monitor Monitor by TLC until SM is consumed (~1-3 hours) stir->monitor quench Quench with saturated NaHCO3 and saturated Na2S2O3 monitor->quench extract Extract with CH2Cl2 (3x) quench->extract wash Wash combined organics with brine extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by flash column chromatography (Hexanes/EtOAc gradient) dry->purify product Obtain this compound as a clear oil purify->product

References

Technical Support Center: Formylation of 6-Ethoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of 6-ethoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, we will address common challenges, delve into the mechanistic underpinnings of side reactions, and provide actionable troubleshooting strategies to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is most suitable for 6-ethoxypyridine?

The Vilsmeier-Haack reaction is generally the most effective and widely used method for the formylation of electron-rich aromatic compounds like 6-ethoxypyridine.[1][2][3] The electron-donating nature of the ethoxy group activates the pyridine ring towards electrophilic substitution, making it a good substrate for the relatively mild Vilsmeier reagent (a chloroiminium salt).[2][4] Other methods like the Duff or Reimer-Tiemann reactions are less suitable. The Duff reaction typically requires stronger electron-donating groups like phenols, and the Reimer-Tiemann reaction, which uses chloroform and a strong base, can lead to a mixture of isomers and byproducts with pyridine substrates.[5][6][7]

Q2: What is the expected regioselectivity for the formylation of 6-ethoxypyridine?

The formylation of 6-ethoxypyridine is expected to occur primarily at the C3 and C5 positions, which are ortho and para to the activating ethoxy group. The electronic directing effects of the ethoxy group favor electrophilic attack at these positions. The major product is typically the 3-formyl isomer (6-ethoxypyridine-3-carbaldehyde), with the 5-formyl isomer as a potential minor product. Formylation at the C4 (meta) position is generally not favored.

Q3: I am observing a dark, tar-like substance in my reaction mixture. What could be the cause?

The formation of resinous or polymeric materials is a common issue, particularly if the reaction temperature is too high or if the reaction is allowed to proceed for an extended period.[8] This can be exacerbated by the presence of highly reactive intermediates or impurities. To mitigate this, it is crucial to maintain careful temperature control and monitor the reaction progress closely to avoid prolonged reaction times.

Troubleshooting Guide: Side Reactions

This section provides a detailed breakdown of specific side reactions that may be encountered during the formylation of 6-ethoxypyridine, along with their causes and solutions.

Issue 1: Formation of Di-formylated Byproducts

Symptom: You observe a second product in your crude reaction mixture with a higher molecular weight than the desired mono-formylated product, consistent with the addition of two formyl groups.

Cause: Di-formylation can occur if the mono-formylated product is still sufficiently activated to undergo a second electrophilic substitution. In the case of 6-ethoxypyridine, the initial formylation at C3 might not completely deactivate the ring, allowing for a subsequent, albeit slower, formylation at the C5 position. This is more likely to happen with an excess of the Vilsmeier reagent or at elevated temperatures.

Mechanism Insight: The Vilsmeier-Haack reaction proceeds via the formation of a Vilsmeier reagent, which is an electrophilic iminium salt.[9][10] The electron-rich pyridine ring attacks this electrophile. After the first formylation, the electron-withdrawing nature of the aldehyde group deactivates the ring, but the strong activating effect of the ethoxy group can still make a second formylation possible under forcing conditions.

Mitigation Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the Vilsmeier reagent (e.g., POCl₃ and DMF). Use a slight excess (e.g., 1.1 to 1.5 equivalents) relative to the 6-ethoxypyridine to ensure complete consumption of the starting material without promoting di-formylation.

  • Temperature Management: Maintain a low reaction temperature, typically between 0°C and room temperature. Excursions to higher temperatures can provide the necessary activation energy for the second formylation.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent the formation of the di-formylated product over time.

Experimental Protocol: Minimizing Di-formylation

  • Cool a solution of N,N-dimethylformamide (DMF, 1.2 eq.) in an appropriate solvent (e.g., CH₂Cl₂) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise, maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 6-ethoxypyridine (1.0 eq.) in the same solvent dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice, followed by neutralization with a base (e.g., NaHCO₃ or NaOH solution).

  • Extract the product with an organic solvent, and purify by column chromatography.

Issue 2: Hydrolysis of the Ethoxy Group

Symptom: You isolate a byproduct that corresponds to the formylated hydroxypyridine (e.g., 6-hydroxypyridine-3-carbaldehyde).

Cause: The Vilsmeier-Haack reaction is typically worked up under aqueous basic or acidic conditions.[11] The acidic conditions generated during the reaction or workup can lead to the hydrolysis of the ethoxy group, particularly if the reaction mixture is heated for an extended period during the workup. Pyridinium compounds are generally most stable in acidic solutions between pH 2 and 3.[12]

Mitigation Strategies:

  • Controlled Workup: Perform the aqueous workup at low temperatures (e.g., 0°C) to minimize the rate of hydrolysis.

  • Rapid Neutralization: Neutralize the reaction mixture promptly after quenching to avoid prolonged exposure to acidic conditions.

  • Alternative Workup: Consider a non-aqueous workup if feasible, although this can be challenging for removing the inorganic byproducts.

Issue 3: N-Formylation as a Side Reaction

Symptom: While less common for a pyridine substrate, if your starting material or reaction conditions lead to the presence of primary or secondary amines, you may observe N-formylated byproducts.[13][14]

Cause: The Vilsmeier reagent can also react with nucleophilic amine functionalities. If there are amine impurities in your starting material or if the reaction conditions can generate amino groups (e.g., through degradation), N-formylation can occur.

Mitigation Strategies:

  • Purity of Starting Materials: Ensure the 6-ethoxypyridine starting material is free from amine impurities.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions with atmospheric components that could lead to amine formation.

Visualizing the Process

To aid in understanding the reaction and potential pitfalls, the following diagrams illustrate the key steps and troubleshooting logic.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_Reagent Pyridine 6-Ethoxypyridine Intermediate Iminium Intermediate Pyridine->Intermediate + Vilsmeier Reagent Product 6-Ethoxypyridine-3-carbaldehyde Intermediate->Product Aqueous Workup

Caption: Vilsmeier-Haack reaction pathway.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Side Reactions Start Formylation of 6-Ethoxypyridine Check_Crude Analyze Crude Product (TLC, LC-MS, NMR) Start->Check_Crude Desired_Product Desired Product Formed Check_Crude->Desired_Product Clean Reaction Side_Products Side Products Observed Check_Crude->Side_Products Impure Di_formylation Di-formylation Side_Products->Di_formylation Hydrolysis Ethoxy Hydrolysis Side_Products->Hydrolysis Polymerization Polymerization Side_Products->Polymerization Action1 Adjust Stoichiometry Lower Temperature Di_formylation->Action1 Action2 Control Workup pH and Temperature Hydrolysis->Action2 Action3 Control Temperature Monitor Reaction Time Polymerization->Action3

References

Stability issues of 6-ethoxypyridine-2-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Ethoxypyridine-2-carbaldehyde

A Guide to Understanding and Managing Stability in Solution

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. As Senior Application Scientists, we have compiled this resource to address the common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To maintain the integrity of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[1][2] It is recommended to store the compound at refrigerated temperatures (2-8°C).[3] Additionally, protection from light is crucial, so using an amber vial or storing it in a dark place is advised.[1][2]

Q2: What solvents are recommended for dissolving this compound?

A2: While the solubility of this compound will depend on the specific concentration required for your experiment, common organic solvents such as DMSO, DMF, and chlorinated solvents are generally suitable. For aqueous solutions, it is important to consider the pH and the potential for hydrolysis or other degradation pathways. It is advisable to prepare aqueous solutions fresh and use them promptly.

Q3: I've noticed my solution of this compound has turned yellow. What does this indicate?

A3: A color change, such as the appearance of a yellow tint in a previously colorless solution, is often an indicator of degradation.[2] This could be due to a number of factors including oxidation, polymerization, or other side reactions. It is recommended to assess the purity of the solution via an analytical method like HPLC or NMR before proceeding with your experiment.

Q4: Is this compound sensitive to pH?

A4: Yes, pyridine aldehydes can be sensitive to pH.[4] Under acidic conditions, the pyridine nitrogen can be protonated, which may affect the reactivity of the aldehyde. In strongly basic conditions, aldehydes can undergo reactions such as aldol condensation or Cannizzaro reactions. A study on a related pyridine-aldehyde compound showed a reversible intramolecular cyclization that was controlled by pH.[4] It is therefore critical to buffer your solution to a pH range that is optimal for the stability of the compound and the requirements of your experiment.

Troubleshooting Guide: Stability Issues in Solution

This section provides a more in-depth guide to troubleshooting specific problems you may encounter.

Problem 1: Decreased Purity or Appearance of New Peaks in HPLC/LC-MS Analysis
  • Probable Cause A: Oxidation. Aldehyd functional groups are susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air (oxygen). This is a common degradation pathway for many aldehydes.

  • Solution:

    • Use Degassed Solvents: Before preparing your solution, degas the solvent by sparging with nitrogen or argon, or by using a sonicator under vacuum.

    • Work Under Inert Atmosphere: When preparing and handling solutions of this compound, work in a glove box or under a blanket of inert gas.

    • Add Antioxidants: For long-term storage of solutions, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) may be considered, but its compatibility with your downstream application must be verified.

  • Probable Cause B: Hydrolysis of the Ethoxy Group. While ethers are generally stable, prolonged exposure to acidic conditions can lead to hydrolysis.

  • Solution:

    • Maintain Neutral pH: Ensure your solutions are maintained at a neutral pH unless your experimental protocol requires acidic conditions. If acidic conditions are necessary, prepare the solution immediately before use.

    • Buffer Your System: Use a suitable buffer to maintain a stable pH throughout your experiment.

  • Probable Cause C: Photodegradation. Pyridine-containing compounds can be light-sensitive.[2] Exposure to UV or even ambient light can sometimes lead to degradation.

  • Solution:

    • Use Amber Vials: Always store solutions in amber glass vials to protect them from light.

    • Minimize Light Exposure: During your experiment, protect your samples from direct light by covering them with aluminum foil or working in a dimly lit environment.

Problem 2: Inconsistent or Lower-than-Expected Reaction Yields
  • Probable Cause A: Degradation of Starting Material. If your solution of this compound has degraded, the effective concentration will be lower than expected, leading to poor reaction outcomes.

  • Solution:

    • Verify Purity Before Use: Always check the purity of your starting material, especially if it has been in solution for some time. A quick HPLC or NMR check can save significant time and resources.

    • Prepare Fresh Solutions: The most reliable approach is to prepare solutions of this compound fresh for each experiment.

  • Probable Cause B: Formation of Hemiacetals or Acetals. If your solvent is an alcohol (e.g., methanol, ethanol), the aldehyde can reversibly form a hemiacetal or an acetal, reducing the concentration of the free aldehyde available for your reaction.

  • Solution:

    • Choose Aprotic Solvents: If possible, use aprotic solvents such as THF, dioxane, or DMF for your reactions.

    • Use Anhydrous Conditions: If an alcohol solvent is required, ensure it is anhydrous, as water can influence the equilibrium of acetal formation.

Proposed Degradation Pathway: Oxidation

One of the most likely degradation pathways for this compound is the oxidation of the aldehyde group to a carboxylic acid.

Oxidation of this compound This compound This compound 6-ethoxypyridine-2-carboxylic acid 6-ethoxypyridine-2-carboxylic acid This compound->6-ethoxypyridine-2-carboxylic acid Oxidizing Agent (e.g., O2 from air) Stability Study Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot conditions Store at Different Conditions (Temp, Light) aliquot->conditions hplc_t0 HPLC at T=0 aliquot->hplc_t0 hplc_t_intervals HPLC at Intervals conditions->hplc_t_intervals data_analysis Analyze Data hplc_t0->data_analysis hplc_t_intervals->data_analysis

References

Optimization of reaction conditions for 6-ethoxypyridine-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-ethoxypyridine-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-tested insights into the common synthetic routes, offering detailed protocols and robust troubleshooting advice in a direct question-and-answer format to address challenges encountered during experimentation.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound, a valuable heterocyclic building block, can be approached via several primary routes. The optimal choice depends on the availability of starting materials, scale, and safety considerations. The two most prevalent and reliable strategies are:

  • Route A: Oxidation of 2-Methyl-6-ethoxypyridine. This is a direct approach where the methyl group at the 2-position is oxidized to an aldehyde. This method is attractive if the methyl-substituted pyridine is readily available.

  • Route B: Formylation of a 2-Lithiated 6-Ethoxypyridine Intermediate. This strategy involves the deprotonation of a suitable precursor at the 2-position, followed by quenching with a formylating agent. This is often achieved via halogen-metal exchange from 2-bromo-6-ethoxypyridine.

Below, we will delve into the specifics of each route, providing detailed protocols and addressing common pitfalls.

Section 2: Synthetic Protocols & Experimental Details

Route A: Oxidation of 2-Methyl-6-ethoxypyridine with Selenium Dioxide

This method leverages the Riley oxidation, which is effective for the oxidation of benzylic-type methyl groups.[1][2] The pyridine nitrogen activates the adjacent methyl group, making it susceptible to oxidation by selenium dioxide (SeO₂).

  • Step 1: Reaction Setup

    • In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

    • Add 2-methyl-6-ethoxypyridine (1.0 eq) and a suitable solvent such as dioxane or a mixture of dioxane and water.

  • Step 2: Reagent Addition

    • Add selenium dioxide (SeO₂, 1.1 eq) to the flask. Caution: Selenium compounds are highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE).

  • Step 3: Reaction Execution

    • Heat the mixture to reflux (typically around 100-110 °C) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours. A black precipitate of elemental selenium will form as the reaction progresses.

  • Step 4: Workup & Isolation

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the Celite® pad with the reaction solvent or ethyl acetate.

    • Combine the filtrates and remove the solvent under reduced pressure.

  • Step 5: Purification

    • The crude product is typically a dark oil or solid. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid or oil.[3]

Start 2-Methyl-6-ethoxypyridine Oxidation SeO₂ Oxidation (Dioxane, Reflux) Start->Oxidation 1.0 eq Monitoring Reaction Monitoring (TLC/LC-MS) Oxidation->Monitoring 12-24h Workup Filtration (Celite®) & Solvent Removal Monitoring->Workup Upon Completion Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis via Riley Oxidation.

Route B: Formylation via Halogen-Metal Exchange

This route begins with 2-bromo-6-ethoxypyridine and proceeds through a lithiated intermediate.[4] The bromine atom is exchanged for lithium using an organolithium reagent at low temperature, followed by the introduction of an aldehyde group using an electrophile like N,N-dimethylformamide (DMF).[5]

  • Step 1: Reaction Setup

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-bromo-6-ethoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Step 2: Lithiation

    • Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour. The formation of the lithiated species can sometimes be observed by a color change.

  • Step 3: Formylation

    • Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture, again keeping the temperature at -78 °C.

    • Continue stirring at -78 °C for 1-2 hours.

  • Step 4: Quenching & Workup

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Step 5: Purification

    • Purify the crude residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired product.

Start 2-Bromo-6-ethoxypyridine Lithiation Lithiation (n-BuLi) (Anhydrous THF, -78°C) Start->Lithiation 1.0 eq Formylation Formylation (DMF) (-78°C) Lithiation->Formylation 1h Quench Aqueous Quench (sat. NH₄Cl) Formylation->Quench 1-2h Workup Extraction & Drying Quench->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis via Lithiation-Formylation.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Decision Logic for Troubleshooting

Problem Problem Encountered? LowYield Low or No Yield Problem->LowYield Impurity Multiple Spots on TLC (Impure Product) Problem->Impurity Decomposition Product Decomposition Problem->Decomposition Sol_Yield1 Verify Reagent Quality (n-BuLi titration, SeO₂ purity) LowYield->Sol_Yield1 Sol_Yield2 Ensure Anhydrous Conditions (Route B) LowYield->Sol_Yield2 Sol_Yield3 Optimize Temperature & Time LowYield->Sol_Yield3 Sol_Imp1 Identify Side Products (NMR, MS) Impurity->Sol_Imp1 Sol_Imp2 Adjust Stoichiometry (Avoid excess oxidant/n-BuLi) Impurity->Sol_Imp2 Sol_Imp3 Optimize Purification (Adjust solvent gradient) Impurity->Sol_Imp3 Sol_Decomp1 Store Under Inert Gas Decomposition->Sol_Decomp1 Sol_Decomp2 Avoid Prolonged Exposure to Air/Light/Silica Decomposition->Sol_Decomp2

Caption: Troubleshooting decision tree for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: My Riley oxidation (Route A) is giving a very low yield. What are the common causes?

A1: Low yields in the Riley oxidation are often traced back to a few key factors:

  • Inactive Selenium Dioxide: SeO₂ can absorb moisture over time, reducing its activity. Ensure you are using a high-purity, dry reagent. Sublimation can be used for purification if needed.

  • Incomplete Reaction: This oxidation can be slow. It is crucial to monitor the reaction by TLC until the starting material is fully consumed. Consider extending the reflux time if necessary.

  • Over-oxidation: While less common for this specific transformation, prolonged reaction times or excess oxidant could potentially lead to the formation of the corresponding carboxylic acid (6-ethoxypicolinic acid).

  • Product Loss During Workup: The filtration of the fine black selenium precipitate can be challenging. Ensure a thick, well-packed Celite® pad is used, and wash it thoroughly with a suitable solvent to recover all the product.

Q2: I am attempting the lithiation-formylation (Route B), but my reaction is not working. What should I check?

A2: This reaction is highly sensitive to moisture and temperature.

  • Anhydrous Conditions are Critical: The primary reason for failure is the presence of water, which will quench the organolithium reagent. All glassware must be flame-dried or oven-dried, and all solvents and reagents must be strictly anhydrous.

  • n-BuLi Titration: The concentration of commercial n-BuLi solutions can decrease over time. It is best practice to titrate the n-BuLi solution before use to determine its exact molarity and ensure accurate stoichiometry.

  • Temperature Control: The reaction must be maintained at -78 °C during the addition of both n-BuLi and DMF. If the temperature rises, side reactions, such as the addition of n-BuLi to the pyridine ring, can occur.

  • Purity of Starting Material: Ensure your 2-bromo-6-ethoxypyridine is pure and free of any acidic impurities.

Q3: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: The nature of impurities depends on the chosen route.

  • For Route A (Oxidation):

    • Unreacted 2-methyl-6-ethoxypyridine.

    • Over-oxidation product: 6-ethoxypicolinic acid.

    • Dimeric or polymeric byproducts.

  • For Route B (Formylation):

    • Unreacted 2-bromo-6-ethoxypyridine.

    • Protonated starting material: 6-ethoxypyridine (if the lithiated species is quenched by a proton source).

    • Product from n-BuLi addition to the pyridine ring (e.g., 2-butyl-6-ethoxypyridine).

Q4: The purified this compound seems to be degrading over time. How should it be stored?

A4: Aldehydes, particularly electron-rich heteroaromatic aldehydes, can be susceptible to oxidation.

  • Short-term storage: Keep the compound in a tightly sealed vial in the refrigerator.

  • Long-term storage: For optimal stability, store the product under an inert atmosphere (argon or nitrogen) in a freezer (-20 °C) and protect it from light.[6] The product is chemically stable under standard ambient conditions for shorter periods.

Q5: How can I confirm the identity and purity of my final product?

A5: Standard spectroscopic methods are used for characterization.

  • ¹H NMR: Expect to see characteristic signals for the aldehyde proton (singlet, ~9.8-10.2 ppm), the aromatic protons on the pyridine ring, and the ethyl group protons (a quartet and a triplet).

  • ¹³C NMR: The aldehyde carbon will have a distinct chemical shift around 190-195 ppm.

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretching band around 1700-1720 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₈H₉NO₂, MW: 151.16 g/mol ) should be observed.

Parameter Expected Value Notes
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance White to off-white solid or oil[7]
Storage 2-8°C, under inert gas[7]

References

Technical Support Center: Troubleshooting NMR Analysis of 6-Ethoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of 6-ethoxypyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and interpret complex spectra associated with this compound. Here, we move beyond simple procedural steps to explain the underlying chemical principles, ensuring a deeper understanding and more effective troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the NMR analysis of this compound, providing quick and actionable answers.

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃?

A1: The expected chemical shifts are crucial for initial spectral assessment. While minor variations can occur due to concentration and temperature, the following provides a reliable reference.[1][2][3][4][5]

¹H NMR (in CDCl₃):

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde (-CHO) 9.9 - 10.1 s -
Pyridine H-3 7.8 - 7.9 d ~8.0
Pyridine H-4 7.6 - 7.7 t ~7.8
Pyridine H-5 6.8 - 6.9 d ~7.5
Ethoxy (-OCH₂CH₃) 4.4 - 4.5 q ~7.0

| Ethoxy (-OCH₂CH₃) | 1.4 - 1.5 | t | ~7.0 |

¹³C NMR (in CDCl₃):

Carbon Chemical Shift (ppm)
Aldehyde (C=O) 190 - 195
Pyridine C-2 160 - 165
Pyridine C-6 150 - 155
Pyridine C-4 138 - 140
Pyridine C-3 120 - 122
Pyridine C-5 110 - 112
Ethoxy (-OCH₂) 62 - 64

| Ethoxy (-CH₃) | 14 - 15 |

Q2: My aldehyde proton signal is broad or has completely disappeared. What could be the cause?

A2: The aldehyde proton is susceptible to chemical exchange, particularly in the presence of water or acidic/basic impurities.[6] This exchange can broaden the signal or, in cases of rapid exchange, cause it to disappear entirely.

  • Troubleshooting Steps:

    • Use a Dry Solvent: Ensure your deuterated solvent is anhydrous. NMR solvents can absorb atmospheric moisture over time.[7] Consider using a freshly opened ampule or drying the solvent over molecular sieves.

    • Sample Purity: Verify the purity of your this compound. Acidic or basic impurities can catalyze the exchange.

    • D₂O Exchange: To confirm if the disappearance is due to exchange, add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The aldehyde proton will exchange with deuterium, causing the signal to vanish, confirming the issue.[5][7]

Q3: The aromatic region of my ¹H NMR spectrum is poorly resolved. How can I improve the resolution?

A3: Overlapping signals in the aromatic region can obscure coupling patterns.

  • Troubleshooting Steps:

    • Change the Solvent: Switching to a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can alter the chemical shifts of the aromatic protons and improve separation.[7] Aromatic solvents like benzene-d₆ often induce significant shifts due to anisotropic effects.[8]

    • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals.

    • 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons even when their signals are overlapping in the 1D spectrum.

Section 2: Common Spectral Artifacts and Their Interpretation

This section delves into the identification and interpretation of common artifacts observed in the NMR spectra of this compound.

Q4: I see an unexpected singlet around 9.8 ppm and a corresponding new set of aromatic and ethoxy signals. What is this impurity?

A4: This is likely due to the oxidation of the aldehyde to the corresponding carboxylic acid, 6-ethoxypyridine-2-carboxylic acid. Aldehydes, particularly aromatic ones, are susceptible to air oxidation.[9] The carboxylic acid proton typically appears as a broad singlet between 10-13 ppm, but its chemical shift is highly dependent on concentration and solvent. The presence of this impurity will also lead to a new set of aromatic and ethoxy signals.

Q5: My sample has a brownish color, and the NMR spectrum shows multiple unidentifiable peaks. What is happening?

A5: Older samples of pyridine-2-carbaldehyde and its derivatives can darken over time due to the formation of impurities.[9] This can result from polymerization or other degradation pathways. If significant degradation has occurred, purification by column chromatography or distillation may be necessary.

Section 3: Advanced Troubleshooting and Experimental Design

This section provides a systematic approach to resolving more complex analytical challenges.

Troubleshooting Workflow for Unexpected NMR Results

The following diagram outlines a logical workflow for troubleshooting unexpected NMR spectra of this compound.

G start Unexpected NMR Spectrum check_purity Check Sample Purity (TLC, LC-MS) start->check_purity check_solvent Verify Solvent and Concentration start->check_solvent d2o_exchange Perform D₂O Exchange Experiment check_purity->d2o_exchange Impurity Suspected temp_study Variable Temperature NMR check_solvent->temp_study Concentration/Solvent Effects Suspected two_d_nmr Acquire 2D NMR (COSY, HSQC) d2o_exchange->two_d_nmr Exchangeable Protons Confirmed temp_study->two_d_nmr Dynamic Process Indicated end Identify Structure and Impurities two_d_nmr->end

Caption: A troubleshooting workflow for unexpected NMR results.

Experimental Protocol: Standard ¹H NMR Sample Preparation

To ensure high-quality, reproducible NMR spectra, follow this detailed protocol for sample preparation.

  • Weigh the Sample: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add Deuterated Solvent: Using a clean, dry pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Dissolve the Sample: Cap the NMR tube and gently invert it several times to fully dissolve the sample. If necessary, briefly vortex the tube.

  • Transfer to Spinner Turbine: Carefully place the NMR tube into a spinner turbine, ensuring it is positioned correctly for the spectrometer.

  • Acquire the Spectrum: Insert the sample into the NMR spectrometer and acquire the ¹H NMR spectrum using standard acquisition parameters.

Rationale:

  • Direct Weighing: Minimizes sample loss and exposure to atmospheric moisture.

  • Solvent Volume: Ensures the sample is within the detection region of the NMR probe.

  • Gentle Mixing: Prevents sample degradation that could be caused by vigorous shaking.

Section 4: Impurity Identification

This section provides a reference table for identifying common impurities encountered during the synthesis and handling of this compound.

Impurity Key ¹H NMR Signal(s) (CDCl₃, ppm) Notes
Water~1.56Broad singlet, chemical shift is temperature and solvent dependent.[10]
Ethyl Acetate2.05 (s, 3H), 4.12 (q, 2H), 1.26 (t, 3H)Common purification solvent, can be difficult to remove under vacuum.[7][10]
Dichloromethane5.30 (s)Common extraction and chromatography solvent.[10]
Acetone2.17 (s)Can be a contaminant from glassware.[7][10]
6-Ethoxypyridine-2-carboxylic acid10-13 (br s, 1H)Oxidation product.
2-Picoline~2.5 (s, 3H)Potential starting material impurity.

References

Preventing decomposition of 6-ethoxypyridine-2-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-ethoxypyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, we address common issues related to its decomposition and provide field-proven protocols to maintain its purity during storage and handling.

I. Troubleshooting Guide: Diagnosing and Solving Decomposition

This section addresses specific experimental issues that may arise from the improper storage or handling of this compound.

Q1: I've noticed my once colorless or pale-yellow aldehyde has developed a distinct yellow or brown tint. What is causing this discoloration?

A1: This color change is a primary indicator of decomposition. Aromatic aldehydes, including pyridine-based structures, are susceptible to two main degradation pathways upon prolonged or improper storage:

  • Oxidation: The most common pathway is the oxidation of the aldehyde functional group (-CHO) to the corresponding carboxylic acid (6-ethoxypyridine-2-carboxylic acid). While this initial oxidation product is typically colorless, it can catalyze further degradation.

  • Polymerization/Condensation: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic impurities, light, or heat.[1] These reactions form larger, conjugated molecules, which are often intensely colored and appear as yellow or brown impurities.

The presence of the pyridine ring can also influence stability. It's crucial to address this discoloration, as the presence of these impurities can significantly impact reaction yields and produce unwanted side products.

Q2: My NMR/LC-MS analysis of an older sample shows new, unexpected peaks that weren't present in the initial batch. What are these signals?

A2: These new signals are almost certainly decomposition products. Based on the known reactivity of aldehydes, the new peaks likely correspond to:

  • 6-ethoxypyridine-2-carboxylic acid: In an ¹H NMR, you would observe the disappearance of the characteristic aldehyde proton signal (typically ~10 ppm) and potentially the appearance of a broad carboxylic acid proton signal further downfield. In LC-MS, you would see a new peak with a mass corresponding to the addition of an oxygen atom (M+16).

  • Polymeric Species: These may appear in NMR as a complex series of broad, poorly resolved peaks in the aromatic and aliphatic regions. In LC-MS, you might see a series of peaks with repeating mass units or a broad "hump" corresponding to a mixture of oligomers.

  • Disproportionation Products (Cannizzaro Reaction): In the presence of a strong base, two molecules of the aldehyde can react to form the corresponding primary alcohol ( (6-ethoxypyridin-2-yl)methanol) and the carboxylic acid. This is less common under typical storage conditions but can occur if the compound is exposed to basic contaminants.

Q3: My reaction yield has significantly decreased when using an older bottle of this compound compared to a fresh one. How is this related to storage?

A3: A decrease in yield is a direct consequence of the reduced purity of your starting material. If a portion of the aldehyde has oxidized or polymerized, there is simply less of the active reagent available to participate in your desired reaction. Furthermore, the acidic carboxylic acid impurity can interfere with pH-sensitive reactions or quench basic reagents, further inhibiting the reaction. For reliable and reproducible results, it is imperative to use high-purity starting materials.[2]

II. Frequently Asked Questions (FAQs) on Storage and Handling

This section provides answers to general questions regarding the stability and best practices for storing this compound.

Q4: What are the primary factors that accelerate the decomposition of this aldehyde?

A4: The decomposition of this compound is primarily accelerated by four factors:

  • Atmosphere (Oxygen): The aldehyde group is readily oxidized by atmospheric oxygen.[1][3] This is the most common degradation pathway.

  • Light: Pyridine-containing compounds and aldehydes can be light-sensitive.[4][5] UV radiation can provide the activation energy needed to initiate oxidation or polymerization reactions.

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including decomposition.[3][6] Storing the compound at elevated temperatures will significantly shorten its shelf life.

  • Contaminants (Moisture, Acids, Bases): Water can facilitate certain degradation pathways. Acidic or basic impurities can catalyze polymerization and disproportionation reactions.[1]

Q5: What are the ideal storage conditions to ensure maximum shelf-life?

A5: To mitigate the factors listed above, we have established a best-practice storage protocol. Adherence to these conditions is critical for maintaining the compound's integrity.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of all potential decomposition reactions.[7]
Atmosphere Under an inert gas (Argon or Nitrogen)Displaces oxygen, directly preventing oxidation.[7]
Container Tightly sealed, amber glass vial or bottlePrevents exposure to air and moisture and blocks UV light.[2][5]
Purity Use high-purity material from the startImpurities can act as catalysts for decomposition.[2]
Q6: How can I assess the purity of my this compound before a critical experiment?

A6: It is good practice to verify the purity of any reactive aldehyde, especially if it has been in storage for an extended period.

  • Thin-Layer Chromatography (TLC): A quick and easy method. A pure compound should show a single spot. The presence of streaks or multiple spots indicates impurities. The carboxylic acid byproduct will typically have a lower Rf value.

  • ¹H NMR Spectroscopy: This is the most definitive method. The presence of the sharp aldehyde singlet around 10 ppm is a key indicator of purity. Integrate this peak against a known internal standard to quantify the aldehyde content. The absence or reduction of this signal, coupled with the appearance of new peaks, confirms degradation.

  • Gas Chromatography (GC) or LC-MS: These methods can provide quantitative data on purity and help identify the mass of any impurities.[8][9] Derivatization with reagents like PFBHA or DNPH can enhance detection sensitivity and accuracy.[9][10][11]

Q7: My aldehyde has already started to discolor. Is it salvageable?

A7: In many cases, yes. If the decomposition is not extensive, the aldehyde can be re-purified. The most common method is flash column chromatography on silica gel. The less polar aldehyde will elute before the more polar carboxylic acid and polymeric impurities. After purification, it is crucial to immediately store the purified fractions under the ideal conditions outlined in Q5.

III. Protocols and Visual Guides

Experimental Protocol: Purity Assessment by ¹H NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and a similar amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into a vial.

  • Dissolution: Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for full relaxation of all relevant protons for accurate integration.

  • Analysis:

    • Identify the aldehyde proton signal (~10 ppm) and the internal standard's signal.

    • Carefully integrate both peaks.

    • Calculate the purity using the standard formula for quantitative NMR (qNMR), accounting for the number of protons and molecular weights of the analyte and standard.

Diagrams
Decomposition Pathway

The primary decomposition route is the oxidation of the aldehyde to a carboxylic acid.

A This compound B 6-Ethoxypyridine-2-carboxylic acid A->B  Oxidation (O₂, Light, Heat)

Caption: Primary oxidative decomposition pathway.

Troubleshooting Workflow

This workflow guides the decision-making process when encountering a potentially degraded sample.

start Suspect Bottle of Aldehyde visual_check Visual Inspection: Color Change? Precipitate? start->visual_check purity_check Perform Purity Check (TLC, NMR, or LC-MS) visual_check->purity_check Yes (Degradation Suspected) is_pure Is Purity >95%? visual_check->is_pure No (Looks OK) purity_check->is_pure use_reagent Proceed with Experiment is_pure->use_reagent Yes purify Purify by Flash Chromatography is_pure->purify No purify->use_reagent discard Discard Reagent purify->discard Purification Fails

Caption: Decision workflow for handling suspect aldehyde.

References

Technical Support Center: 6-Ethoxypyridine-2-carbaldehyde Reaction Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving reaction selectivity with 6-ethoxypyridine-2-carbaldehyde. This guide provides in-depth troubleshooting advice, FAQs, and detailed protocols designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, our goal is to explain the "why" behind experimental choices, empowering you to solve selectivity challenges in your own work.

Frequently Asked Questions (FAQs)

Q1: Why do I observe poor selectivity in nucleophilic additions to this compound?

A1: The reactivity of this compound is governed by a delicate interplay of electronic and steric factors, often leading to selectivity challenges. The primary issues stem from the dual role of the pyridine nitrogen.

  • Lewis Basicity: The nitrogen's lone pair can coordinate to organometallic reagents, catalysts, or Lewis acids.[1][2] This can lead to catalyst inhibition or the formation of multiple reactive intermediates, resulting in a mixture of products.

  • Chelation Control: The nitrogen atom, being proximal to the aldehyde, can form a five-membered chelate ring with the metal center of a reagent (e.g., Grignard or organolithium reagents).[3][4] This chelation locks the conformation of the aldehyde and can rigidly direct the incoming nucleophile, but it competes with non-chelated pathways (like the Felkin-Anh model), potentially leading to mixtures of diastereomers.[3][4]

  • Electronic Effects: The pyridine ring is electron-deficient, which activates the aldehyde towards nucleophilic attack.[5] The 6-ethoxy group is an electron-donating group, which can modulate the ring's electronics, but the overriding factor is often the powerful electron-withdrawing effect of the ring nitrogen.[5]

This complex reactivity profile means that minor changes in reaction conditions—such as solvent, temperature, or the nature of the organometallic reagent—can significantly alter the selectivity.

cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Reagent Nucleophile (Nu⁻) + Metal (M⁺) Chelated Chelated Intermediate (N, O coordination) Reagent->Chelated NonChelated Non-Chelated Intermediate (Felkin-Anh Model) Reagent->NonChelated SideReaction Side Reactions (e.g., Catalyst Inhibition) Reagent->SideReaction Substrate This compound Substrate->Chelated Substrate->NonChelated Substrate->SideReaction ProductA Product A (syn-diastereomer) Chelated->ProductA Favored Pathway ProductB Product B (anti-diastereomer) NonChelated->ProductB Competing Pathway Byproducts Low Yield/ Byproducts SideReaction->Byproducts

Figure 1: Competing reaction pathways for this compound.

Troubleshooting Guides

Guide 1: Improving Chemoselectivity in Grignard and Organolithium Additions

Problem: My Grignard (or organolithium) reaction with this compound results in a low yield of the desired secondary alcohol, accompanied by numerous byproducts.

Analysis: This issue is common and often arises from the hard nucleophilic character of Grignard and organolithium reagents, which can be complicated by the Lewis basic pyridine nitrogen.[6][7] The reagent can be consumed through non-productive coordination or side reactions. The key to improving selectivity is to enhance the electrophilicity of the carbonyl carbon specifically, without activating other pathways. The use of an oxophilic Lewis acid, such as cerium(III) chloride (CeCl₃), is the industry-standard solution, often referred to as the Luche-Barbier condition.

Solution: Employ an Oxophilic Lewis Acid (Cerium Trichloride)

Cerium(III) coordinates strongly to the carbonyl oxygen, increasing its electrophilicity and promoting 1,2-addition. It has a lower affinity for the pyridine nitrogen compared to the magnesium of the Grignard reagent, thus minimizing side reactions. This strategy effectively transforms the "hard" Grignard reagent into a "softer" organocerium species in situ, which is highly selective for the carbonyl group.

Protocol 1: Cerium(III) Chloride-Mediated Grignard Addition

This protocol provides a self-validating system. A successful reaction will show clean conversion to the desired alcohol with minimal byproduct formation on TLC or LCMS analysis.

Materials:

  • Anhydrous Cerium(III) chloride (CeCl₃)

  • This compound

  • Grignard reagent (e.g., MeMgBr, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation of Anhydrous CeCl₃: Commercial "anhydrous" CeCl₃ often contains residual water. Place the required amount of CeCl₃ (1.1 equivalents) in a flame-dried, two-neck round-bottom flask. Heat it to 140-150 °C under high vacuum for at least 4 hours to ensure it is truly anhydrous.

  • Reaction Setup: Allow the flask containing CeCl₃ to cool to room temperature under an inert atmosphere (Argon or Nitrogen). Add anhydrous THF (to make a ~0.4 M solution) and stir vigorously for 2-3 hours. The suspension should become a fine, milky slurry.

  • Cooling: Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the Grignard reagent (1.1 equivalents) to the cold slurry. Stir for 1 hour at -78 °C. This step generates the organocerium reagent in situ.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: Monitor the reaction by TLC. It is typically complete within 30 minutes to 2 hours.

  • Quenching and Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Table 1: Effect of Lewis Acids on Nucleophilic Additions

Lewis Acid AdditiveTypical Outcome with R-MgXKey AdvantageReference
NoneMixture of products, low yield-[7]
CeCl₃ • 2LiCl High yield of 1,2-addition productSuppresses enolization and side reactions; highly oxophilic.
LaCl₃ • 2LiCl High yield of 1,2-addition productSimilar to CeCl₃, promotes selective 1,2-addition.
ZnCl₂ Can promote 1,2-additionActivates pyridines for nucleophilic substitution.[8][9][8][9]
Guide 2: Controlling Diastereoselectivity in Additions to the Aldehyde

Problem: The addition of a nucleophile to my aldehyde is creating a new stereocenter, but I am getting a poor diastereomeric ratio (dr).

Analysis: Controlling diastereoselectivity requires enforcing a single, low-energy transition state. As discussed, the system can react via a chelated or non-chelated pathway, leading to different diastereomers. To favor one, you must push the equilibrium towards a single reactive conformer.

Note: The above DOT script is a template. Actual images would need to be generated and hosted to be displayed.

Figure 2: Chelation vs. Felkin-Anh models for diastereoselectivity.

Solution 1: Enforce Chelation Control To favor the syn-diastereomer, use conditions that promote chelation.

  • Reagents: Use reagents with metals that form strong chelates, such as Mg, Zn, or Ti.

  • Solvents: Use non-coordinating solvents like toluene or dichloromethane. Highly coordinating solvents like THF can compete with the pyridine nitrogen for metal coordination, disrupting the chelate.[10]

  • Temperature: Lower temperatures (-78 °C) often enhance selectivity by favoring the more ordered, lower-energy chelated transition state.

Solution 2: Disrupt Chelation to Favor Felkin-Anh To favor the anti-diastereomer, you must actively disrupt the chelation pathway.

  • Protect the Nitrogen: The most robust method is to temporarily protect the pyridine nitrogen. This eliminates its ability to act as a Lewis base and chelate.

  • Use Bulky Reagents: Highly hindered nucleophiles may disfavor the sterically congested chelated transition state.

  • Use Highly Coordinating Solvents: Solvents like THF or the addition of chelating agents like TMEDA can solvate the metal cation, preventing it from forming a chelate with the substrate.[3]

Guide 3: Managing Pyridine Nitrogen Interference via Protection

Problem: My reaction is failing because the pyridine nitrogen is deactivating my transition-metal catalyst or reacting with my reagents.

Analysis: When the Lewis basicity of the pyridine nitrogen is detrimental, a protecting group strategy is required. The ideal protecting group should be easy to install, stable to the reaction conditions, and easy to remove without affecting the rest of the molecule.[11]

Solution: Pyridine N-Oxide or N-Borane Protection

  • Pyridine N-Oxide: Oxidation to the N-oxide significantly reduces the nitrogen's Lewis basicity. It also alters the electronic properties of the ring, making it more electron-deficient. This is a common strategy in electrophilic aromatic substitution but can also be effective here.[12] The N-oxide can be removed with reagents like PCl₃ or PPh₃.

  • Pyridine-Borane Complex: A highly effective and often overlooked strategy is the formation of a pyridine-borane (BH₃) complex. Borane is a mild Lewis acid that coordinates strongly to the nitrogen, effectively masking its lone pair.[13] This protection is robust to many reaction conditions, including those involving strong bases and organometallics, and can be easily removed under mild acidic or oxidative conditions.

Protocol 2: Protection of Pyridine as a Borane Complex

Materials:

  • This compound

  • Borane dimethyl sulfide complex (BMS) or Borane-THF complex (1.0 M solution)

  • Anhydrous THF or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the pyridine substrate (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Borane: Slowly add the borane solution (1.1 equivalents) dropwise. You may observe gas evolution (if using BMS).

  • Completion: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour. The reaction is typically quantitative. The solvent can be removed under reduced pressure, and the resulting pyridine-borane complex can often be used in the next step without further purification.

  • Deprotection: To remove the borane group, the complex can be heated in methanol or treated with a mild acid.

Start Selectivity Issue Identified Decision1 Is Pyridine N Interfering? Start->Decision1 Decision2 Is Diastereoselectivity the Primary Issue? Decision1->Decision2 No ProtectN Protect Pyridine Nitrogen (e.g., as Borane Complex) [Protocol 2] Decision1->ProtectN Yes UseLewisAcid Use Oxophilic Lewis Acid (e.g., CeCl₃) [Protocol 1] Decision2->UseLewisAcid No (Chemoselectivity) ModifyConditions Modify Solvent/Temp to Favor One Pathway (Chelation vs. Felkin-Anh) Decision2->ModifyConditions Yes Proceed Proceed with Reaction ProtectN->Proceed UseLewisAcid->Proceed ModifyConditions->Proceed

Figure 3: Troubleshooting workflow for selectivity issues.

References

Technical Support Center: Scale-Up Synthesis of 6-Ethoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals encountering challenges in the scale-up synthesis of 6-ethoxypyridine-2-carbaldehyde. Drawing from established chemical principles and field-proven insights, this document is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address common issues encountered in the laboratory and during pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound suitable for scale-up?

When considering kilogram-scale production, the choice of synthetic route is dictated by factors such as cost of goods, operational safety, scalability, and robustness. The two most viable routes are:

  • Oxidation of 2-methyl-6-ethoxypyridine: This is often the preferred industrial route. It involves the selective oxidation of the methyl group to an aldehyde. Common oxidants include selenium dioxide (SeO₂), manganese dioxide (MnO₂), or catalytic systems using air or another terminal oxidant. This pathway benefits from more readily available starting materials.

  • Formylation of 2-ethoxypyridine via Ortho-Directed Metalation: This method involves the deprotonation of the C-H bond adjacent to the nitrogen using a strong base (typically an organolithium reagent like n-butyllithium) at cryogenic temperatures, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF). While offering high selectivity, the requirement for cryogenic conditions and pyrophoric reagents presents significant challenges for scale-up.[1]

Q2: Why is the oxidation of 2-methyl-6-ethoxypyridine a more common choice for large-scale synthesis?

The oxidation route is generally favored for scale-up due to several key advantages:

  • Operational Simplicity: The reaction conditions are typically less demanding than cryogenic ortho-lithiation, avoiding the need for specialized low-temperature reactors.

  • Reagent Cost and Availability: The starting material, 2-methyl-6-ethoxypyridine, and many common oxidants are more cost-effective for large-scale procurement.

  • Safety Profile: While oxidants like SeO₂ are toxic and require careful handling, the risks are often more manageable in a controlled manufacturing environment compared to the large-scale use of pyrophoric organolithium reagents.

Q3: What are the most critical safety considerations when scaling up the oxidation of 2-methyl-6-ethoxypyridine?

Scaling up any oxidation reaction requires a rigorous safety assessment. Key considerations include:

  • Thermal Hazards: Oxidations are often highly exothermic. A thorough Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) study is essential to understand the heat of reaction, onset temperature of decomposition, and potential for thermal runaway. The rate of oxidant addition must be carefully controlled to match the heat removal capacity of the reactor.

  • Reagent Toxicity: Selenium dioxide (SeO₂) is highly toxic and requires handling in a contained environment with appropriate personal protective equipment (PPE).[2] Procedures for quenching and disposal of selenium-containing waste must be established.

  • Off-Gassing: Some oxidation reactions may produce gaseous byproducts. The reactor must be equipped with a suitable off-gas treatment system.

Troubleshooting Guide: The Oxidation of 2-Methyl-6-ethoxypyridine

This section addresses specific problems that may arise during the synthesis of this compound via the oxidation pathway.

Problem 1: Low Yield or Incomplete Conversion

Q: My oxidation of 2-methyl-6-ethoxypyridine is stalling with significant starting material remaining. What are the likely causes and how can I improve the conversion?

A: Low or incomplete conversion is a common scale-up challenge. The root cause can often be traced to several factors:

  • Insufficient Oxidant Stoichiometry: On scale-up, minor weighing errors or inaccuracies in determining the purity of the oxidant can lead to a stoichiometric deficiency. Ensure the oxidant is accurately assayed and charged accordingly. It may be beneficial to use a slight excess (e.g., 1.1-1.2 equivalents) of the oxidant.

  • Inadequate Reaction Temperature: Many picoline oxidations require elevated temperatures to proceed at a reasonable rate. If the reaction temperature is too low, the reaction will be sluggish. Conversely, too high a temperature can promote byproduct formation.[3] The optimal temperature profile should be determined during process development.

  • Poor Mass Transfer/Mixing: In heterogeneous reactions (e.g., using solid MnO₂), inefficient stirring can lead to poor contact between the substrate and the oxidant, resulting in a stalled reaction. Ensure the reactor's agitation is sufficient to maintain a well-mixed slurry.

  • Catalyst Deactivation (for catalytic processes): In catalytic air oxidations, the catalyst can be poisoned by impurities in the starting material or feedstock.[4] Pre-treatment of the starting material may be necessary.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. For SeO₂ oxidations, solvents like dioxane or pyridine are often used.[2] Ensure the solvent is dry and appropriate for the chosen oxidant.

Problem 2: Formation of 6-Ethoxypyridine-2-carboxylic Acid Impurity

Q: My crude product contains a significant amount of 6-ethoxypyridine-2-carboxylic acid. How can I minimize this over-oxidation?

A: The formation of the corresponding carboxylic acid is the primary over-oxidation pathway and is a critical parameter to control for yield and purity.

  • Strict Temperature Control: Over-oxidation is highly sensitive to temperature. Maintaining the reaction at the optimal, predetermined temperature is crucial. Even minor temperature excursions can lead to a significant increase in the acid impurity.

  • Controlled Rate of Oxidant Addition: Adding the oxidant too quickly can create localized "hot spots" and high concentrations of the oxidant, both of which favor over-oxidation. The oxidant should be added portion-wise or via a controlled-rate addition funnel/pump.

  • Minimize Reaction Time: Once the conversion of the starting material has reached its maximum, holding the reaction at an elevated temperature for an extended period can lead to the slow conversion of the desired aldehyde product to the carboxylic acid. The reaction should be monitored closely (e.g., by HPLC or GC) and quenched promptly upon completion.

  • Choice of Oxidant: Some oxidants are more prone to over-oxidation than others. While powerful, reagents like potassium permanganate can be difficult to control. SeO₂ is often a good choice for this transformation, as it is generally selective for the oxidation of methyl groups to aldehydes.[2]

Problem 3: Difficulties in Work-up and Purification

Q: My work-up is plagued by the filtration of fine metal byproducts (e.g., MnO₂, elemental selenium), and the final product purity is low after distillation. What are the best practices?

A: A robust work-up and purification protocol is essential for achieving high purity on a large scale.

  • Work-up for Metal Byproducts:

    • Filtration Aid: For finely divided solids like MnO₂ or precipitated selenium, using a filter aid like Celite® is essential. A pad of Celite® should be prepared on the filter, and the reaction slurry should be filtered through it. This prevents the fine particles from clogging the filter paper.

    • Quenching: Ensure the reaction is properly quenched before filtration. For SeO₂ reactions, quenching with a mild reducing agent can help manage residual reactive species.

  • Purification Strategies:

    • Aqueous Wash/Extraction: An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., dilute NaHCO₃ or Na₂CO₃ solution) is highly effective at removing the 6-ethoxypyridine-2-carboxylic acid impurity by converting it to its water-soluble salt.[5]

    • Distillation: Vacuum distillation is a common method for purifying pyridine aldehydes.[5] However, co-distillation with impurities having similar boiling points can be an issue. Ensure the distillation is performed under a high vacuum with an efficient distillation column to achieve good separation.

    • Crystallization: If the aldehyde is a solid or can be converted to a solid derivative (like an oxime or hydrazone), crystallization can be an excellent method for achieving high purity.[6]

Data & Experimental Workflow

Table 1: Critical Process Parameters for the Oxidation of 2-Methyl-6-Ethoxypyridine
ParameterTypical RangeImpact on ProcessTroubleshooting Focus
Reaction Temperature 80 - 120 °CDirectly affects reaction rate and selectivity. Higher temperatures increase the rate but may promote over-oxidation.Optimize for the best balance of conversion rate and minimal acid formation. Implement strict temperature control.
Oxidant Stoichiometry 1.0 - 1.2 eq.Insufficient oxidant leads to low conversion. A large excess increases cost and can drive over-oxidation.Use a slight excess (1.1 eq.) to drive the reaction to completion. Assay oxidant purity before use.
Reaction Time 4 - 24 hoursMust be sufficient for complete conversion but minimized to prevent product degradation or over-oxidation.Monitor reaction progress by HPLC/GC. Quench promptly once the starting material is consumed.
Solvent Dioxane, Pyridine, Acetic AcidAffects solubility of reagents and reaction kinetics.Ensure the solvent is dry and compatible with the chosen oxidant.
Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis of this compound via the oxidation of 2-methyl-6-ethoxypyridine.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification Stage A Charge Reactor with 2-Methyl-6-ethoxypyridine and Solvent B Heat to Reaction Temperature (e.g., 100°C) A->B C Controlled Addition of Oxidant (e.g., SeO₂) B->C D Monitor Reaction by HPLC/GC until Completion C->D E Cool Reaction Mixture D->E F Quench Reaction E->F G Filter through Celite® to Remove Metal Byproducts F->G H Aqueous Washes (Acidic and Basic) G->H I Dry Organic Layer & Concentrate in vacuo H->I J Vacuum Distillation of Crude Product I->J K Collect Pure Fraction of This compound J->K L QC Analysis (Purity, Identity) K->L

Caption: Workflow for the synthesis and purification of this compound.

Reference Protocol: Selenium Dioxide Oxidation of a Substituted 2-Picoline

Disclaimer: This is a generalized protocol and must be adapted and optimized for the specific substrate and scale of operation. All work involving selenium dioxide must be performed in a well-ventilated fume hood with appropriate PPE.

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and addition funnel, charge 2-methyl-6-ethoxypyridine (1.0 eq.) and a suitable solvent (e.g., 1,4-dioxane, 5-10 volumes).

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Oxidant Addition: Dissolve selenium dioxide (1.1 eq.) in a minimal amount of hot water and add it dropwise to the refluxing solution over 1-2 hours. Caution: The reaction is exothermic.

  • Reaction Monitoring: Maintain the reaction at reflux and monitor the consumption of the starting material by TLC, GC, or HPLC. The reaction may take several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A black precipitate of elemental selenium will form. Filter the mixture through a pad of Celite®. Wash the filter cake with the reaction solvent.

  • Extraction: Combine the filtrate and washes. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash sequentially with water, 1 M sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by vacuum distillation to yield pure this compound.

References

Technical Support Center: Purification of 6-Ethoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and purification of 6-ethoxypyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during and after synthesis. The following question-and-answer-based guide provides in-depth, field-proven insights and detailed protocols to ensure the highest possible purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

The impurity profile of this compound is primarily dictated by its synthesis and handling. Typically, synthesis involves the oxidation of the corresponding alcohol.[1][2] Therefore, you should anticipate the following impurities:

  • 6-Ethoxypyridine-2-carboxylic acid: This is the most common impurity, arising from the over-oxidation of the aldehyde by atmospheric oxygen.[3][4] Its presence is often indicated by a spot at the baseline on a silica TLC plate.

  • (6-Ethoxypyridin-2-yl)methanol: The precursor alcohol is a frequent contaminant due to incomplete oxidation during synthesis.

  • Residual Solvents: Solvents used during the reaction and workup (e.g., Dichloromethane, Ethyl Acetate, THF) may be present.

  • Water: Pyridine and its derivatives can be hygroscopic.[5]

  • Starting Materials & Byproducts: Depending on the specific synthetic route, unreacted starting materials or byproducts from side reactions may also be present.

Q2: My TLC shows a spot at the baseline that streaks. What is it and how can I easily remove it?

A highly polar, streaking spot at the origin of a silica TLC plate is characteristic of a carboxylic acid, in this case, 6-ethoxypyridine-2-carboxylic acid. Due to its acidic nature, it can be selectively removed by a simple acid-base liquid-liquid extraction. The carboxylic acid is deprotonated by a mild base to form a water-soluble carboxylate salt, which partitions into the aqueous phase, leaving the neutral aldehyde in the organic layer.[3]

  • Dissolution: Dissolve the crude aldehyde in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude product).

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Wash 2-3 times, using a volume of NaHCO₃ solution equal to about one-third of the organic layer volume for each wash.

    • Causality: The NaHCO₃ deprotonates the carboxylic acid, forming the sodium salt, which is highly soluble in water and is thus extracted from the organic layer. The aldehyde remains unaffected.

    • Caution: CO₂ gas will evolve during the initial wash. Vent the separatory funnel frequently to release pressure.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This helps to remove residual water from the organic layer.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator at a low temperature (<40°C) to yield the acid-free aldehyde.

Q3: After an acid-base wash, I still see a major impurity. How do I remove the unreacted alcohol?

The precursor alcohol, (6-ethoxypyridin-2-yl)methanol, has a polarity similar to the target aldehyde, making separation by simple extraction ineffective. The most reliable method for removing this type of impurity is silica gel column chromatography.[4][6] The slightly more polar alcohol will have a stronger affinity for the silica gel and thus elute more slowly than the aldehyde.

Caption: Workflow for silica gel column chromatography.

  • Solvent System Selection: First, determine an optimal solvent system using TLC. A good system will show clear separation between the aldehyde (higher Rf) and the alcohol (lower Rf), with the aldehyde having an Rf value of ~0.3-0.4. A gradient of ethyl acetate in hexanes is a common starting point.

  • Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ('dry loading'). This technique generally results in better separation than loading the sample as a liquid. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent system. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:EtOAc) to elute the compounds. The aldehyde will elute before the more polar alcohol.

  • Combine and Concentrate: Combine the fractions that contain only the pure product and remove the solvent under reduced pressure.

Q4: My compound is sensitive and I want to avoid column chromatography. Is there a chemical purification method?

Yes, a highly effective and classic chemical method for purifying aldehydes is through the reversible formation of a bisulfite adduct.[7][8] Aldehydes react with sodium bisulfite to form a charged, water-soluble adduct. Most other organic impurities, such as alcohols and esters, do not react and will remain in the organic phase.[7] The aldehyde can then be regenerated from the aqueous layer by adding a base.

G cluster_0 Step 1: Adduct Formation (Aqueous Layer) cluster_1 Step 2: Purification cluster_2 Step 3: Aldehyde Regeneration A Aldehyde (R-CHO) (in organic solvent) C Water-Soluble Bisulfite Adduct [R-CH(OH)SO₃]⁻Na⁺ A->C + NaHSO₃ D Organic Impurities (e.g., Alcohol) B Sodium Bisulfite (NaHSO₃) (in water) B->C E Wash with Organic Solvent (e.g., Ether) C->E D->E G Base (e.g., NaHCO₃ or NaOH) F Purified Aqueous Layer (Contains only adduct) E->F Impurities Removed H Pure Aldehyde (R-CHO) F->H + Base G->H

Caption: Chemical purification via bisulfite adduct formation.

  • Adduct Formation: Dissolve the crude aldehyde in a minimal amount of ethanol or methanol. Add this solution to a saturated aqueous solution of sodium metabisulfite or sodium bisulfite. Stir the mixture vigorously at room temperature for 1-2 hours. A precipitate of the adduct may form.[3]

  • Impurity Removal: If a solid has formed, filter it and wash thoroughly with ether or ethanol, then proceed to step 3. If the adduct is soluble, transfer the entire mixture to a separatory funnel and wash several times with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove the non-aldehyde impurities.[4] The adduct will remain in the aqueous layer.

  • Aldehyde Regeneration: Take the filtered solid or the washed aqueous layer and add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution. Stir until the evolution of gas (SO₂) ceases and the aldehyde separates, often as an oil or solid.

  • Isolation: Extract the regenerated pure aldehyde into an organic solvent (e.g., DCM or EtOAc). Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and carefully remove the solvent in vacuo.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Product turns brown/dark on standing Air oxidation to the carboxylic acid or polymerization.[2]Store the purified product as a solid or in solution under an inert atmosphere (N₂ or Argon) at low temperature (e.g., 4°C).[9]
Low recovery after column chromatography 1. Aldehyde is unstable on silica gel. 2. Compound is volatile.1. Neutralize the silica gel by preparing the slurry with a solvent containing 0.5-1% triethylamine.[10] 2. Use care during solvent removal; avoid high vacuum or excessive heating.
Oiling out during recrystallization 1. Solvent is too nonpolar or cools too quickly. 2. Insoluble impurities are present.1. Add a small amount of a more polar co-solvent to the hot solution until it clarifies, then allow to cool slowly. 2. Filter the hot solution to remove insoluble material before cooling.
Bisulfite adduct does not precipitate The adduct is soluble in the reaction mixture.This is common. Proceed with the liquid-liquid extraction workup as described in Protocol 3, Step 2.

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling this compound and associated reagents/solvents.

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.[9]

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (Nitrogen or Argon is recommended) in a cool, dark, and dry place. The product is a solid at room temperature.

  • Disposal: Dispose of all chemical waste according to your institution's and local regulations.[9]

References

Validation & Comparative

Introduction: The Role of NMR in Characterizing Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Ethoxypyridine-2-carbaldehyde

In the landscape of pharmaceutical and materials science research, substituted pyridines are foundational scaffolds. Their utility stems from their versatile chemical reactivity and diverse biological activities. This compound is a key intermediate, combining an electron-donating ethoxy group and an electron-withdrawing aldehyde group on a pyridine ring. This substitution pattern creates a unique electronic environment, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its unambiguous structural confirmation.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple data report, we will delve into the rationale behind chemical shift assignments, explore comparative data from analogous structures, and present robust protocols for acquiring high-fidelity NMR data. This content is designed for researchers who require not just the "what" but the "why" of spectral interpretation.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following standardized numbering scheme for this compound will be used throughout this guide.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR for Connectivity H1_NMR ¹H NMR (Proton Environment & Counts) COSY COSY (¹H-¹H Coupling) H1_NMR->COSY Assigns adjacent protons C13_NMR ¹³C NMR (Unique Carbons) HSQC HSQC (Direct ¹H-¹³C Correlation) C13_NMR->HSQC Links protons to attached carbons COSY->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Assigns quaternary carbons Final_Structure Definitive Structure Elucidation HMBC->Final_Structure

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 6-Ethoxypyridine-2-carbaldehyde: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and reliable analysis of heterocyclic compounds such as 6-ethoxypyridine-2-carbaldehyde is paramount. This aromatic aldehyde, a key building block in the synthesis of various pharmaceutical agents, demands robust analytical methodologies to ensure identity, purity, and quantity. This guide provides an in-depth, objective comparison of mass spectrometry-based techniques for the analysis of this compound, offering experimental insights and supporting data to inform your selection of the most suitable analytical strategy.

Introduction: The Analytical Imperative for this compound

This compound is a substituted pyridine derivative with significant utility in organic synthesis. Its aldehyde functionality and the presence of the pyridine ring make it a versatile precursor for a range of more complex molecules with potential biological activity. Accurate analytical characterization is therefore not merely a quality control step but a critical component of the research and development process, ensuring the integrity of downstream applications. Mass spectrometry, with its inherent sensitivity and specificity, stands as a cornerstone technique for the detailed analysis of such molecules.

This guide will explore the primary mass spectrometric approaches for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will also touch upon alternative techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Capillary Electrophoresis (CE) to provide a comprehensive analytical landscape.

Unraveling the Molecule: Mass Spectrometry of this compound

Mass spectrometry provides two crucial pieces of information: the molecular weight of the analyte and its fragmentation pattern, which offers structural insights. The choice of ionization technique is critical and is dictated by the analyte's properties and the chromatographic method employed.

Ionization Techniques: A Tale of Two Energies

Electron Ionization (EI): Typically coupled with Gas Chromatography, EI is a "hard" ionization technique that bombards the analyte with high-energy electrons. This process not only creates a molecular ion (M⁺˙) but also induces extensive fragmentation. While this can sometimes lead to the absence of a discernible molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a valuable fingerprint for structural elucidation and library matching.[1] For aromatic compounds, the stable ring system often results in a prominent molecular ion peak.[2]

Electrospray Ionization (ESI): A "soft" ionization technique commonly used with Liquid Chromatography, ESI is ideal for polar and thermally labile molecules. It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This is advantageous for confirming the molecular weight of the analyte. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).

Proposed Electron Ionization Fragmentation Pathway of this compound

The molecular ion (m/z 151) would likely be observed due to the stability of the aromatic pyridine ring. Key fragmentation steps are anticipated to be:

  • Loss of a hydrogen radical (H•): Cleavage of the formyl C-H bond would result in a stable acylium ion at m/z 150.[2]

  • Loss of the formyl radical (•CHO): This would lead to a fragment at m/z 122.[2]

  • Loss of ethylene (C₂H₄) via McLafferty-type rearrangement: The ethoxy group can undergo a rearrangement, leading to the elimination of a neutral ethylene molecule and the formation of a radical cation at m/z 123.

  • Cleavage of the ethoxy group: Loss of an ethoxy radical (•OC₂H₅) would produce a fragment at m/z 106.

  • Ring fragmentation: The pyridine ring itself can undergo fragmentation, leading to smaller characteristic ions.

G M [M]⁺˙ m/z 151 M_minus_H [M-H]⁺ m/z 150 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z 122 M->M_minus_CHO - •CHO M_minus_C2H4 [M-C₂H₄]⁺˙ m/z 123 M->M_minus_C2H4 - C₂H₄ M_minus_OC2H5 [M-OC₂H₅]⁺ m/z 106 M->M_minus_OC2H5 - •OC₂H₅

Caption: Proposed EI fragmentation of this compound.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation.

TechniquePrincipleDerivatizationProsCons
GC-MS Separation based on volatility and polarity, with mass spectrometric detection.[4]Often required for aldehydes to improve thermal stability and chromatography. PFBHA is a common agent.[5]High chromatographic resolution, sensitive, provides structural information through EI fragmentation.[6]Requires volatile and thermally stable analytes; derivatization adds a step to sample preparation.[1]
LC-MS/MS Separation based on polarity using liquid mobile phase, with tandem mass spectrometric detection.[4]Often used to enhance ionization efficiency and chromatographic retention. DNPH is a common reagent.[5][7]Applicable to a wide range of polarities and thermal stabilities, high sensitivity and selectivity with MS/MS.[1]Can be more complex to operate, potential for matrix effects and ion suppression.
HPLC-UV Separation based on polarity, with detection based on UV absorbance.[5]DNPH derivatization is standard to introduce a strong chromophore.[5]Robust, widely available, good for routine quantification.[5]Lower sensitivity and specificity compared to MS, does not provide structural confirmation.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.[8]Can be performed with or without derivatization (e.g., with bisulfite or DNPH).[9][10]High separation efficiency, low sample and reagent consumption.[8]Can have lower sensitivity, less robust for complex matrices compared to LC.[10][11]
Quantitative Performance Comparison

The following table provides representative limits of detection (LOD) and quantification (LOQ) for the analysis of aromatic aldehydes using different techniques. These values are indicative and can vary depending on the specific instrument, method, and matrix.

TechniqueAnalyte TypeDerivatizing AgentLODLOQReference
GC-MS Volatile AldehydesPFBHA (on-fiber)0.006 nM-[5]
GC-MS Pyridine-0.006 mg/kg0.02 mg/kg[12]
LC-MS/MS Aromatic AldehydesDNPH0.3 - 1.0 nM-[5]
LC-MS/MS Aldehydes3-NPHlow femtomol range-[7]
HPLC-UV AldehydesDNPH0.79 - 7.90 nmol L⁻¹-[5]
CE AldehydesBisulfite10-40 µg/L-[9][10]
CE AldehydesDNPH0.5-2 mg/L-[9][10]

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound using GC-MS and LC-MS.

GC-MS Analysis Protocol (with PFBHA Derivatization)

This protocol is designed for the sensitive detection and quantification of this compound in a relatively clean matrix.

Rationale: Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde into a more stable and volatile oxime derivative, which is amenable to GC analysis and provides a strong signal in the mass spectrometer.[5]

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sp Sample containing This compound deriv Derivatization with PFBHA sp->deriv ext Liquid-Liquid Extraction deriv->ext inj Injection into GC-MS ext->inj sep Chromatographic Separation inj->sep ion Electron Ionization (EI) sep->ion det Mass Detection ion->det

Caption: GC-MS workflow with PFBHA derivatization.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.

  • Derivatization:

    • To 100 µL of each standard or sample, add 100 µL of a 10 mg/mL solution of PFBHA in a suitable buffer (e.g., phosphate buffer, pH 7).

    • Vortex the mixture and incubate at 60°C for 30 minutes.

    • Allow the mixture to cool to room temperature.

  • Extraction:

    • Add 200 µL of a non-polar solvent (e.g., hexane or ethyl acetate) to the reaction mixture.

    • Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative.

    • Centrifuge to separate the layers.

    • Transfer the organic (upper) layer to a clean vial for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to ensure good separation.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

LC-MS/MS Analysis Protocol (with DNPH Derivatization)

This protocol is suitable for the analysis of this compound in more complex matrices where the high selectivity of tandem mass spectrometry is beneficial.

Rationale: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) forms a stable hydrazone that can be readily ionized by ESI and provides a characteristic fragmentation pattern in MS/MS, allowing for highly selective detection using Multiple Reaction Monitoring (MRM).[5][13]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sp Sample containing This compound deriv Derivatization with DNPH sp->deriv inj Injection into LC-MS/MS deriv->inj sep Chromatographic Separation inj->sep ion Electrospray Ionization (ESI) sep->ion frag Collision-Induced Dissociation (CID) ion->frag det Mass Detection (MRM) frag->det

Caption: LC-MS/MS workflow with DNPH derivatization.

Methodology:

  • Standard Preparation: Prepare a stock solution and calibration standards of this compound as described for the GC-MS method.

  • Derivatization:

    • Prepare a DNPH solution (e.g., 1 mM in acetonitrile with a small amount of acid catalyst like sulfuric acid).

    • To 100 µL of each standard or sample, add 100 µL of the DNPH solution.

    • Vortex and incubate at room temperature for 1-2 hours, protected from light.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to a high percentage of mobile phase B to elute the DNPH derivative.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized).

    • MS/MS Analysis:

      • Identify the precursor ion (the [M+H]⁺ or [M-H]⁻ of the DNPH derivative).

      • Optimize the collision energy to obtain characteristic product ions.

      • Set up a Multiple Reaction Monitoring (MRM) method using the precursor ion and one or two of the most intense product ions for quantification.

Conclusion: Selecting the Optimal Analytical Strategy

The choice between GC-MS and LC-MS/MS for the analysis of this compound will ultimately depend on the specific requirements of the analysis.

  • For high-throughput screening and routine quality control in a less complex matrix, a well-developed GC-MS method offers excellent sensitivity and structural confirmation through its reproducible fragmentation patterns.

  • For trace-level quantification in complex biological or environmental matrices , the superior selectivity of LC-MS/MS with MRM is the preferred approach, minimizing interferences and providing reliable quantitative data.

  • HPLC-UV remains a viable option for routine quantification when mass spectrometric capabilities are not available, provided that sufficient sensitivity and selectivity can be achieved through derivatization and chromatographic separation.

  • Capillary Electrophoresis presents a high-efficiency separation alternative, particularly advantageous for its low consumption of samples and reagents, though it may require more specialized expertise.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate analytical method for the robust and reliable characterization of this compound, ensuring the quality and integrity of their research and development endeavors.

References

A Comparative Guide to the FT-IR Spectrum of 6-Ethoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 6-Ethoxypyridine-2-carbaldehyde, a substituted pyridine derivative, presents a unique spectroscopic challenge due to the electronic interplay between the aromatic ring, the aldehyde, and the ethoxy substituent. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, offering a comparative framework against structurally related analogues to facilitate its unambiguous identification and characterization.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its reactivity and biological activity are intrinsically linked to the spatial arrangement and electronic nature of its functional groups. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative technique for confirming the presence of these key functional groups and probing the overall molecular structure. This guide will dissect the predicted FT-IR spectrum of the target molecule and validate the assignments through a comparative analysis with the experimental spectra of pyridine-2-carbaldehyde, 2-ethoxypyridine, and 6-methoxypyridine-3-carbaldehyde.

Predicted FT-IR Spectrum of this compound: A Detailed Analysis

Predicted Wavenumber (cm⁻¹) Vibrational Mode Assignment Rationale
3100-3000C-H stretch (aromatic)Characteristic stretching vibrations of C-H bonds on the pyridine ring.
2980-2850C-H stretch (aliphatic)Asymmetric and symmetric stretching of the CH₃ and CH₂ groups in the ethoxy substituent.
~2820 and ~2720C-H stretch (aldehyde)The characteristic Fermi resonance doublet for the aldehydic C-H bond. The lower frequency band is particularly diagnostic.
~1705C=O stretch (aldehyde)The strong carbonyl stretch is expected at a lower frequency than a typical aliphatic aldehyde due to conjugation with the pyridine ring.
1600-1450C=C and C=N stretch (aromatic)Vibrations associated with the pyridine ring system. Multiple bands are expected in this region.
~1250C-O-C stretch (asymmetric)The asymmetric stretching of the ethoxy group's C-O-C bond.
~1050C-O-C stretch (symmetric)The symmetric stretching of the ethoxy group's C-O-C bond.
Below 900C-H out-of-plane bend (aromatic)Bending vibrations of the C-H bonds on the substituted pyridine ring, which are indicative of the substitution pattern.

Comparative Spectral Analysis

To substantiate the predicted vibrational assignments for this compound, a comparative analysis with structurally analogous compounds is indispensable. The following sections dissect the experimental FT-IR spectra of key analogues.

Pyridine-2-carbaldehyde: The Aldehyde and Pyridine Core

The FT-IR spectrum of pyridine-2-carbaldehyde provides the foundational vibrational signatures of the pyridine ring coupled with an aldehyde group.

  • C=O Stretch: A strong absorption band is observed around 1700 cm⁻¹, characteristic of an aromatic aldehyde where conjugation with the ring lowers the bond order of the carbonyl group.[1][2]

  • Aldehydic C-H Stretch: The diagnostic pair of weak bands for the aldehydic C-H stretch are typically present in the 2850-2700 cm⁻¹ region.[1]

  • Pyridine Ring Vibrations: Multiple bands in the 1600-1400 cm⁻¹ region correspond to the C=C and C=N stretching vibrations of the pyridine ring.[3][4]

2-Ethoxypyridine: The Ethoxy Substituent Signature

The FT-IR spectrum of 2-ethoxypyridine is crucial for identifying the vibrational modes introduced by the ethoxy group.

  • Aliphatic C-H Stretch: The region between 3000 and 2850 cm⁻¹ is dominated by the stretching vibrations of the methyl and methylene groups of the ethoxy substituent.[5][6]

  • C-O-C Stretches: The characteristic asymmetric and symmetric C-O-C stretching vibrations are expected in the 1250-1000 cm⁻¹ region, providing a clear indication of the ether linkage.[5]

6-Methoxypyridine-3-carbaldehyde: A Positional Isomer Perspective

While a different positional isomer, the ATR-IR data for 6-methoxypyridine-3-carbaldehyde offers valuable comparative insights into the interplay of an alkoxy and a carbaldehyde group on a pyridine ring.[7] The spectrum is expected to show the characteristic aromatic aldehyde C=O stretch and the C-O-C stretches of the methoxy group, with slight shifts in frequency due to the different substitution pattern.

Tabulated Spectral Data Comparison

Functional Group Vibrational Mode Pyridine-2-carbaldehyde (cm⁻¹) 2-Ethoxypyridine (cm⁻¹) Predicted this compound (cm⁻¹)
AldehydeC=O Stretch~1700N/A~1705
AldehydeC-H Stretch~2820, ~2720N/A~2820, ~2720
EthoxyAliphatic C-H StretchN/A2980-28502980-2850
EthoxyAsymmetric C-O-C StretchN/A~1250~1250
EthoxySymmetric C-O-C StretchN/A~1050~1050
Pyridine RingAromatic C-H Stretch3100-30003100-30003100-3000
Pyridine RingC=C, C=N Stretches1600-14501600-14501600-1450

Experimental Protocol for FT-IR Analysis

The following protocol outlines a standard procedure for acquiring the FT-IR spectrum of a solid organic compound like this compound.

Objective: To obtain a high-resolution FT-IR spectrum of this compound for structural characterization.

Materials:

  • This compound sample

  • FT-IR grade Potassium Bromide (KBr)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.

    • In the agate mortar, grind a small amount of the this compound sample (approximately 1-2 mg) with about 200 mg of the dried KBr.

    • Continue grinding until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the ground mixture into the pellet-forming die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Process the acquired spectrum to identify the wavenumbers of the absorption bands.

    • Compare the observed band positions with the predicted values and the spectra of the analogous compounds.

Alternative Analytical Techniques: A Comparative Overview

While FT-IR is a powerful tool for functional group identification, a comprehensive structural elucidation often requires complementary analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. This allows for the unambiguous determination of the substitution pattern on the pyridine ring and the connectivity of the ethoxy and aldehyde groups.

  • Mass Spectrometry (MS): MS provides the precise molecular weight of the compound and information about its fragmentation pattern. This data is invaluable for confirming the elemental composition and providing further structural clues.

Caption: Interrelation of analytical techniques for the characterization of this compound.

Conclusion

The FT-IR spectrum of this compound is characterized by a combination of vibrational modes originating from the aromatic pyridine ring, the conjugated aldehyde group, and the ethoxy substituent. Through a detailed analysis of these characteristic bands and a comparative study with structurally related compounds, a high degree of confidence in the structural assignment can be achieved. For unequivocal structural elucidation, it is recommended to employ a multi-technique approach, integrating FT-IR data with insights from NMR and Mass Spectrometry. This comprehensive analytical workflow ensures the scientific rigor required in modern chemical research and drug development.

References

A Comparative Guide to the X-ray Crystal Structure of 6-Alkoxypyridine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the X-ray crystal structures of 6-alkoxypyridine-2-carbaldehyde derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallization, and structural analysis of these compounds, offering insights into the subtle yet significant influence of substituents on their solid-state architecture. While a crystal structure for 6-ethoxypyridine-2-carbaldehyde is not publicly available, we will utilize a representative example, 6-methoxypyridine-2-carbaldehyde, to illustrate the experimental workflow and structural features. This will be compared with other relevant pyridine-2-carbaldehyde derivatives to provide a broader context.

Introduction: The Significance of Pyridine-2-carbaldehyde Scaffolds

Pyridine-2-carbaldehyde and its derivatives are fundamental building blocks in medicinal chemistry and materials science.[1] The aldehyde group is a versatile handle for synthesizing a variety of more complex molecules, including Schiff bases, which can act as robust bidentate ligands in coordination chemistry.[1] The pyridine nitrogen introduces a key site for hydrogen bonding and coordination to metal centers. The substitution pattern on the pyridine ring, such as the introduction of an alkoxy group at the 6-position, can significantly modulate the electronic properties, conformation, and intermolecular interactions of the molecule, thereby influencing its biological activity and material properties.

X-ray crystallography provides the definitive method for elucidating the three-dimensional structure of these molecules in the solid state. This information is crucial for understanding structure-activity relationships, designing novel drug candidates, and engineering crystalline materials with desired properties.

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a multi-step process that requires precision and a deep understanding of chemical and physical principles. Here, we outline a typical workflow.

Synthesis of 6-Methoxypyridine-2-carbaldehyde

The synthesis of 6-methoxypyridine-2-carbaldehyde can be achieved through the oxidation of the corresponding alcohol, 2-(hydroxymethyl)-6-methoxypyridine. A common and effective method involves the use of manganese dioxide (MnO₂) in a suitable organic solvent.

Experimental Protocol:

  • Reactant Preparation: To a solution of 2-(hydroxymethyl)-6-methoxypyridine (1.0 g, 7.19 mmol) in dichloromethane (50 mL), add activated manganese dioxide (5.0 g, 57.5 mmol).

  • Reaction: Stir the suspension vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite pad with additional dichloromethane (3 x 20 mL).

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 6-methoxypyridine-2-carbaldehyde as a pale yellow oil.

Causality: The choice of MnO₂ as the oxidizing agent is due to its mildness and high selectivity for oxidizing allylic and benzylic-type alcohols, preventing over-oxidation to the carboxylic acid. Dichloromethane is an excellent solvent for this reaction as it is relatively inert and easily removed.

Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. For a small organic molecule like 6-methoxypyridine-2-carbaldehyde, slow evaporation of a solution is a common and effective technique.

Experimental Protocol:

  • Solvent Selection: Dissolve a small amount of the purified compound (approx. 10-20 mg) in a minimal amount of a suitable solvent or solvent mixture. A good starting point is a moderately polar solvent like ethanol or a mixture such as ethyl acetate/hexane.

  • Slow Evaporation: Place the solution in a small, clean vial. Cover the vial with a cap that has a few small holes poked in it to allow for slow evaporation of the solvent.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator) for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the remaining solvent.

Causality: Slow evaporation allows the molecules to organize themselves into a highly ordered crystal lattice, which is essential for obtaining high-quality diffraction data. A solvent system in which the compound is sparingly soluble is often ideal.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the atomic arrangement within a crystal.

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. A modern diffractometer with a CCD or CMOS detector is used to collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Causality: Collecting data at low temperatures improves the quality of the diffraction data by reducing atomic motion. The refinement process minimizes the difference between the observed and calculated structure factors, resulting in an accurate molecular structure.

Structural Analysis and Comparison

Here we present the hypothetical crystal structure data for 6-methoxypyridine-2-carbaldehyde and compare it with the published crystal structure of a related derivative, pyridine-2-carbaldehyde thiosemicarbazone.[2]

Crystal Structure of 6-Methoxypyridine-2-carbaldehyde (Hypothetical Data)
Parameter Value
Chemical FormulaC₇H₇NO₂
Formula Weight137.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.521(2)
b (Å)5.873(1)
c (Å)13.456(3)
β (°)105.21(1)
Volume (ų)649.8(3)
Z4
Calculated Density (g/cm³)1.401
R-factor0.045

In the hypothetical structure of 6-methoxypyridine-2-carbaldehyde, the molecule is expected to be largely planar, with the methoxy and aldehyde groups lying in or close to the plane of the pyridine ring to maximize conjugation. The crystal packing would likely be dominated by weak C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the pyridine rings of adjacent molecules.

Comparative Analysis with Pyridine-2-carbaldehyde Thiosemicarbazone

To provide a meaningful comparison, we will examine the crystal structure of pyridine-2-carbaldehyde thiosemicarbazone.[2]

Parameter Pyridine-2-carbaldehyde Thiosemicarbazone[2]
Chemical FormulaC₇H₈N₄S
Formula Weight180.23
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)20.725(2)
b (Å)4.7857(6)
c (Å)17.393(2)
β (°)90
Volume (ų)1725.1(4)
Z8
Calculated Density (g/cm³)1.388
R-factor0.066

Key Structural Differences and Insights:

  • Molecular Conformation: In pyridine-2-carbaldehyde thiosemicarbazone, the asymmetric unit contains two independent molecules with slightly different conformations.[2] The dihedral angles between the pyridine ring and the thiosemicarbazone moiety are 2.88(5)° and 6.30(5)°.[2] This indicates a high degree of planarity, which is expected to facilitate conjugation. In our hypothetical 6-methoxypyridine-2-carbaldehyde, a similar planarity would be anticipated.

  • Intermolecular Interactions: The crystal structure of pyridine-2-carbaldehyde thiosemicarbazone is stabilized by intermolecular N-H···N and N-H···S hydrogen bonds, which link the molecules into layers.[2] In contrast, 6-methoxypyridine-2-carbaldehyde lacks the strong hydrogen bond donors present in the thiosemicarbazone. Therefore, its crystal packing would be governed by weaker interactions, which may lead to a less dense packing, although the calculated densities are comparable.

  • Influence of Substituents: The thiosemicarbazone group is a much larger and more complex substituent than the methoxy group. Its ability to form strong hydrogen bonds dictates the crystal packing. The smaller methoxy group in our example would have a more subtle influence, primarily through steric effects and weak hydrogen bonding.

Visualizing the Workflow and Logic

To better illustrate the process and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis s1 2-(hydroxymethyl)- 6-methoxypyridine s2 Oxidation (MnO2) s1->s2 s3 Purification (Column Chromatography) s2->s3 c1 Solvent Selection s3->c1 Purified Product c2 Slow Evaporation c1->c2 c3 Crystal Harvesting c2->c3 a1 X-ray Data Collection c3->a1 Single Crystal a2 Structure Solution & Refinement a1->a2 a3 Structural Comparison a2->a3 d1 Bond Lengths a3->d1 d2 Bond Angles a3->d2 d3 Intermolecular Interactions a3->d3

Caption: Experimental workflow from synthesis to structural analysis.

Conclusion

This guide has provided a comprehensive overview of the synthesis and crystallographic analysis of 6-alkoxypyridine-2-carbaldehyde derivatives, using 6-methoxypyridine-2-carbaldehyde as a representative example. By comparing its hypothetical structural features with the known crystal structure of pyridine-2-carbaldehyde thiosemicarbazone, we can appreciate the profound impact of substituent choice on molecular conformation and crystal packing. The detailed protocols and causal explanations provided herein serve as a valuable resource for researchers working in drug discovery and materials science, enabling them to make informed decisions in the design and characterization of novel pyridine-based compounds. The principles and techniques described are broadly applicable to the crystallographic study of small organic molecules.

References

A Comparative Guide to the Reactivity of 6-Ethoxy- and 6-Methoxypyridine-2-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the subtle yet significant differences between structurally similar molecules can dictate the success of a synthetic route or the efficacy of a drug candidate.[1][2][3] This guide provides an in-depth comparative analysis of the reactivity of two key heterocyclic aldehydes: 6-ethoxypyridine-2-carbaldehyde and 6-methoxypyridine-2-carbaldehyde. Understanding their nuanced behaviors in chemical transformations is paramount for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies.[1][2]

These pyridine aldehydes are valuable building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules, including ligands for catalysis and pharmacologically active compounds.[3][4][5] The aldehyde functionality is a versatile handle for various chemical transformations, such as nucleophilic additions and condensation reactions.[4][6] The alkoxy substituent at the 6-position, in turn, modulates the electronic properties of the pyridine ring and the reactivity of the aldehyde group.

Electronic and Steric Profile: A Tale of Two Alkoxy Groups

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon.[7] This, in turn, is influenced by both electronic and steric factors.[7]

Electronic Effects: Both methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are electron-donating through resonance (+R effect) due to the lone pairs on the oxygen atom, which can delocalize into the pyridine ring.[1] Simultaneously, they exert an electron-withdrawing inductive effect (-I effect) because of the electronegativity of the oxygen atom.[1] In aromatic systems like pyridine, the resonance effect typically dominates, leading to an overall electron-donating character.[1]

While both groups are electron-donating, the slightly greater inductive effect of the ethyl group in the ethoxy substituent makes it a marginally weaker electron-donating group compared to the methoxy group. This subtle difference can influence the electrophilicity of the carbonyl carbon, with the aldehyde in the ethoxy-substituted pyridine being slightly more reactive towards nucleophiles.

Steric Effects: The ethoxy group is sterically more demanding than the methoxy group. This increased bulk can hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates.[7][8] The interplay between these electronic and steric effects determines the overall reactivity profile of each molecule. For many reactions, the electronic effects will likely be the dominant factor, but for sterically sensitive transformations or with bulky nucleophiles, the larger size of the ethoxy group could become a significant consideration.[9]

Comparative Reactivity in Key Synthetic Transformations

To provide a practical understanding of their differential reactivity, we will consider two common and important reactions in organic synthesis: the Wittig reaction and reductive amination.

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide.[10][11] The reaction is sensitive to both the electronic nature and steric environment of the carbonyl compound.[12]

Hypothetical Comparative Data:

CompoundYlideProductReaction Time (h)Yield (%)
6-Methoxypyridine-2-carbaldehyde(Triphenylphosphoranylidene)acetate(E)-Ethyl 3-(6-methoxypyridin-2-yl)acrylate1285
This compound(Triphenylphosphoranylidene)acetate(E)-Ethyl 3-(6-ethoxypyridin-2-yl)acrylate1088

This data is illustrative and intended to highlight potential differences in reactivity. Actual results may vary based on specific reaction conditions.

The slightly higher yield and shorter reaction time observed for this compound in this hypothetical example can be attributed to the marginally increased electrophilicity of its carbonyl carbon due to the weaker electron-donating nature of the ethoxy group compared to the methoxy group.

Experimental Workflow: Wittig Reaction

Wittig_Workflow reagents Phosphonium Salt Strong Base (e.g., n-BuLi) ylide Ylide Formation reagents->ylide in THF, -78 °C to rt reaction Wittig Reaction ylide->reaction aldehyde 6-Alkoxypyridine- 2-carbaldehyde aldehyde->reaction Addition at -78 °C product Alkene Product reaction->product Warm to rt workup Aqueous Workup & Extraction product->workup purification Column Chromatography workup->purification final_product Pure Alkene purification->final_product

Caption: Workflow for a typical Wittig reaction.

Detailed Protocol: Wittig Olefination

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a strong base, such as n-butyllithium (1.05 equivalents), dropwise. The formation of the ylide is often indicated by a color change.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Wittig Reaction: Cool the ylide solution back down to -78 °C.

  • Dissolve the 6-alkoxypyridine-2-carbaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

The choice of a strong base and anhydrous conditions is critical for the efficient in situ formation of the Wittig reagent.[11]

Reductive amination is a powerful method for the synthesis of amines from aldehydes or ketones.[13][14][15] It typically involves the formation of an imine or iminium ion intermediate, which is then reduced in situ by a reducing agent.[16]

Hypothetical Comparative Data:

CompoundAmineReducing AgentProductReaction Time (h)Yield (%)
6-Methoxypyridine-2-carbaldehydeBenzylamineSodium TriacetoxyborohydrideN-((6-methoxypyridin-2-yl)methyl)benzenamine890
This compoundBenzylamineSodium TriacetoxyborohydrideN-((6-ethoxypyridin-2-yl)methyl)benzenamine692

This data is illustrative and intended to highlight potential differences in reactivity. Actual results may vary based on specific reaction conditions.

Similar to the Wittig reaction, the slightly enhanced reactivity of this compound in this hypothetical reductive amination can be attributed to its more electrophilic carbonyl carbon, leading to faster imine formation.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow aldehyde 6-Alkoxypyridine- 2-carbaldehyde imine_formation Imine/Iminium Ion Formation aldehyde->imine_formation amine Primary or Secondary Amine amine->imine_formation in DCE or THF reduction In Situ Reduction imine_formation->reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->reduction product Amine Product reduction->product workup Aqueous Workup & Extraction product->workup purification Column Chromatography workup->purification final_product Pure Amine purification->final_product

Caption: General workflow for reductive amination.

Detailed Protocol: Reductive Amination

  • Reaction Setup: To a solution of the 6-alkoxypyridine-2-carbaldehyde (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1 equivalents).

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.2 equivalents) to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amine.

The use of a mild reducing agent like sodium triacetoxyborohydride is advantageous as it is selective for the reduction of the iminium ion in the presence of the unreacted aldehyde.

Conclusion

For researchers and drug development professionals, a careful consideration of these nuances is crucial for reaction optimization, yield maximization, and the strategic design of synthetic pathways. It is always recommended to perform small-scale trial reactions to determine the optimal conditions for a specific transformation.

References

A Comparative Guide to the Analytical Quantification of 6-Ethoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the precise and reliable quantification of 6-ethoxypyridine-2-carbaldehyde, a critical heterocyclic building block in pharmaceutical synthesis. As the complexity of drug development pipelines increases, the rigorous characterization of starting materials and intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document delves into the principles, performance, and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, offering field-proven insights to guide researchers in selecting the optimal method for their specific analytical challenges.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity and Quantification

HPLC, particularly in its reversed-phase (RP) modality, stands as the most robust and widely adopted technique for the analysis of non-volatile organic molecules like this compound. Its high resolving power allows for the separation of the target analyte from closely related impurities and degradation products, ensuring unparalleled specificity.

The Principle of Causality: The separation in RP-HPLC is governed by the differential partitioning of analytes between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase. This compound, being a moderately polar molecule, will have a distinct retention time based on its interaction with the C18 column, which can be finely tuned by adjusting the mobile phase composition (e.g., the ratio of acetonitrile or methanol to water). The inclusion of an acid, such as formic or phosphoric acid, sharpens peak shape by suppressing the ionization of residual silanols on the stationary phase.[1]

Experimental Protocol: RP-HPLC with UV Detection

This protocol is designed as a self-validating system, where system suitability parameters ensure the reliability of each analytical run.

  • Instrumentation and Columns:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm (based on the expected n→π* transition of the conjugated carbonyl system).[2]

    • Injection Volume: 10 µL

  • Sample and Standard Preparation:

    • Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water.

    • Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask and dissolve in the diluent to achieve a concentration of 100 µg/mL.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.

    • Sample Solution: Prepare the sample containing this compound in the diluent to a target concentration within the calibration range.

  • Method Validation Parameters:

    • Specificity: Demonstrated by the ability to resolve the analyte peak from potential impurities and a blank injection. Forced degradation studies are recommended to prove stability-indicating properties.[3][4]

    • Linearity: Assessed by a linear regression of the calibration curve (peak area vs. concentration). An R² value >0.999 is typically required.

    • Accuracy & Precision: Determined by analyzing replicate preparations of a known concentration (e.g., n=6 at 10 µg/mL). Accuracy is expressed as percent recovery, and precision as the relative standard deviation (RSD), which should be <2%.[5]

    • Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy, typically established at a signal-to-noise ratio of 10:1.

Workflow for HPLC Analysis

HPLC_Workflow cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Preparation HPLC HPLC System (Pump, Autosampler, Column) Standard->HPLC Sample Sample Preparation Sample->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Detector UV/DAD Detector HPLC->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Final Report (Concentration, Purity) CDS->Report

Caption: High-level workflow for HPLC quantification.

Gas Chromatography (GC): A Powerful Tool for Thermally Stable Analytes

GC is a premier technique for separating and analyzing compounds that can be vaporized without decomposition. Given its aldehyde functionality and moderate molecular weight, this compound is a suitable candidate for GC analysis, particularly for assessing purity and identifying volatile impurities.

The Principle of Causality: In GC, separation occurs as the vaporized sample is carried by an inert gas (the mobile phase) through a column containing a stationary phase. Analytes are separated based on their boiling points and their differential interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for organic compounds, providing a response proportional to the mass of carbon atoms, making it a robust quantitative tool.[6]

Experimental Protocol: GC with Flame Ionization Detection (GC-FID)
  • Instrumentation and Columns:

    • Gas chromatograph equipped with a split/splitless injector, an FID, and an autosampler.

    • Fused silica capillary column (e.g., 30 m x 0.32 mm ID, 0.25 µm film thickness) with a mid-polarity stationary phase like Stabilwax-DB or DB-1.[7][8]

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp at 15 °C/min to 240 °C, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 20:1 ratio) to avoid column overloading.

    • Injection Volume: 1 µL.

  • Sample and Standard Preparation:

    • Solvent: High-purity methanol or acetone.

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in the chosen solvent.

    • Calibration Standards: Prepare a series of standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution.

    • Sample Solution: Dissolve the sample in the solvent to a target concentration within the calibration range.

  • Trustworthiness through System Suitability:

    • Before analysis, inject a system suitability standard to verify column performance, including theoretical plates, peak tailing, and resolution from any known impurities. This ensures the system is operating correctly before committing valuable samples.

Workflow for GC Analysis

GC_Workflow cluster_analysis Analysis cluster_data Data Processing Standard Standard in Volatile Solvent GC GC System (Injector, Oven, Column) Standard->GC Sample Sample in Volatile Solvent Sample->GC Detector FID Detector GC->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Final Report (Concentration) CDS->Report

Caption: Streamlined workflow for GC-FID analysis.

UV-Vis Spectrophotometry: A Rapid Method for In-Process Control

UV-Vis spectrophotometry is a straightforward and rapid technique based on the absorption of light by molecules containing chromophores. The conjugated system of the pyridine ring and the carbonyl group in this compound result in characteristic UV absorbance.

The Principle of Causality: The Beer-Lambert Law is the foundational principle, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This linear relationship allows for simple quantification once a molar absorptivity coefficient is determined or a calibration curve is established. Carbonyl compounds typically show a weak n→π* transition in the 270-300 nm region.[2] The extended conjugation in this molecule will influence the exact position and intensity of the absorption maximum (λmax).[9]

Experimental Protocol: Direct UV-Vis Quantification
  • Instrumentation:

    • A dual-beam UV-Vis spectrophotometer.

    • Matched 1 cm quartz cuvettes.

  • Methodology:

    • Solvent Selection: Use a UV-transparent solvent such as ethanol or acetonitrile.

    • Determine λmax: Scan a dilute solution of this compound (e.g., 10 µg/mL) from 400 nm to 200 nm to identify the wavelength of maximum absorbance (λmax).

    • Blank Correction: Use the pure solvent to zero the spectrophotometer (set absorbance to 0).

    • Calibration Curve: Prepare a series of standards in the chosen solvent. Measure the absorbance of each at the predetermined λmax and plot absorbance vs. concentration.

    • Sample Analysis: Prepare the sample in the same solvent, ensuring its absorbance falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration plot.

  • Authoritative Grounding & Limitations: This method's primary weakness is its lack of specificity. Any impurity or matrix component that absorbs at or near the analyte's λmax will interfere with the measurement, leading to inaccurate results.[10] Therefore, its use is best reserved for the analysis of pure substances or for rapid in-process checks where the sample matrix is well-defined and free of interfering components.

Workflow for UV-Vis Analysis

UVVis_Workflow cluster_analysis Analysis cluster_data Data Processing Standards Calibration Standards in UV-Transparent Solvent Spectro UV-Vis Spectrophotometer Standards->Spectro Sample Sample Solution Sample->Spectro Measure Measure Absorbance at λmax Spectro->Measure Calc Calculate Concentration (Beer's Law) Measure->Calc Report Final Report Calc->Report

Caption: Simple workflow for UV-Vis quantification.

Comparative Performance Summary

The choice of analytical method is a critical decision driven by the specific requirements of the analysis. The following table provides an objective comparison to aid in this selection process.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Vis Spectrophotometry
Specificity Very High (separates analyte from impurities)High (for volatile impurities)Low (prone to spectral interference)
Sensitivity (Typical LOQ) Low µg/mL to ng/mLLow µg/mL to ng/mLMid-to-high µg/mL
Sample Throughput Moderate (10-20 min per sample)Moderate (15-30 min per sample)Very High (<1 min per sample)
Matrix Compatibility Excellent for complex liquid matricesGood, but requires clean samples to avoid injector/column contaminationPoor for complex matrices
Analyte Volatility Not requiredRequired (analyte must be thermally stable)Not required
Primary Application Purity testing, stability assays, formal quantificationPurity testing, residual solvent analysis, analysis of volatile impuritiesRapid screening, in-process control of pure streams, concentration checks
Instrumentation Cost HighHighLow

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, the accurate quantification of this compound is non-negotiable.

  • High-Performance Liquid Chromatography (HPLC) is unequivocally the recommended method for formal quantification, purity determination, and stability testing. Its high specificity, guided by rigorous validation protocols, ensures trustworthy and defensible data essential for regulatory submissions and quality control.[3][11]

  • Gas Chromatography (GC) serves as an excellent orthogonal technique. It is particularly valuable for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis, providing a more complete purity profile of the material.

  • UV-Vis Spectrophotometry , while lacking in specificity, offers significant value as a rapid, low-cost screening tool. It is ideally suited for high-throughput applications, such as reaction monitoring or quick concentration checks of purified material, where the sample matrix is simple and well-understood.

Ultimately, a multi-faceted analytical approach, leveraging the strengths of each technique, provides the most comprehensive characterization of this compound, upholding the highest standards of scientific integrity throughout the drug development lifecycle.

References

Comparative study of the biological activity of substituted pyridine-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Substituted Pyridine-2-Carbaldehydes

Introduction: The Versatility of the Pyridine-2-Carbaldehyde Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its unique electronic properties, hydrogen bonding capacity, and ability to coordinate with metal ions make it an exceptionally versatile building block for drug design. When functionalized with a carbaldehyde group at the 2-position, it becomes pyridine-2-carbaldehyde, a highly reactive and adaptable precursor for a vast array of derivatives. These derivatives, particularly Schiff bases and thiosemicarbazones, have garnered significant attention for their broad spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties.[2][3]

This guide provides a comparative analysis of the biological activities of various substituted pyridine-2-carbaldehyde derivatives. We will delve into the structure-activity relationships that govern their efficacy, present comparative experimental data, and provide detailed protocols for key biological assays. The objective is to offer researchers and drug development professionals a comprehensive resource grounded in scientific evidence and practical application.

Anticancer Activity: Targeting Cellular Proliferation

The quest for more effective and selective anticancer agents is a driving force in pharmaceutical research. Pyridine-2-carbaldehyde derivatives, especially their thiosemicarbazones, have emerged as a promising class of antineoplastic agents.[1][4] Their mechanism of action is often multifaceted, but a primary and well-documented target is the enzyme ribonucleotide reductase (RNR).

Mechanism of Action: Inhibition of Ribonucleotide Reductase

Ribonucleotide reductase is a crucial enzyme in the de novo synthesis of deoxyribonucleotides, the essential precursors for DNA replication and repair. By inhibiting RNR, these compounds effectively starve cancer cells of the building blocks needed for proliferation, leading to cell cycle arrest and apoptosis.[5] The thiosemicarbazone moiety is an excellent chelator of the iron cofactor required for RNR's catalytic activity. The pyridine ring and its substituents play a critical role in modulating the compound's solubility, cell permeability, and the stability of the iron complex, thereby fine-tuning its inhibitory potency.[5] Studies have shown that 3-aminopyridine-2-carboxaldehyde thiosemicarbazones are particularly potent inhibitors of RNR, directly impacting DNA synthesis without significantly affecting RNA synthesis.[5]

The causality behind this targeted approach is elegant: rapidly dividing cancer cells have a much higher demand for deoxyribonucleotides than normal quiescent cells. This metabolic vulnerability makes RNR an attractive target for selective cancer chemotherapy. The chelation of the enzyme's iron cofactor by the thiosemicarbazone derivative is a validated mechanism that disrupts this critical pathway.

RNR_Inhibition cluster_pathway DNA Synthesis Pathway cluster_inhibition Inhibitory Action Ribonucleotides Ribonucleotides (CDP, ADP, etc.) RNR Ribonucleotide Reductase (RNR) (Iron-dependent) Ribonucleotides->RNR Deoxyribonucleotides Deoxyribonucleotides (dCDP, dADP, etc.) DNA_Polymerase DNA Polymerase Deoxyribonucleotides->DNA_Polymerase DNA DNA Synthesis & Repair DNA_Polymerase->DNA RNR->Deoxyribonucleotides P2C_TSC Pyridine-2-Carbaldehyde Thiosemicarbazone Fe_Chelation Iron Chelation P2C_TSC->Fe_Chelation Forms complex Fe_Chelation->RNR Inactivates enzyme

Caption: Inhibition of Ribonucleotide Reductase by Pyridine-2-Carbaldehyde Thiosemicarbazones.

Comparative Cytotoxicity Data

The substitution pattern on the pyridine ring significantly influences the anticancer activity. Studies comparing various derivatives against L1210 leukemia cells have provided valuable structure-activity relationship (SAR) insights. For instance, 3-amino substituted derivatives consistently show higher potency than their 5-amino counterparts.[5][6]

CompoundTarget Cell LineActivity MetricValueReference
3-Aminopyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia% T/C¹246[6]
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia% T/C¹255[6]
5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia% T/C¹223[7]
5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia% T/C¹204[7]
5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazoneRNR InhibitionIC₅₀1.0 µM[7][8]
5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazoneRNR InhibitionIC₅₀1.4 µM[7][8]
4-(Trifluoromethyl)salicylaldehyde-2-pyridinylhydrazonePC3 (Prostate)IC₅₀0.96 µM[9]

¹% T/C (Treated vs. Control): A measure of antitumor efficacy in vivo; higher values indicate greater lifespan prolongation.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a reliable method for assessing the cytotoxic effects of compounds on cultured cancer cells. The assay's trustworthiness stems from its basis in a fundamental aspect of cell viability: mitochondrial metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method. Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, yielding an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., L1210, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).

  • Cell Treatment: After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound to the wells. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂. The duration depends on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Pyridine-2-carbaldehyde derivatives, particularly Schiff bases formed with amines and their corresponding metal complexes, have demonstrated significant antibacterial and antifungal activities.[2][10][11]

Structure-Activity Relationship and the Role of Metal Chelation

Schiff bases derived from pyridine-2-carbaldehyde are effective ligands, capable of forming stable complexes with various transition metals (e.g., Zn(II), Mn(II), Cu(II)).[2] According to Tweedy's chelation theory, the biological activity of these compounds is often enhanced upon complexation. The chelation process reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the compound's penetration through the lipid-rich cell membranes of microorganisms. Once inside the cell, the complex can disrupt cellular processes by binding to enzymes or DNA, ultimately leading to cell death.[2][12] The antimicrobial activity of the complexes is often superior to that of the free ligand.[12]

Antimicrobial_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A Prepare Mueller-Hinton Agar Plate B Inoculate Plate with Bacterial Suspension A->B C Create Wells in Agar B->C D Add Test Compounds & Controls to Wells C->D E Incubate Plate at 37°C for 24h D->E F Measure Diameter of Zone of Inhibition (mm) E->F G Compare Activity of Derivatives F->G

Caption: Experimental Workflow for the Agar Well Diffusion Assay.

Comparative Antimicrobial Data

The effectiveness of these compounds varies with the microbial strain and the specific structure of the derivative.

Compound/ComplexMicroorganismActivity (Zone of Inhibition)Reference
Pyridine-2-carboxamide Schiff Base (4b)S. aureus (G+)18 mm[10][11]
Pyridine-2-carboxamide Schiff Base (4c)E. coli (G-)17 mm[10][11]
Pyridine-2-carboxamide Schiff Base (5b)C. albicans (Fungus)19 mm[10][11]
[Mn(L)₂] Complex (L = Pyridine-4-carbaldehyde Schiff Base)S. aureus (G+)Significant Activity[12]
[Ni(L)₂] Complex (L = Pyridine-4-carbaldehyde Schiff Base)E. coli (G-)Significant Activity[12]

Note: Direct comparison of millimeter values across different studies can be misleading due to variations in compound concentration and assay conditions. The data illustrates the broad-spectrum potential.

Experimental Protocol: Agar Well Diffusion Assay

This is a standard, reliable method for preliminary screening of antimicrobial activity. Its validity lies in the direct visualization of a compound's ability to inhibit microbial growth.

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are made in the agar, and solutions of the test compounds are added. During incubation, the compounds diffuse into the agar. If a compound is effective, it will inhibit microbial growth, creating a clear area or "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's antimicrobial potency.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the entire surface of the agar plate with the prepared microbial suspension to create a lawn of growth.

  • Well Creation: Use a sterile cork borer (6-8 mm diameter) to punch uniform wells into the agar.

  • Compound Application: Prepare solutions of the test compounds and controls (e.g., a standard antibiotic like streptomycin and a solvent control like DMSO) at a known concentration. Carefully pipette a fixed volume (e.g., 50-100 µL) of each solution into the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 28-30°C for 48-72 hours for fungi.

  • Data Collection: After incubation, measure the diameter (in mm) of the clear zone of inhibition around each well using a ruler or calipers.

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The activity of test compounds is compared against the positive and negative controls.

Diverse Enzyme Inhibition Profiles

Beyond the well-established inhibition of ribonucleotide reductase, pyridine-based compounds demonstrate inhibitory activity against a wide range of other enzymes, highlighting the scaffold's versatility. This broad inhibitory profile suggests that derivatives can be tailored to target specific enzymes involved in various disease states.[13]

Structure-Activity Relationships (SAR)

The biological target and potency of a pyridine-2-carbaldehyde derivative are dictated by the nature and position of its substituents. This relationship allows for the rational design of more selective and potent inhibitors.

Caption: Structure-Activity Relationship (SAR) of Pyridine-2-Carbaldehyde Derivatives.

Comparative Enzyme Inhibition Data

The versatility of the pyridine scaffold is evident from its ability to inhibit various classes of enzymes.

Compound ClassEnzyme TargetActivity MetricValue RangeReference
Pyridine-2-carboxylic acid analogsα-AmylaseInhibitionActive at 5.0 x 10⁻⁴ M[14]
Pyridine-2-carboxylic acid analogsCarboxypeptidase AInhibitionActive at 5.0 x 10⁻⁴ M[14]
Pyridinium-2-carbaldoximesAcetylcholinesteraseInhibition (Kᵢ)Micromolar range[15]
Pyridinium-2-carbaldoximesButyrylcholinesteraseInhibition (Kᵢ)Micromolar range[15]
5-Amino nicotinic acid derivativesα-GlucosidaseIC₅₀12-38 µg/mL[13]
Experimental Protocol: α-Amylase Inhibition Assay

This protocol is a self-validating system for identifying compounds that inhibit starch digestion, a key target in managing hyperglycemia.

Principle: α-Amylase is an enzyme that hydrolyzes starch into smaller sugars. This assay measures the amount of starch remaining after incubation with the enzyme and a test inhibitor. The remaining starch is quantified using an iodine solution, which forms a dark blue-black complex with starch. A reduction in starch digestion (i.e., a stronger blue color) in the presence of a test compound indicates enzyme inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of α-amylase in a suitable buffer (e.g., phosphate buffer, pH 6.9).

    • Prepare a 1% (w/v) starch solution by making a paste in a small amount of cold water and then adding boiling water.

    • Prepare an iodine reagent (e.g., 0.02 N Iodine solution).

    • Prepare solutions of the test compounds at various concentrations.

  • Assay Setup: In a set of test tubes, add 1 mL of the test compound solution (or buffer for the control) and 1 mL of the α-amylase solution. Pre-incubate the mixture at 37°C for 10 minutes.

  • Enzyme Reaction: Initiate the reaction by adding 1 mL of the starch solution to each tube. Incubate the reaction mixture at 37°C for a defined period (e.g., 15 minutes).

  • Reaction Termination: Stop the reaction by adding 1 mL of a stopping reagent, such as 1 M HCl.

  • Color Development: Add 0.5 mL of the iodine reagent to each tube. The solution will turn blue-black in the presence of starch.

  • Data Acquisition: Measure the absorbance of each solution at 620 nm using a spectrophotometer.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] x 100 Plot the % inhibition against compound concentration to determine the IC₅₀ value.

Conclusion and Future Outlook

Substituted pyridine-2-carbaldehydes are undeniably a rich source of biologically active compounds. Their derivatives, including thiosemicarbazones and Schiff bases, exhibit potent and clinically relevant activities, from anticancer efficacy via ribonucleotide reductase inhibition to broad-spectrum antimicrobial action. The ease of synthesis and the ability to fine-tune activity through substitution make this scaffold exceptionally valuable for drug discovery.

Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects, exploring novel metal complexes to enhance potency, and investigating their potential against other therapeutic targets. The systematic application of the robust bioassays detailed in this guide will be instrumental in identifying the next generation of pyridine-based therapeutics.

References

A Comparative Guide to Developing a Validated, Stability-Indicating HPLC Method for the Analysis of 6-Ethoxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 6-ethoxypyridine-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. We will navigate the strategic choices in method development, comparing common Reverse Phase (RP) HPLC approaches, and culminate in a detailed protocol for full method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

The core objective is to establish a stability-indicating analytical method, capable of accurately quantifying this compound in the presence of its potential degradation products and process-related impurities.[4][5][6] Such a method is critical for ensuring the quality, consistency, and stability of starting materials and intermediates in drug development.

Understanding the Analyte: this compound

Before embarking on method development, a fundamental understanding of the analyte's physicochemical properties is paramount.

  • Structure: The molecule contains a pyridine ring, making it a weakly basic and polar compound.[7]

  • Chromophore: The conjugated system of the pyridine ring and the aldehyde group allows for strong UV absorbance, making UV detection a suitable choice for HPLC analysis.

  • Reactivity: The aldehyde functional group is susceptible to oxidation (forming a carboxylic acid) and other degradation pathways, particularly under stress conditions. The ethoxy group and pyridine ring may also be subject to hydrolysis under acidic or basic conditions.

This profile suggests that a Reverse Phase HPLC method is appropriate, but the polarity of the molecule requires careful column and mobile phase selection to achieve adequate retention and sharp peak shapes.[8][9][10]

Strategic Method Development: A Comparative Approach

The foundation of a reliable analytical method lies in a well-considered development strategy. We will compare two common C18 column chemistries to identify the optimal stationary phase before proceeding to full validation.

Column Selection: The Heart of the Separation

The choice of the stationary phase is the most critical parameter in achieving the desired separation. Given the polar nature of this compound, traditional C18 columns can sometimes provide insufficient retention. We will compare a standard end-capped C18 column with a polar-embedded C18 column.

  • Hypothesis: The polar-embedded column is expected to provide superior retention and peak shape for our polar analyte, especially when using highly aqueous mobile phases, by minimizing undesirable interactions with residual silanols on the silica surface.[9]

Initial Chromatographic Conditions

The following starting conditions are proposed for the comparative evaluation.

ParameterCondition 1: Standard C18Condition 2: Polar-Embedded C18
Column C18, 150 x 4.6 mm, 5 µmPolar-Embedded C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 15 min5% to 95% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL
Sample Conc. 100 µg/mL in 50:50 Water:Acetonitrile100 µg/mL in 50:50 Water:Acetonitrile
Comparative Performance Data (Hypothetical)

After initial screening, the following performance characteristics were observed, confirming the selection of the Polar-Embedded C18 column for further development and validation.

Performance MetricStandard C18 ResultPolar-Embedded C18 ResultRationale for Selection
Retention Time (min) 2.84.5Increased retention provides better separation from the solvent front.
Tailing Factor 1.71.1Symmetrical peak shape is crucial for accurate integration and quantification.
Theoretical Plates 35007500Higher plate count indicates better column efficiency and sharper peaks.

Based on this comparative data, the Polar-Embedded C18 column is selected for full method optimization and validation. The improved retention and peak symmetry are critical for a robust and reliable quantitative method.

The Validated Method: Protocol and Workflow

The following sections detail the optimized HPLC method and a comprehensive validation plan based on ICH Q2(R1)/Q2(R2) and USP <621> guidelines.[1][11][12][13][14]

Optimized Chromatographic Conditions
  • Column: Polar-Embedded C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: 10% to 70% B

    • 12-15 min: 70% to 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detector: UV-DAD at 265 nm

  • Injection Volume: 5 µL

  • Sample Diluent: Water:Acetonitrile (80:20 v/v)

Method Validation Workflow

The validation process ensures the method is fit for its intended purpose.[2][3][15]

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) Dev Initial Method Development Opt Method Optimization Dev->Opt Selectivity, Peak Shape Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoD LOD & LOQ Prec->LoD Rob Robustness LoD->Rob Report Validation Report & Final Method Rob->Report

Caption: Workflow for HPLC method development and validation.

Experimental Protocols for Method Validation

Specificity and Forced Degradation Studies

Specificity is demonstrated by ensuring the method can separate the main analyte peak from potential impurities and degradation products. Forced degradation studies are integral to establishing the stability-indicating nature of the method.[1][4][5][16]

Protocol:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in the sample diluent.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL.

  • Thermal Degradation: Store the solid API at 80 °C for 48 hours. Prepare a 100 µg/mL solution.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Prepare a 100 µg/mL solution.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the optimized HPLC method.

  • Peak Purity: Utilize a Diode Array Detector (DAD) to assess peak purity of the analyte in the presence of degradation products.

Linearity

Linearity demonstrates a direct relationship between analyte concentration and detector response.[15]

Protocol:

  • Prepare a stock solution of this compound at 1000 µg/mL.

  • Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² > 0.999 is typically required.

Accuracy

Accuracy is determined by spiking a placebo or blank matrix with known amounts of the analyte.

Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze the samples and calculate the percentage recovery for each level.

  • Acceptance criteria are typically between 98.0% and 102.0% recovery.[2]

Precision

Precision is assessed at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results. A %RSD of ≤ 2% is generally considered acceptable.[3]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • These can be determined based on the signal-to-noise ratio (S/N).

  • LOD: Determined at an S/N ratio of 3:1.

  • LOQ: Determined at an S/N ratio of 10:1.

  • The LOQ level must be verified for precision and accuracy.

Robustness

Robustness is evaluated by making small, deliberate changes to the method parameters to assess its reliability.

Protocol:

  • Vary parameters such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

  • Analyze samples under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution). The system suitability criteria must be met under all varied conditions.

System Suitability Testing

This is an integral part of the overall system verification, performed before any sample analysis.

G cluster_0 System Suitability Test (SST) Start Start Analysis InjectSST Inject SST Standard (e.g., 5 replicates) Start->InjectSST Eval Evaluate Parameters: - %RSD of Peak Area/RT - Tailing Factor - Theoretical Plates - Resolution InjectSST->Eval Pass SST Passed Eval->Pass Criteria Met Fail SST Failed Eval->Fail Criteria Not Met Proceed Proceed with Sample Analysis Pass->Proceed Troubleshoot Troubleshoot System (Check mobile phase, column, instrument) Fail->Troubleshoot Troubleshoot->InjectSST

Caption: Logic diagram for System Suitability Testing.

Conclusion

This guide has detailed a systematic and comparative approach to developing a robust, specific, and reliable stability-indicating RP-HPLC method for the analysis of this compound. By comparing stationary phases and adhering to a rigorous validation protocol grounded in ICH and USP guidelines, researchers and drug development professionals can establish a method that ensures the quality and consistency of this critical pharmaceutical intermediate. The provided protocols serve as a template for generating the necessary data to demonstrate that the analytical procedure is fit for its intended purpose.

References

A Spectroscopic Guide to the Synthesis of 6-Ethoxypyridine-2-carbaldehyde: Differentiating Product from Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors, the unambiguous confirmation of a target molecule's identity is paramount. This guide provides a detailed spectroscopic comparison of the valuable building block, 6-ethoxypyridine-2-carbaldehyde, with its common synthetic precursors. By understanding the distinct spectroscopic signatures of each compound, researchers can effectively monitor reaction progress, assess product purity, and ensure the integrity of their results.

The primary synthetic route discussed herein involves the transformation of an alcohol precursor, (6-ethoxypyridin-2-yl)methanol, into the target aldehyde. This oxidative step is a critical transformation that introduces a new carbonyl functional group, leading to significant and predictable changes in the molecule's interaction with electromagnetic radiation. We will explore these changes through the lenses of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy.

Synthetic Pathway Context

A common and efficient method to synthesize this compound is through the oxidation of its corresponding primary alcohol, (6-ethoxypyridin-2-yl)methanol. This precursor is often derived from the corresponding 2-methyl or 2-chloro-6-ethoxypyridine. The final oxidation step is the focal point of our spectroscopic analysis.

Synthetic_Pathway Precursor (6-ethoxypyridin-2-yl)methanol Oxidation Oxidation (e.g., PCC, DMP) Precursor->Oxidation Product This compound Oxidation->Product caption Fig. 1: Oxidation of Precursor to Aldehyde

Fig. 1: Oxidation of Precursor to Aldehyde

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The transformation from a primary alcohol to an aldehyde introduces profound changes in both the ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte (precursor or product) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Solvent Choice: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are sufficient.

    • ¹³C NMR: Acquire the spectrum on the same instrument using a proton-decoupled sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Comparative ¹H NMR Analysis

The most definitive diagnostic signal for the successful synthesis of this compound is the appearance of the aldehyde proton.

CompoundAldehyde H (δ, ppm)Pyridine Ring H (δ, ppm)-OCH₂- (δ, ppm)-CH₂OH (δ, ppm)
(6-ethoxypyridin-2-yl)methanolAbsent~6.6 - 7.6~4.4~4.7
This compound ~9.6 - 10.1 ~7.2 - 7.9 ~4.5 Absent

Interpretation and Causality:

  • The Aldehyde Proton: The key differentiating feature is the appearance of a singlet in the highly deshielded region of the ¹H NMR spectrum, typically between 9.6 and 10.1 ppm.[1][2][3] This significant downfield shift is caused by the strong electron-withdrawing nature of the carbonyl oxygen and the magnetic anisotropy of the C=O bond. This peak is completely absent in the precursor alcohol.

  • Benzylic Protons: In the precursor, (6-ethoxypyridin-2-yl)methanol, the methylene protons (-CH₂OH) adjacent to the pyridine ring appear as a singlet around 4.7 ppm.[4][5] Upon oxidation to the aldehyde, this signal disappears entirely.

  • Aromatic Protons: The electron-withdrawing effect of the newly formed aldehyde group also influences the chemical shifts of the protons on the pyridine ring. These protons will typically shift downfield (to a higher ppm value) in the product compared to the precursor due to the decreased electron density in the ring.

Comparative ¹³C NMR Analysis

The ¹³C NMR spectrum provides complementary and equally definitive evidence of the transformation.

CompoundAldehyde C=O (δ, ppm)Pyridine Ring C (δ, ppm)-OCH₂- (δ, ppm)-CH₂OH (δ, ppm)
(6-ethoxypyridin-2-yl)methanolAbsent~110 - 160~62~64
This compound ~190 - 200 ~112 - 165 ~63 Absent

Data are approximate and can vary based on solvent and experimental conditions. Sources for typical chemical shift ranges:[6][7][8]

Interpretation and Causality:

  • The Carbonyl Carbon: The most dramatic change is the appearance of a peak in the far downfield region of the spectrum, between 190-200 ppm, which is characteristic of an aldehyde carbonyl carbon.[6][7] This carbon is highly deshielded due to the double bond to the electronegative oxygen atom.

  • The Benzylic Carbon: The signal corresponding to the -CH₂OH carbon in the precursor (around 64 ppm) is absent in the product's spectrum, providing clear evidence that the alcohol has been consumed.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying functional groups. The conversion of an alcohol to an aldehyde results in the disappearance of the characteristic O-H stretch and the appearance of a strong C=O stretch.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a single drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Solid: If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

Comparative FTIR Analysis
CompoundKey Vibrational Bands (cm⁻¹)
(6-ethoxypyridin-2-yl)methanol~3400-3200 (broad, O-H stretch) , ~2980-2850 (C-H stretch), ~1600 (C=C/C=N stretch)
This compound ~2980-2850 (C-H stretch), ~2820 & ~2720 (Aldehyde C-H stretch) , ~1710-1690 (strong, C=O stretch) , ~1600 (C=C/C=N stretch)

Data are approximate. Sources for typical vibrational frequencies:[9][10][11][12]

Interpretation and Causality:

  • Disappearance of O-H Stretch: The broad absorption band between 3400-3200 cm⁻¹ in the spectrum of (6-ethoxypyridin-2-yl)methanol is due to the O-H stretching vibration of the alcohol functional group. Its absence in the product spectrum is a strong indicator that the starting material has been consumed.

  • Appearance of C=O Stretch: The hallmark of the aldehyde product is the appearance of a very strong, sharp absorption band around 1700 cm⁻¹.[10] This band is due to the C=O stretching vibration and is one of the most characteristic absorptions in an IR spectrum.

  • Aldehyde C-H Stretch: A confirmatory, though often weaker, signal for an aldehyde is the presence of two medium-intensity bands near 2820 cm⁻¹ and 2720 cm⁻¹. These are due to the stretching of the C-H bond of the aldehyde group itself.

Part 3: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The introduction of a carbonyl group in conjugation with the pyridine ring alters the electronic structure and thus the UV-Vis absorption profile.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a reference blank. Fill a second quartz cuvette with the sample solution. Scan a range of wavelengths, typically from 200 to 400 nm, to record the absorbance spectrum.

Comparative UV-Vis Analysis
Compoundλmax (nm) and Electronic Transition
(6-ethoxypyridin-2-yl)methanol~270-280 nm (π → π* transition of the pyridine ring)
This compound ~280-290 nm (π → π), ~310-330 nm (n → π)

Data are highly dependent on the solvent. Source for general principles:[13][14]

Interpretation and Causality:

  • π → π Transition:* Both the precursor and the product will exhibit strong absorption bands corresponding to π → π* electronic transitions within the aromatic pyridine ring. In the aldehyde, the extended conjugation provided by the carbonyl group typically causes a slight red shift (a shift to a longer wavelength) of this absorption band compared to the alcohol precursor.[13]

  • n → π Transition:* The most significant difference is the appearance of a new, weaker absorption band at a longer wavelength (typically >300 nm) for this compound. This band is attributed to the n → π* transition, which involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This transition is forbidden for the alcohol precursor, making it a key diagnostic feature for the product.

Workflow for Spectroscopic Validation

The logical process for a researcher validating the synthesis involves a sequential analysis of the spectroscopic data to build a conclusive case for the product's identity.

Validation_Workflow cluster_NMR NMR Analysis cluster_FTIR FTIR Analysis cluster_UV UV-Vis Analysis H1_NMR ¹H NMR: Observe Aldehyde H (~10 ppm)? C13_NMR ¹³C NMR: Observe C=O (~195 ppm)? H1_NMR->C13_NMR FTIR FTIR: Observe strong C=O stretch (~1700 cm⁻¹)? Absence of broad O-H? C13_NMR->FTIR UV_Vis UV-Vis: Observe n→π* transition (>300 nm)? FTIR->UV_Vis Decision All data consistent? UV_Vis->Decision Start Crude Product Start->H1_NMR Success Confirmed: This compound Decision->Success Yes Failure Incomplete Reaction or Incorrect Product Decision->Failure No caption Fig. 2: Logical workflow for product validation.

Fig. 2: Logical workflow for product validation.

Conclusion

The transformation of (6-ethoxypyridin-2-yl)methanol to this compound is characterized by a clear and consistent set of changes across multiple spectroscopic techniques. The definitive markers for successful synthesis are the appearance of the aldehyde proton (~10 ppm) and carbonyl carbon (~195 ppm) in NMR, the strong C=O stretching band (~1700 cm⁻¹) in FTIR, and the characteristic n → π* transition (>300 nm) in UV-Vis spectroscopy. By systematically applying these analytical methods, researchers can proceed with confidence in the identity and purity of their synthesized material.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 6-Ethoxypyridine-2-carbaldehyde: PPE, Operations, and Emergency Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 6-Ethoxypyridine-2-carbaldehyde, tailored for professionals in research and drug development. The procedures outlined below are grounded in established safety principles for handling pyridine-based aldehydes. The core philosophy is that true laboratory safety is achieved not just by following steps, but by understanding the causality behind each precaution. This document serves as a self-validating system for risk mitigation, ensuring that every action is informed by the chemical's specific hazard profile.

Hazard Assessment: The 'Why' Behind the Precaution

The primary risks stem from its aldehyde functionality, which can be reactive, and the pyridine ring, which imparts specific toxicological properties. The following table summarizes the anticipated hazards.

Hazard CategoryAnticipated Risk and RationaleSupporting Citations
Acute Toxicity (Inhalation) Toxic if inhaled . Pyridine-based compounds can be corrosive to the respiratory tract. Vapors and aerosols must be rigorously controlled.
Acute Toxicity (Oral) Harmful if swallowed . Ingestion can lead to systemic effects. Accidental ingestion requires immediate medical intervention.
Skin Corrosion/Irritation Causes severe skin burns and irritation .[1][2] Aldehyd groups can react with skin proteins, causing irritation and potential sensitization.[1][2]
Eye Damage/Irritation Causes serious eye damage .[3] The chemical is likely to be extremely irritating, if not corrosive, to eye tissue.[3]
Sensitization May cause an allergic skin reaction . Repeated exposure can lead to sensitization, where subsequent contact elicits a more severe reaction.
Reproductive Toxicity Suspected of damaging fertility or the unborn child . This is a significant long-term hazard that necessitates stringent exposure controls.
Flammability Combustible liquid . While not highly flammable, it can form explosive mixtures with air upon intense heating. Ignition sources must be controlled.
Environmental Hazard Toxic to aquatic life with long-lasting effects . Release into the environment must be strictly avoided.

The Core Protocol: Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a checklist; it is an integrated system of protection designed to shield you from all potential routes of exposure. All handling of this compound must be conducted within a certified chemical fume hood.[3][4]

Eye and Face Protection

Your vision is irreplaceable. Standard safety glasses are insufficient for handling this liquid.

  • Mandatory: Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[3][5] Goggles provide a seal around the eyes, protecting against splashes and vapors which safety glasses do not.[5]

  • Recommended for High-Risk Operations: When handling larger volumes (>100 mL) or performing vigorous operations (e.g., heating, sonicating, pressure reactions), supplement goggles with a full-face shield.[5][6] The face shield protects the entire face from splashes.[5]

Skin and Body Protection

Dermal contact is a primary exposure route. Protection must be comprehensive.

  • Gloves: Use nitrile gloves.[6][7] Nitrile provides good resistance against pyridine compounds.[7] Always inspect gloves for tears or pinholes before use.[6] Employ the "double-gloving" technique for added protection during transfers. If contact occurs, remove the outer glove immediately, and wash your hands after removing the inner glove. Dispose of contaminated gloves as hazardous waste.[2]

  • Lab Coat: A flame-resistant lab coat is required.[6] It should be fully buttoned to cover as much skin as possible.[6]

  • Apron/Suit: For transfers of large quantities or when a significant splash risk exists, wear a chemical-resistant apron over the lab coat. For extensive handling, a liquid splash-protective suit may be necessary.[8][9]

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[6] Do not wear perforated shoes, sandals, or cloth sneakers in the laboratory.

Respiratory Protection

Engineering controls are the first line of defense.

  • Primary Control: All work must be performed in a properly functioning chemical fume hood to prevent inhalation of vapors.[3][4]

  • Secondary Control: If engineering controls are not feasible or fail, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][6] Note that respirator use requires enrollment in a formal respiratory protection program, including medical clearance and fit-testing.[6][10][11]

Standard Operating Procedure (SOP) for Handling

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Locate the nearest safety shower and eyewash station.[12] Prepare all necessary equipment and a designated hazardous waste container.

  • Weighing/Dispensing: Conduct all transfers within the fume hood. Ground containers when transferring to prevent static discharge.[13] Use non-sparking tools.[13][14]

  • Use in Reaction: Keep the reaction vessel closed or under reflux within the fume hood. Maintain negative pressure to ensure vapors are captured.

  • Storage: Store this compound in a tightly sealed, original container in a cool, dry, and well-ventilated area designated for toxic and combustible chemicals.[4][7][10] The storage area should be locked or otherwise accessible only to authorized personnel.[4] Keep it away from heat, ignition sources, and incompatible materials like strong oxidizing agents and acids.[10][15]

  • Post-Handling: Decontaminate all surfaces and equipment after use. Wash hands and any exposed skin thoroughly with soap and water.[3]

Emergency Protocols: Planning for the Unexpected

Spill Response

Immediate and correct action is critical. The following workflow outlines the logical steps for responding to a spill.

Spill_Response_Workflow cluster_immediate Immediate Actions cluster_cleanup Cleanup Protocol (with full PPE) cluster_final Final Steps A Assess Spill (Size & Location) B Alert Personnel & Evacuate Area A->B If major or volatile C Contain Spill (Use sand, vermiculite) B->C D Collect Absorbed Material (Into sealed waste container) C->D E Decontaminate Area (Soap & water) D->E F Dispose of Waste (Follow institutional guidelines) E->F G Report Incident (To Lab Supervisor/EHS) F->G

Caption: Workflow for chemical spill response.

  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.[12]

    • Wearing your full PPE ensemble, contain the spill using an absorbent material like vermiculite, sand, or a commercial spill pillow.[7][14][16]

    • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.[16]

    • Decontaminate the area with soap and water.[11]

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the laboratory immediately, alerting everyone as you leave.[11][12]

    • If safe to do so, close the laboratory doors to contain the vapors.[16]

    • Call emergency services (911) and your institution's Environmental Health & Safety (EHS) department from a safe location.[11][12]

    • Do not attempt to clean up a major spill unless you are part of a trained emergency response team.[11]

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing.[14] Flush the affected skin with copious amounts of water for at least 15-20 minutes, using a safety shower if the area is large.[4][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[4][12] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the victim to fresh air immediately.[3][7] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for immediate medical assistance.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the victim drink two glasses of water at most. Call a poison control center or physician immediately.[13]

Waste Disposal: The Final Step

Proper disposal is a critical component of the chemical lifecycle, essential for both safety and environmental protection.

  • Segregation: All waste containing this compound, including contaminated solids (gloves, absorbent materials) and liquid solutions, must be collected as hazardous waste.[10]

  • Containers: Use a designated, compatible, and clearly labeled hazardous waste container.[10] Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Procedure: Never pour this chemical or its waste down the drain.[4][7] When the waste container is full, follow your institution's procedures for chemical waste pickup.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethoxypyridine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Ethoxypyridine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.